Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
dimethoxy-methyl-(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3O2Si/c1-10-12(3,11-2)5-4-6(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJRHOZMLZRNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957179 | |
| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-67-8 | |
| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
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| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |
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Foundational & Exploratory
An In-Depth Technical Guide to Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, a fluorinated organosilane, is a versatile chemical compound with significant applications in materials science and surface chemistry. Its unique molecular structure, combining a reactive dimethoxy(methyl)silyl group with a non-polar 3,3,3-trifluoropropyl chain, imparts desirable properties such as hydrophobicity, thermal stability, and chemical resistance to treated surfaces. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and key applications of this silane, with a focus on the creation of superhydrophobic surfaces. Detailed experimental methodologies, based on established protocols for analogous compounds, are presented to enable researchers to effectively utilize this compound in their work.
Core Properties of this compound
This compound is a colorless, moisture-sensitive liquid.[1][2] Its key physical and chemical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 358-67-8[2] |
| Molecular Formula | C₆H₁₃F₃O₂Si[2] |
| Synonyms | (3,3,3-Trifluoropropyl)methyldimethoxysilane, Methyl(3,3,3-trifluoropropyl)dimethoxysilane[3] |
| Canonical SMILES | CO--INVALID-LINK--(CCC(F)(F)F)OC[2] |
| InChI | 1S/C6H13F3O2Si/c1-10-12(3,11-2)5-4-6(7,8)9/h4-5H2,1-3H3 |
| InChIKey | DIJRHOZMLZRNLM-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 202.25 g/mol [4] |
| Appearance | Colorless clear liquid[2] |
| Density | 1.089 g/mL at 20 °C |
| Boiling Point | 111.3 °C at 760 mmHg[2] |
| Refractive Index | n20/D 1.358 |
| Flash Point | 57.8 °C (closed cup)[5] |
| Vapor Pressure | 26.9 mmHg at 25°C[2] |
| Solubility | Soluble in most organic solvents; insoluble in water.[1] |
| Sensitivity | Moisture Sensitive[2] |
Table 3: Safety Information
| Hazard Statement | GHS Classification |
| H226 | Flammable liquid and vapor[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation[3] |
| Signal Word | Warning[5] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C.[2] |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the hydrosilylation of 3,3,3-trifluoropropene with dichloromethylsilane, followed by methanolysis of the resulting dichlorosilane.
Plausible Synthesis Protocol
The following is a generalized protocol for the synthesis of this compound, adapted from established methods for similar organosilanes.[6]
Materials:
-
Dichloromethylsilane
-
3,3,3-Trifluoropropene
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Triethylamine (or other acid scavenger)
-
Anhydrous Diethyl Ether
Procedure:
-
Hydrosilylation:
-
A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with dichloromethylsilane and a catalytic amount of a platinum catalyst under an inert atmosphere (e.g., nitrogen).
-
The vessel is cooled in an ice bath.
-
3,3,3-Trifluoropropene is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the crude dichloro(methyl)(3,3,3-trifluoropropyl)silane is purified by fractional distillation.
-
-
Methanolysis:
-
The purified dichloro(methyl)(3,3,3-trifluoropropyl)silane is dissolved in an anhydrous solvent such as diethyl ether in a reaction vessel under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
A stoichiometric amount of anhydrous methanol, mixed with an acid scavenger like triethylamine, is added dropwise to the stirred silane solution.
-
The reaction is typically exothermic and results in the formation of a precipitate (triethylamine hydrochloride).
-
After the addition is complete, the mixture is stirred for several hours at room temperature.
-
The precipitate is removed by filtration.
-
The filtrate, containing this compound, is then purified by fractional distillation.
-
Caption: Plausible two-step synthesis pathway for this compound.
Hydrolysis and Condensation Mechanism
The primary application of this compound in surface modification relies on its hydrolysis and subsequent condensation to form a polysiloxane network.
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom are hydrolyzed in the presence of water to form reactive silanol groups (-OH), releasing methanol as a byproduct.[1] This reaction can be catalyzed by acids or bases.
Condensation: The newly formed silanol groups can then condense with other silanol groups on a substrate (e.g., hydroxyl groups on glass) or with each other to form stable siloxane bonds (Si-O-Si). This process results in the covalent attachment of the silane to the surface and the formation of a cross-linked polysiloxane layer.
Caption: General mechanism of surface modification via hydrolysis and condensation of the silane.
Applications in Surface Modification
The primary application of this compound is as a surface modifying agent to create hydrophobic and superhydrophobic coatings.[2] The 3,3,3-trifluoropropyl group provides a low surface energy, while the dimethoxysilyl group allows for covalent bonding to various substrates.
Experimental Protocol for Creating a Superhydrophobic Surface on Glass
This protocol is a generalized procedure for modifying a glass surface to render it superhydrophobic, based on common practices for similar fluorinated silanes.
Materials:
-
Glass slides
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Anhydrous toluene
-
This compound
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the glass slides in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water.
-
Dry the slides in an oven at 120°C for at least one hour and then cool them in a desiccator.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the cleaned and dried glass slides in the silane solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The reaction time can be optimized depending on the desired surface coverage.
-
After the reaction, remove the slides from the solution and rinse them with fresh anhydrous toluene to remove any unreacted silane.
-
Dry the coated slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable polysiloxane network.
-
-
Characterization:
-
The hydrophobicity of the coated surface can be characterized by measuring the water contact angle using a goniometer. A superhydrophobic surface will exhibit a static water contact angle greater than 150°.
-
Caption: Step-by-step workflow for creating a superhydrophobic surface on a glass substrate.
Potential in Drug Development and Research
While the primary applications of this compound are in materials science, its ability to create well-defined, hydrophobic surfaces has potential implications in drug development and biomedical research.
-
Biocompatible Coatings: The fluorinated surface can reduce protein adsorption and cell adhesion, which is beneficial for medical implants and devices to minimize biofouling.
-
Microfluidics: In microfluidic devices, hydrophobic channels created with this silane can facilitate droplet-based assays and improve fluid control.
-
Drug Delivery: Surface modification of drug carriers with this silane could potentially control their hydrophobic/hydrophilic balance, influencing drug loading and release kinetics. Further research is needed to explore these possibilities.
Conclusion
This compound is a valuable compound for creating robust, low-energy surfaces. Its well-defined chemical properties and predictable reactivity through hydrolysis and condensation make it a reliable choice for researchers in materials science. The detailed methodologies provided in this guide, based on established principles of silane chemistry, offer a solid foundation for its practical application in the laboratory. While its direct use in drug development is still an emerging area, the unique surface properties it imparts suggest promising avenues for future research in biocompatible materials and advanced drug delivery systems.
References
- 1. innospk.com [innospk.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
In-Depth Technical Guide: Synthesis and Characterization of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of dimethoxy(methyl)(3,3,3-trifluoropropyl)silane. This organosilicon compound is of significant interest due to its unique properties imparted by the trifluoropropyl group, which include enhanced thermal stability, hydrophobicity, and chemical resistance. These characteristics make it a valuable building block in the synthesis of specialty silicone polymers and coatings for advanced applications in various fields, including materials science and the pharmaceutical industry. This document details a plausible synthetic route, outlines experimental protocols, and presents key characterization data.
Introduction
This compound (CAS No. 358-67-8) is a colorless liquid with the molecular formula C6H13F3O2Si.[1][2] Its structure combines a reactive dimethoxy-methylsilyl group with a stable 3,3,3-trifluoropropyl chain. This unique combination of functional groups makes it a versatile reagent in organic and materials chemistry. The presence of the trifluoropropyl group enhances the material properties of polymers derived from it, such as water repellency, chemical resistance, and thermal stability.[3] Consequently, it is utilized in the production of high-performance coatings, adhesives, sealants, and specialty silicone polymers.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings. The compound is notably sensitive to moisture and should be handled under an inert atmosphere.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H13F3O2Si | [1][2] |
| Molecular Weight | 202.25 g/mol | [4][5] |
| CAS Number | 358-67-8 | [1][2] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 111.3 - 114 °C at 760 mmHg | [1][3] |
| Density | 1.089 g/mL at 20 °C | [4] |
| Refractive Index (n20/D) | 1.358 | [1][4] |
| Flash Point | 14 °C | [3] |
| Vapor Pressure | 26.9 mmHg at 25°C | [1] |
| Solubility | Soluble in most organic solvents; insoluble in water. | [3] |
| Moisture Sensitivity | Sensitive to moisture. | [1] |
Synthesis
The synthesis of this compound can be achieved through a two-step process involving an initial hydrosilylation reaction to form a dichlorosilane intermediate, followed by methanolysis to yield the desired dimethoxy product. This approach offers a reliable and scalable method for its preparation.
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Dichloro(methyl)(3,3,3-trifluoropropyl)silane via Hydrosilylation
This procedure is based on the general principles of platinum-catalyzed hydrosilylation of fluoroalkenes.
-
Materials:
-
3,3,3-Trifluoropropene
-
Methyldichlorosilane
-
Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
-
Anhydrous toluene (solvent)
-
-
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is charged with methyldichlorosilane and anhydrous toluene.
-
The platinum catalyst is added to the flask under a nitrogen atmosphere.
-
The flask is cooled in an ice bath.
-
3,3,3-Trifluoropropene is slowly added to the stirred solution via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for several hours to ensure complete reaction.
-
The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product, dichloro(methyl)(3,3,3-trifluoropropyl)silane, is then purified by fractional distillation under vacuum.
-
Step 2: Synthesis of this compound via Methanolysis
This procedure follows the general method for the conversion of chlorosilanes to methoxysilanes.
-
Materials:
-
Dichloro(methyl)(3,3,3-trifluoropropyl)silane (from Step 1)
-
Anhydrous methanol
-
Anhydrous triethylamine (or another suitable base)
-
Anhydrous diethyl ether (solvent)
-
-
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with dichloro(methyl)(3,3,3-trifluoropropyl)silane and anhydrous diethyl ether.
-
The flask is cooled in an ice bath.
-
A solution of anhydrous methanol and anhydrous triethylamine in diethyl ether is prepared and placed in the dropping funnel.
-
The methanol/triethylamine solution is added dropwise to the stirred solution of the chlorosilane. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction progress can be monitored by GC.
-
The precipitate is removed by filtration under a nitrogen atmosphere.
-
The solvent is removed from the filtrate by distillation.
-
The resulting crude product, this compound, is purified by fractional distillation under reduced pressure.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the methyl protons directly attached to the silicon, a singlet for the methoxy protons, and multiplets for the two methylene groups of the propyl chain. The fluorine atoms will cause splitting of the signals for the adjacent methylene group.
-
¹³C NMR: Expected signals would include a quartet for the CF₃ carbon, signals for the two methylene carbons (with C-F coupling), a signal for the methyl carbon attached to silicon, and a signal for the methoxy carbons.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms.
-
²⁹Si NMR: A single resonance is expected, with coupling to the protons of the methyl and propyl groups.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity and confirming the molecular weight of the product.
-
Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 202.
-
Expected Fragmentation Pattern: Common fragmentation pathways for silanes include the loss of methyl and methoxy groups. Key expected fragments would include [M-CH₃]⁺ (m/z 187), [M-OCH₃]⁺ (m/z 171), and fragments arising from cleavage of the propyl chain.
Table 2: Summary of Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals for Si-CH₃, O-CH₃, Si-CH₂-CH₂-CF₃ with appropriate multiplicities and integrations. |
| ¹³C NMR | Signals for Si-CH₃, O-CH₃, Si-CH₂, -CH₂-, and CF₃ carbons. |
| ¹⁹F NMR | A single peak corresponding to the -CF₃ group. |
| GC-MS | A single major peak in the chromatogram with a mass spectrum showing a molecular ion at m/z 202 and characteristic fragmentation. |
Applications
This compound serves as a crucial intermediate in the synthesis of advanced materials. Its primary applications include:
-
Specialty Silicone Polymers: It is used as a monomer or crosslinking agent to produce fluorosilicone elastomers and resins with enhanced thermal stability, solvent resistance, and low-temperature flexibility.[3]
-
Surface Modification: It can be used to create hydrophobic and oleophobic surfaces on various substrates, such as glass, metals, and textiles.
-
Coatings and Sealants: Incorporation of this silane into coating and sealant formulations improves their durability, weather resistance, and protective properties.[3]
-
Drug Development: In the pharmaceutical industry, fluorinated compounds are of great interest. The trifluoropropyl moiety can be incorporated into larger molecules to modify their physicochemical properties, such as lipophilicity and metabolic stability.
Safety and Handling
This compound is a flammable liquid and is sensitive to moisture.[1][4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[1]
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The proposed two-step synthesis, involving hydrosilylation followed by methanolysis, provides a viable route to this valuable organosilicon compound. While detailed, publicly available spectroscopic data is limited, the expected characterization parameters have been outlined. The unique properties of this compound make it a significant building block for the development of high-performance materials with broad applications. Further research into its applications, particularly in the realm of drug development and advanced materials, is warranted.
References
(3,3,3-Trifluoropropyl)methyldimethoxysilane CAS number 358-67-8 information
(CAS Number: 358-67-8)
This technical guide provides a comprehensive overview of (3,3,3-Trifluoropropyl)methyldimethoxysilane, a versatile organosilane with significant applications in materials science. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound for surface modification, specialized coatings, and the synthesis of advanced materials.
Chemical and Physical Properties
(3,3,3-Trifluoropropyl)methyldimethoxysilane is a colorless, clear liquid with a unique molecular structure that imparts desirable properties to various materials.[1] Its trifluoropropyl group provides hydrophobicity and oleophobicity, while the methoxysilane group allows for covalent bonding to inorganic substrates.
Table 1: Physical and Chemical Properties of (3,3,3-Trifluoropropyl)methyldimethoxysilane
| Property | Value |
| CAS Number | 358-67-8[2] |
| Molecular Formula | C6H13F3O2Si[3] |
| Molecular Weight | 202.25 g/mol [3] |
| IUPAC Name | dimethoxy-methyl-(3,3,3-trifluoropropyl)silane[2] |
| Synonyms | DIMETHOXYMETHYL(3,3,3-TRIFLUOROPROPYL)SILANE, METHYL(3,3,3-TRIFLUOROPROPYL)DIMETHOXYSILANE, TRIFLUOROPROPYLMETHYLDIMETHOXYSILANE[4][5] |
| Appearance | Colorless clear liquid[2] |
| Boiling Point | 85 °C @ 160 mmHg[2] |
| Flash Point | 58 °C (136.4 °F) - closed cup[2][6] |
| Density | 1.095 g/mL[2] |
| Refractive Index (n20/D) | 1.358[5] |
| InChI Key | DIJRHOZMLZRNLM-UHFFFAOYSA-N[2] |
| Canonical SMILES | CO--INVALID-LINK--(CCC(F)(F)F)OC[2] |
Applications in Research and Development
The unique properties of (3,3,3-Trifluoropropyl)methyldimethoxysilane make it a valuable tool in various research and industrial applications, including:
-
Superhydrophobic Coatings: The trifluoropropyl group imparts low surface energy, leading to the formation of water-repellent surfaces.[1][7] This is critical in the development of anti-fouling and self-cleaning materials.
-
Surface Treatment of Inorganic Fillers: This silane can be used to modify the surface of inorganic fillers (e.g., silica, titania) to improve their dispersion in polymer matrices and enhance the mechanical properties of the resulting composites.[1]
-
Adhesion Promotion: It acts as a coupling agent to improve the adhesion between organic resins and inorganic substrates, which is particularly useful in the manufacturing of advanced composites and microelectronics.[8][9]
-
Waterproofing and Anti-Fouling: It is used to prepare agents for waterproofing and protecting materials such as masonry, metal, and wood from environmental degradation.[7][8]
-
Finishing Agent for Natural Fibers: In the textile industry, it can be applied to natural fibers like wool and cotton to enhance their water repellency and stain resistance.[8]
-
Intermediate for Specialty Polymers: This compound serves as a key building block in the synthesis of fluorosilicones, which are high-performance polymers with excellent thermal stability and chemical resistance.[10] These polymers find use in demanding applications such as aerospace seals and lubricants.[10]
The following diagram illustrates the general workflow for applying (3,3,3-Trifluoropropyl)methyldimethoxysilane as a surface modifying agent.
Experimental Protocols
General Handling and Application Protocol for Surface Modification:
-
Substrate Preparation: Thoroughly clean the substrate to be treated to remove any organic contaminants. This can be achieved by sonication in solvents like acetone and ethanol, followed by drying. For hydroxyl-terminated surfaces (e.g., glass, silicon wafers), an activation step using a piranha solution or UV/ozone treatment can be performed to increase the density of hydroxyl groups.
-
Silane Solution Preparation: Prepare a dilute solution of (3,3,3-Trifluoropropyl)methyldimethoxysilane in an appropriate solvent, such as ethanol or isopropanol. The addition of a small amount of water can initiate the hydrolysis of the methoxy groups to form reactive silanols.
-
Surface Treatment: Immerse the cleaned and activated substrate in the silane solution for a specific duration, or apply the solution via spin-coating or dip-coating. The reactive silanols will condense with the hydroxyl groups on the substrate surface, forming a covalent Si-O-Si bond.
-
Curing: After treatment, the substrate is typically rinsed with the solvent to remove any unreacted silane and then cured at an elevated temperature to promote further cross-linking of the silane layer and remove residual solvent and water.
-
Characterization: The modified surface can be characterized using techniques such as contact angle goniometry to assess hydrophobicity, X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the coating, and atomic force microscopy (AFM) to evaluate surface morphology.
The following diagram illustrates the logical relationship in the surface modification process.
Safety and Handling
(3,3,3-Trifluoropropyl)methyldimethoxysilane is a flammable liquid and can cause skin and eye irritation.[4] Proper safety precautions must be taken during its handling and use.
Table 2: Hazard and Safety Information for (3,3,3-Trifluoropropyl)methyldimethoxysilane
| Hazard | Description |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant)[4] |
| Signal Word | Warning[4] |
| Hazard Statements | H226: Flammable liquid and vapor.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] |
| Precautionary Statements | P210: Keep away from heat, open flames, sparks. - No smoking.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical goggles should be worn.[4] Contact lenses should not be worn.[4]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4]
-
Skin and Body Protection: Wear suitable protective clothing.[4]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator is recommended.[4]
First Aid Measures:
-
After Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[4]
-
After Skin Contact: Wash with plenty of soap and water.[12] If irritation occurs, get medical advice.[12]
-
After Inhalation: Move the person to fresh air.[12]
-
After Ingestion: Do not induce vomiting. Seek medical attention.[4]
Handling and Storage:
-
Handle in a well-ventilated area.[13]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[13]
-
Keep away from ignition sources.[4]
-
Store away from incompatible materials such as acids, alcohols, and oxidizing agents.[12]
Spectroscopic Data
While raw spectroscopic data is not provided in the search results, the NIST Mass Spectrometry Data Center is a potential source for the mass spectrum of (3,3,3-Trifluoropropyl)methyldimethoxysilane.[14] Researchers requiring detailed NMR, IR, or mass spectrometry data should consult specialized chemical databases or perform their own analyses.
References
- 1. 3,3,3-Trifluoropropyl Methyldimethoxysilane Cas 358-67-8 | Co-Formula [cfmats.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. gelest.com [gelest.com]
- 5. 358-67-8 CAS MSDS (3,3,3-Trifluoropropylmethyldimethoxysilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,3,3-trifluoropropyl)methyldimethoxysilane Wholesale | Silfluo [silfluosilicone.com]
- 8. 3,3,3-Trifluoropropylmethyldimethoxysilane [358-67-8] | China Manufacturer [gmchemix.com]
- 9. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]
- 10. Dimethoxymethyl(3,3,3-trifluoropropyl)silane [myskinrecipes.com]
- 11. prepchem.com [prepchem.com]
- 12. gelest.com [gelest.com]
- 13. echemi.com [echemi.com]
- 14. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis Mechanism of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is a fluorinated organosilane of significant interest in materials science and for surface modification applications. Its unique properties, imparted by the trifluoropropyl group, make it a valuable precursor for creating water-repellent, chemically resistant, and thermally stable surfaces.[1] A critical step in the application of this silane is its hydrolysis, which involves the cleavage of its methoxy groups in the presence of water to form reactive silanol intermediates. These silanols can then condense with hydroxyl groups on a substrate or with each other to form a stable siloxane network. Understanding the intricacies of the hydrolysis mechanism is paramount for controlling the deposition process and tailoring the final properties of the modified material.
This technical guide provides a comprehensive overview of the hydrolysis mechanism of this compound, drawing upon the established principles of alkoxysilane chemistry and considering the electronic effects of the fluorinated substituent. It details the reaction pathways, the influence of catalysts, and the analytical techniques employed to study this process.
Core Hydrolysis Mechanism
The hydrolysis of this compound proceeds through a nucleophilic substitution reaction at the silicon center, where water molecules displace the methoxy groups. This reaction can be catalyzed by both acids and bases, with the reaction rate being significantly influenced by the pH of the medium.[2]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis mechanism typically involves the protonation of a methoxy group, making it a better leaving group (methanol). This is followed by the nucleophilic attack of a water molecule on the silicon atom. The electron-withdrawing nature of the 3,3,3-trifluoropropyl group is expected to increase the electrophilicity of the silicon atom, potentially accelerating the nucleophilic attack. However, steric hindrance from the substituents can also play a role. The overall reaction is a series of two consecutive hydrolysis steps, leading to the formation of a di-silanol.
Step 1: First Hydrolysis (CF₃CH₂CH₂) (CH₃)Si(OCH₃)₂ + H₂O ⇌ (CF₃CH₂CH₂) (CH₃)Si(OCH₃)(OH) + CH₃OH
Step 2: Second Hydrolysis (CF₃CH₂CH₂) (CH₃)Si(OCH₃)(OH) + H₂O ⇌ (CF₃CH₂CH₂) (CH₃)Si(OH)₂ + CH₃OH
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis is initiated by the attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of a methoxy group. The electron-withdrawing trifluoropropyl group can influence the stability of the pentacoordinate intermediate and the overall reaction rate.
Step 1: First Hydrolysis (CF₃CH₂CH₂) (CH₃)Si(OCH₃)₂ + OH⁻ ⇌ [(CF₃CH₂CH₂) (CH₃)Si(OCH₃)₂(OH)]⁻ → (CF₃CH₂CH₂) (CH₃)Si(OCH₃)(OH) + CH₃O⁻
Step 2: Second Hydrolysis (CF₃CH₂CH₂) (CH₃)Si(OCH₃)(OH) + OH⁻ ⇌ [(CF₃CH₂CH₂) (CH₃)Si(OCH₃)(OH)₂]⁻ → (CF₃CH₂CH₂) (CH₃)Si(OH)₂ + CH₃O⁻
Following hydrolysis, the resulting silanols, (CF₃CH₂CH₂)(CH₃)Si(OH)₂, are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. This condensation process is also influenced by pH and catalyst concentration.
Signaling Pathways and Logical Relationships
The hydrolysis and subsequent condensation of this compound can be visualized as a series of interconnected reactions.
References
Solubility Profile of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dimethoxy(methyl)(3,3,3-trifluoropropyl)silane in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, provides a detailed, best-practice experimental protocol for determining solubility, and outlines key applications of this versatile organosilicon compound.
Core Concepts: Understanding Solubility
Solubility is a critical physicochemical property that dictates the suitability of a compound for various applications, from its use as a reagent in chemical synthesis to its formulation in coatings and its potential role in drug delivery systems. For this compound, a fluorinated organosilane, its solubility behavior is governed by the interplay of its polar dimethoxy groups, the nonpolar methyl and trifluoropropyl groups, and the central silicon atom.
Qualitative Solubility Assessment
This compound is generally characterized by its miscibility with a wide range of organic solvents while exhibiting poor solubility in aqueous solutions. This behavior is consistent with its chemical structure, which combines both polar and nonpolar moieties.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Common Examples | Qualitative Solubility |
| Alcohols | Methanol, Ethanol | Soluble[1] |
| Ketones | Acetone | Soluble[1] |
| Ethers | Diethyl Ether, THF | Soluble[1] |
| Aromatic Hydrocarbons | Toluene | Expected to be soluble |
| Aliphatic Hydrocarbons | Hexane | Expected to be soluble |
| Water | H₂O | Insoluble[1] |
Note: "Expected to be soluble" is based on the general solubility characteristics of similar organosilanes and the principle of "like dissolves like." Experimental verification is recommended.
Quantitative Solubility Data
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is adapted from standard laboratory procedures for solubility testing.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Pre-weighed evaporation dishes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. An excess is ensured by the presence of undissolved silane at the bottom of the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense a precise volume (e.g., 5 mL) of the clear, saturated solution into a pre-weighed evaporation dish.
-
-
Gravimetric Analysis:
-
Record the exact mass of the evaporation dish containing the saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80 °C). The boiling point of this compound is approximately 111-118 °C[2][3].
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried silane residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved silane by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Solubility can be expressed in various units, such as:
-
g/100 mL = (mass of residue in g / volume of filtrate in mL) * 100
-
mol/L = (mass of residue in g / molecular weight of silane) / (volume of filtrate in L)
-
-
Logical Workflow and Applications
This compound is a key intermediate in the synthesis of specialty polymers and for surface modification. The following diagrams illustrate typical experimental workflows.
Caption: Gravimetric method for solubility determination.
This workflow outlines the key steps in determining the quantitative solubility of the silane in a given solvent.
Caption: General workflow for surface modification.
This diagram illustrates the process of using the silane to create functionalized surfaces with altered properties such as hydrophobicity.
Conclusion
While precise quantitative solubility data for this compound remains to be extensively published, its qualitative solubility in a range of common organic solvents is well-established. For applications in research, drug development, and materials science that require accurate concentration data, the provided experimental protocol offers a robust method for its determination. The versatility of this compound in surface modification and polymer synthesis underscores the importance of understanding its fundamental physicochemical properties.
References
An In-depth Technical Guide to the Safe Handling of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS No. 358-67-8). The information is intended to support laboratory and research and development activities by providing clear, actionable guidance to minimize risks associated with the use of this chemical.
Chemical and Physical Properties
This compound is a colorless liquid with a molecular formula of C6H13F3O2Si.[1] It is a versatile organosilicon compound utilized in various applications, including the synthesis of specialty silicone polymers and as a coupling agent for coatings.[2][3] Its utility is derived from its unique structure, which incorporates both reactive methoxy groups and a trifluoropropyl moiety, imparting properties such as water repellency, chemical resistance, and thermal stability.[2][3] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 202.25 g/mol | [4] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 111.3 - 114 °C at 760 mmHg | [1][2] |
| Melting Point | -76 °C | [2] |
| Density | 1.089 g/mL at 20 °C | [5] |
| Flash Point | 14 - 57.8 °C (closed cup) | [2][5] |
| Vapor Pressure | 26.9 mmHg at 25 °C | [1] |
| Refractive Index | n20/D 1.358 | [1][5] |
| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones). Insoluble in water. | [2] |
| Moisture Sensitivity | Moisture sensitive | [1] |
Hazard Identification and Classification
This chemical is classified as a hazardous substance. It is a flammable liquid and can cause skin, eye, and respiratory irritation.[4][6] The GHS classification is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
The following diagram illustrates the logical relationships between the primary hazards of this compound.
Caption: Logical relationships of hazards for the silane compound.
Reactivity Profile
This compound is a reactive compound, primarily due to the presence of methoxy groups attached to the silicon atom. It readily reacts with water, alcohols, and amines to form siloxanes.[2] The hydrolysis reaction in the presence of water or moisture leads to the formation of methanol and 3,3,3-trifluoropropylsilanetriol.[2] This reactivity is fundamental to its application as a coupling agent and in the formation of silicone polymers.
The following diagram illustrates the hydrolysis pathway of this compound.
Caption: Hydrolysis reaction of the silane with water.
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary procedures for handling, storage, and emergencies.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are critical for minimizing exposure.
Table 3: Exposure Controls and Personal Protective Equipment
| Control Parameter | Recommendation | Source(s) |
| Engineering Controls | Handle in a well-ventilated area. Use of a chemical fume hood is strongly recommended. Ensure eyewash stations and safety showers are readily accessible. Use explosion-proof electrical, ventilating, and lighting equipment. | [7][8] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [5][7] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [5][6][7] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors. | [5][7] |
General Handling and Storage Protocol
The following workflow diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of the silane compound.
Detailed Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
Store under an inert gas (nitrogen or argon) for moisture-sensitive applications.[1]
-
Store away from incompatible materials.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Immediate Action:
-
Containment and Cleanup:
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[7]
-
Use non-sparking tools for cleanup.[7]
-
Collect the absorbed material into a suitable, closed container for disposal.[7]
-
-
Decontamination:
-
Wash the spill area thoroughly with a suitable solvent, followed by soap and water.
-
First-Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. The oral toxicity may be associated with methanol, a hydrolysis product, which can cause nausea, vomiting, headache, and visual effects, with a possible delayed onset of symptoms.[10]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[10] Waste material should be treated as hazardous waste. Do not allow the material to enter drains or waterways. Handle empty containers with care as they may contain flammable residual vapors.[10]
Conclusion
This compound is a valuable chemical for various research and industrial applications. However, its flammable and irritant properties necessitate strict adherence to the safety and handling precautions outlined in this guide. By understanding its properties, hazards, and reactivity, and by implementing the recommended engineering controls, personal protective equipment, and handling procedures, researchers and drug development professionals can work with this compound in a safe and responsible manner.
References
- 1. This compound|lookchem [lookchem.com]
- 2. innospk.com [innospk.com]
- 3. Dimethoxymethyl(3,3,3-trifluoropropyl)silane [myskinrecipes.com]
- 4. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethoxy-methyl(3,3,3-trifluoropropyl)silane = 97.0 GC 358-67-8 [sigmaaldrich.com]
- 6. cenmed.com [cenmed.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. gelest.com [gelest.com]
A Comprehensive Technical Guide to Fluorinated Organosilanes for Researchers and Drug Development Professionals
An in-depth review of the synthesis, properties, and applications of fluorinated organosilanes, offering a valuable resource for scientists in materials science and drug discovery.
Fluorinated organosilanes, a unique class of compounds combining the properties of organosilanes and fluorocarbons, have garnered significant attention across various scientific disciplines. Their distinct characteristics, including high thermal stability, chemical inertness, hydrophobicity, and low surface energy, make them highly desirable for a wide range of applications, from advanced materials to biomedical devices and drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these versatile molecules, with a particular focus on their relevance to researchers and professionals in drug development.
Core Properties and Synthesis Strategies
The introduction of fluorine atoms into organosilane molecules dramatically alters their physicochemical properties. The strong carbon-fluorine bond and the high electronegativity of fluorine impart exceptional stability and unique surface properties. These compounds are central to advancements in medicinal and material chemistry.[1]
The synthesis of fluorinated organosilanes can be achieved through several pathways, often involving the reaction of a silicon-containing starting material with a fluorinated reagent. Key methods include the hydrosilylation of fluorine-containing alkenes, the reaction of organometallic reagents with fluorinated electrophiles, and the use of fluorinated building blocks in silane synthesis.
A common strategy involves the radical addition of dibromodifluoromethane to alkenes followed by a reduction step, which serves as a convenient method for introducing the difluoromethyl group.[2] Another approach is the reaction of acylsilanes with trifluoromethylation reagents to generate difluoroenoxysilanes.[1] The choice of synthetic route depends on the desired structure and functional groups of the target molecule.
Below is a summary of representative synthetic methods for fluorinated organosilanes, highlighting the diversity of achievable structures.
| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane | Vinyltrimethylsilane, Dibromodifluoromethane | Ethanolamine, CuCl, t-BuOH, 90°C, 20h | 58-61 | [2] |
| (3,3-Difluoroallyl)trimethylsilane | (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane | NaBH4, DMSO, 80-90°C; then DBU, heat | Not specified | [2] |
| 2-Fluoro-3-(trimethylsilyl)propan-1-ol | Allyltrimethylsilane | mCPBA, HF·Et3N, DCM | 65 | [3] |
| 2-Fluoro-3-(triphenylsilyl)propan-1-ol | Allyltriphenylsilane | mCPBA, HF·Et3N, DCM, 72h | 65 | [3] |
| α-Trimethylsilyl difluoromethyl alcohols | Acylsilanes, R'CF2Br | Not specified | 17-62 | [1] |
Detailed Experimental Protocols
To aid in the practical application of this knowledge, detailed experimental protocols for the synthesis of key fluorinated organosilanes are provided below.
Synthesis of (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane[3]
A 250-mL pressure tube equipped with a magnetic stirring bar is charged with vinyltrimethylsilane (20 g, 0.20 mol), ethanolamine (6.11 g, 0.10 mol), dibromodifluoromethane (83.9 g, 0.4 mol), copper(I) chloride (0.18 g, 1.8 mmol), and tert-butyl alcohol (15 mL). The tube is sealed and stirred for 20 hours in an oil bath at 90°C. After cooling, the contents are poured into a mixture of 100 mL of pentane and 100 mL of 3 N hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with two 50-mL portions of pentane. The combined organic extracts are washed with two 50-mL portions of water, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation, and the crude product is fractionally distilled to afford 71.9–78.3 g (58–61%) of the dibromide as a colorless oil.
Synthesis of 2-Fluoro-3-(trimethylsilyl)propan-1-ol[4]
To a solution of allyltrimethylsilane (114 mg, 1 mmol) in dichloromethane (DCM, 16 mL) is added m-chloroperoxybenzoic acid (mCPBA, 1.3 equiv). The reaction is stirred until the starting material is consumed (monitored by TLC). Then, triethylamine trihydrofluoride (HF·Et3N, 5 equiv) is added, and the mixture is stirred for 1 hour. The crude product is purified by column chromatography on silica gel (4:1 hexanes/ethyl acetate) to yield the silyl fluorohydrin as a colorless liquid (99 mg, 65% yield).
Physicochemical Characterization
The characterization of fluorinated organosilanes relies on a suite of analytical techniques to confirm their structure and elucidate their properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, 19F, and 29Si NMR, is invaluable for structural determination.[4][5] Infrared (IR) spectroscopy provides information on functional groups, while mass spectrometry (MS) confirms the molecular weight.[4][6]
Surface properties are often investigated using X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition and chemical states at the surface.[7][8] Contact angle measurements are crucial for quantifying the hydrophobicity of surfaces modified with these compounds.[9][10]
Below is a table summarizing key characterization data for selected fluorinated organosilanes.
| Compound | Spectroscopic Data | Reference |
| (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane | bp 78–79°C (12 mm) | [2] |
| 2-Fluoro-3-(trimethylsilyl)propan-1-ol | IR (ATR): 3295, 3054, 2987, 2873, 1515, 1128, 1058, 703, 697 cm⁻¹ | [3] |
| 2-Fluoro-3-(triphenylsilyl)propan-1-ol | ¹H NMR (500 MHz, CDCl₃): δ 7.56–7.53 (m, 5H), 7.44–7.36 (m, 10H), 4.92–4.76 (ddtd, J = 49.2, 8.4, 6.4, 2.9 Hz, 1H), 3.67–3.51 (m, 2H), 2.01 (ddd, J = 15.1, 13.6, 8.2 Hz, 1H), 1.74 (ddd, J = 32.6, 14.8, 6.4 Hz, 1H). ¹³C{¹H} NMR (126 MHz, CDCl₃): δ 135.6, 134.0, 129.8, 128.1, 92.9 (d, J = 168.3 Hz), 66.9 (d, J = 22.6 Hz), 17.0 (d, J = 22.3 Hz). ¹⁹F NMR (470 MHz, CDCl₃): δ −173.21 to −173.55 (m). | [3] |
| Tridecafluoro-tetrahydrooctyltriethoxysilane (FTS) on Si substrate | XPS: Shows peaks for F, C, O, and Si. | [7] |
Applications in Drug Development and Materials Science
The unique properties of fluorinated organosilanes make them highly valuable in both materials science and drug development.
Surface Modification
A primary application of fluorinated organosilanes is the modification of surfaces to impart hydrophobicity, oleophobicity, and anti-fouling properties.[9][11] This is particularly relevant for medical devices, where preventing protein adsorption and bacterial adhesion is critical. The silane group allows for covalent attachment to various substrates like glass, silica, and oxidized polymers, while the fluorinated tail creates a low-energy, non-stick surface.
The process of surface modification typically involves the hydrolysis of the alkoxy or chloro groups on the silane, followed by condensation with hydroxyl groups on the substrate surface, forming a stable siloxane bond.
Drug Delivery
In drug development, fluorinated compounds are known to enhance metabolic stability, bioavailability, and binding affinity of drug molecules.[12][13] Fluorinated polymers and nanoparticles are being explored for their potential in targeted drug delivery.[12] The hydrophobic nature of the fluorinated chains can help to protect drugs from degradation and control their release.[12]
Fluorinated silane-modified devices are also being developed for applications in gene delivery. For example, modifying the surface of filtroporation devices with fluorinated silanes has been shown to improve the efficiency of gene knockout in human hematopoietic stem and progenitor cells.[14][15] This is attributed to the hydrophobic surface preventing the adhesion of biomolecular cargo.[14]
Conclusion
Fluorinated organosilanes represent a powerful class of molecules with significant potential in both materials science and drug development. Their unique combination of properties allows for the creation of advanced materials with tailored surface characteristics and the development of innovative drug delivery systems. As synthetic methodologies continue to evolve and our understanding of their behavior at the molecular level deepens, the applications for these versatile compounds are expected to expand even further, offering exciting new possibilities for researchers and scientists in these fields.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective fluorination of the surface of polymeric materials after stereolithography 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorinated Silane-Modified Filtroporation Devices Enable Gene Knockout in Human Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethoxy-methyl(3,3,3-trifluoropropyl)silane (C6H13F3O2Si)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxy-methyl(3,3,3-trifluoropropyl)silane, with the chemical formula C6H13F3O2Si, is an organosilicon compound that has garnered interest due to its unique combination of a reactive methoxy-silane group and a trifluoropropyl moiety.[1] This technical guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to the fields of materials science and drug development. The presence of the trifluoromethyl group suggests potential for applications in drug design and biomedical materials due to its effects on lipophilicity and metabolic stability.
Chemical Structure and Molecular Weight
The chemical structure of Dimethoxy-methyl(3,3,3-trifluoropropyl)silane features a central silicon atom bonded to a methyl group, two methoxy groups, and a 3,3,3-trifluoropropyl group.
-
Chemical Name: Dimethoxy-methyl(3,3,3-trifluoropropyl)silane[2]
-
Synonyms: (3,3,3-Trifluoropropyl)methyldimethoxysilane, Methyl(3,3,3-trifluoropropyl)dimethoxysilane[2][3]
The structure can be represented by the following SMILES string: CO--INVALID-LINK--(CCC(F)(F)F)OC.[2][4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of Dimethoxy-methyl(3,3,3-trifluoropropyl)silane is presented in the table below. This data is crucial for understanding its behavior in various applications and for designing experimental procedures.
| Property | Value | Reference |
| Physical State | Liquid | [2] |
| Appearance | Colorless to pale yellow, clear | [5][6] |
| Boiling Point | 111.3 - 114 °C at 760 mmHg | [1][5] |
| Density | 1.089 g/mL at 20 °C | [2][4] |
| Refractive Index | n20/D 1.358 - 1.361 | [2][6] |
| Flash Point | 57.8 °C (closed cup) | [2][5] |
| Vapor Pressure | 26.9 mmHg at 25°C | [5] |
| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones); insoluble in water. | [1] |
| Sensitivity | Moisture sensitive. | [5] |
Spectroscopic Data
-
Mass Spectrometry: PubChem provides mass spectrometry data for this compound, which is essential for its identification and for studying its fragmentation patterns.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for the direct compound is not available in the searched literature. However, analysis of similar structures suggests that characteristic peaks for the methoxy, methyl, and trifluoropropyl groups would be observable. For instance, in related compounds, the protons of the methoxy groups typically appear as a singlet in the ¹H NMR spectrum.[8]
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for Dimethoxy-methyl(3,3,3-trifluoropropyl)silane is not explicitly available in the searched literature. However, a plausible synthetic route can be inferred from the preparation of analogous compounds, such as 3,3,3-trifluoropropyl(isobutyl)dimethoxy silane, and general knowledge of organosilicon chemistry.[9] The most probable method involves the reaction of a dichlorosilane precursor with a methoxide source.
Proposed Synthesis Protocol: Methoxylation of Dichloromethyl(3,3,3-trifluoropropyl)silane
This proposed two-step protocol is based on the common reactivity of chlorosilanes with alcohols or alkoxides.
Step 1: Synthesis of Dichloromethyl(3,3,3-trifluoropropyl)silane (if not commercially available)
This precursor is commercially available.[10]
Step 2: Methoxylation to form Dimethoxy-methyl(3,3,3-trifluoropropyl)silane
Materials:
-
Dichloromethyl(3,3,3-trifluoropropyl)silane
-
Anhydrous Methanol
-
A non-nucleophilic base (e.g., triethylamine or pyridine) to act as a hydrogen chloride scavenger
-
Anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.
-
In the flask, dissolve Dichloromethyl(3,3,3-trifluoropropyl)silane in the anhydrous inert solvent under a nitrogen atmosphere.
-
In the dropping funnel, prepare a solution of anhydrous methanol (2.2 equivalents) and the non-nucleophilic base (2.2 equivalents) in the same anhydrous solvent.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the methanol/base solution dropwise to the stirred solution of the dichlorosilane over a period of 1-2 hours, maintaining the temperature at 0 °C. A precipitate of the base hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.
-
Once the reaction is complete, filter the mixture under an inert atmosphere to remove the precipitated hydrochloride salt.
-
Wash the precipitate with a small amount of the anhydrous solvent to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the pure Dimethoxy-methyl(3,3,3-trifluoropropyl)silane.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
References
- 1. innospk.com [innospk.com]
- 2. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane|lookchem [lookchem.com]
- 6. L17292.14 [thermofisher.cn]
- 7. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. Silane, dichloromethyl(3,3,3-trifluoropropyl)- [webbook.nist.gov]
A Technical Guide to Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane: Exploring Potential Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS No. 358-67-8) is a fluorinated organosilane with a unique molecular structure that imparts desirable properties such as hydrophobicity, chemical resistance, and thermal stability to a variety of materials.[1] Its primary applications are found in the formulation of coatings, adhesives, sealants, and as a surface modifier for inorganic fillers.[2][3][4] This technical guide provides an in-depth overview of the core properties of this silane and explores promising areas for future research and development. Key areas of investigation include the creation of superhydrophobic and oleophobic surfaces, the development of advanced dental composites, and the formulation of next-generation anti-fouling coatings. This document furnishes researchers with foundational knowledge, detailed (adapted) experimental protocols, and comparative quantitative data to stimulate further innovation.
Core Properties of this compound
This compound is a colorless liquid with a molecular formula of C6H13F3O2Si.[2][3] Its key physical and chemical properties are summarized in the table below. The presence of the trifluoropropyl group is critical to its functionality, offering low surface energy, while the dimethoxy groups provide a reactive site for hydrolysis and condensation, enabling it to bond to substrates or polymerize.[1]
| Property | Value |
| Molecular Weight | 202.25 g/mol [5] |
| Boiling Point | 111.3 - 114 °C at 760 mmHg[2][3] |
| Density | 1.089 g/mL at 20 °C[5] |
| Refractive Index (n20/D) | 1.358[5] |
| Flash Point | 14 - 57.8 °C[2][5] |
| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones); insoluble in water.[2] |
| Reactivity | Readily reacts with water, alcohols, and amines to form siloxanes.[2] |
The Chemistry of Functionality: Hydrolysis and Condensation
The utility of this compound in surface modification and polymer synthesis is predicated on its ability to undergo hydrolysis and condensation. This two-step process is fundamental to the formation of a stable siloxane network (Si-O-Si).
Step 1: Hydrolysis The methoxy groups (-OCH3) are hydrolyzed in the presence of water, often catalyzed by an acid or base, to form reactive silanol groups (-OH) and methanol as a byproduct.[2]
Step 2: Condensation The newly formed silanol groups are unstable and readily condense with other silanol groups or with hydroxyl groups on a substrate surface. This condensation reaction forms a stable siloxane bond and releases water.
The following diagram illustrates this fundamental reaction pathway.
Potential Research Area 1: Superhydrophobic and Oleophobic Surfaces
The creation of surfaces that repel both water (superhydrophobic) and oils (oleophobic) is a significant area of materials science research. The low surface energy imparted by the trifluoropropyl group makes this compound an excellent candidate for rendering surfaces non-wetting. To achieve superhydrophobicity, a hierarchical micro- and nano-scale roughness is typically required in conjunction with low surface energy chemistry.
Adapted Experimental Protocol: Fabrication of a Superhydrophobic Surface
This protocol is adapted from established methods for creating superhydrophobic surfaces using silica nanoparticles and a silane coupling agent.
Materials:
-
Substrate (e.g., glass slide)
-
Silica nanoparticles (e.g., 10-20 nm diameter)
-
This compound
-
Ethanol
-
Ammonium hydroxide
-
Anhydrous hexane or toluene
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to create a hydrophilic surface with abundant hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
Creation of Surface Roughness:
-
Prepare a suspension of silica nanoparticles in ethanol.
-
Dip-coat the cleaned substrate in the silica nanoparticle suspension and withdraw at a constant rate.
-
Allow the coated substrate to dry at ambient temperature, followed by curing in an oven at 120°C for 1 hour. This will create a nanostructured, rough surface.
-
-
Surface Functionalization with Silane:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous hexane or toluene.
-
Immerse the silica-coated substrate in the silane solution for 1-2 hours at room temperature under a dry atmosphere (e.g., in a desiccator with a drying agent).
-
Alternatively, perform vapor-phase silanization by placing the substrate in a sealed container with a small amount of the silane solution for several hours at a slightly elevated temperature (e.g., 60-80°C).
-
-
Curing: After silanization, rinse the substrate with fresh solvent and cure in an oven at 120°C for 1 hour to promote covalent bonding of the silane to the surface.
Expected Quantitative Data and Characterization
The success of the surface modification can be quantified by measuring the static water contact angle (WCA) and the contact angle hysteresis (the difference between the advancing and receding contact angles). True superhydrophobicity is generally characterized by a WCA > 150° and a low contact angle hysteresis (< 10°).[6][7][8]
| Surface Treatment | Expected Water Contact Angle (WCA) | Expected Contact Angle Hysteresis |
| Uncoated Glass | < 20° | High |
| Silica Nanoparticle Coated Glass | ~0° (superhydrophilic) | N/A |
| Silane-Modified Silica Nanoparticle Coated Glass | > 150° | < 10° |
Potential Research Area 2: Advanced Dental Composites
In restorative dentistry, the bond between the inorganic filler particles and the organic polymer matrix in a composite material is crucial for its mechanical strength and longevity.[9][10] Silane coupling agents are used to treat the filler surface to improve this interfacial adhesion.[11][12][13] The fluorinated nature of this compound could offer the additional benefit of hydrophobicity, potentially reducing water sorption and hydrolytic degradation of the composite over time.
Adapted Experimental Protocol: Preparation of a Dental Composite with a Silane-Treated Filler
This protocol is based on general methods for preparing experimental dental composites.
Materials:
-
Inorganic filler (e.g., nano-silica or glass particles)
-
This compound
-
Ethanol/water solution (e.g., 95/5 v/v)
-
Acetic acid (catalyst)
-
Dental resin matrix (e.g., a mixture of Bis-GMA and TEGDMA)
-
Photoinitiator (e.g., camphorquinone)
Procedure:
-
Filler Silanization:
-
Disperse the filler particles in an ethanol/water solution.
-
Add a small amount of acetic acid to adjust the pH to ~4-5.
-
Add this compound (e.g., 1-5 wt% relative to the filler) to the suspension and stir for several hours at room temperature.
-
Collect the treated filler by centrifugation, wash with ethanol to remove excess silane, and dry in an oven at 110°C for 2 hours.
-
-
Composite Formulation:
-
Incorporate the silanized filler into the resin matrix at a desired loading (e.g., 60-80 wt%).
-
Add the photoinitiator system.
-
Mix thoroughly to achieve a homogeneous paste.
-
-
Curing: Light-cure the composite paste using a dental curing light for the recommended time.
Expected Quantitative Data and Characterization
The performance of the resulting dental composite can be evaluated by a range of mechanical tests. A comparison with a composite made with an untreated filler and a standard, non-fluorinated silane would be insightful.
| Composite Formulation | Flexural Strength (MPa) | Flexural Modulus (GPa) | Water Sorption (µg/mm³) |
| Untreated Filler | Lower | Lower | Higher |
| Standard Silane Treated Filler | Higher | Higher | Moderate |
| Fluorinated Silane Treated Filler | Potentially Higher | Potentially Higher | Potentially Lower |
Potential Research Area 3: Anti-Fouling Coatings
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine environments. The development of non-toxic, fouling-release coatings is a major research goal. The low surface energy and hydrophobic nature of fluorinated polymers make them promising candidates for such coatings. This compound can be used to create a fluorinated, low-energy surface that can reduce the adhesion strength of marine organisms.[14]
Research Approach
-
Surface Preparation: Prepare coatings on suitable substrates (e.g., glass or metal panels) by incorporating this compound into a silicone or epoxy-based paint formulation.
-
Characterization: Characterize the surface properties of the coatings, including water contact angle, surface energy, and surface roughness.
-
Performance Testing:
-
Conduct laboratory-based assays to assess the settlement and adhesion strength of common fouling organisms (e.g., barnacles, algae).
-
Perform field tests by immersing coated panels in a marine environment and periodically assessing the extent of biofouling compared to control surfaces.
-
Conclusion and Future Outlook
This compound is a versatile chemical with significant potential beyond its current applications. Its unique combination of a reactive silane functional group and a low-energy trifluoropropyl group makes it a valuable tool for researchers in materials science. The potential research areas outlined in this guide—superhydrophobic/oleophobic surfaces, advanced dental composites, and anti-fouling coatings—represent just a few of the exciting possibilities. Further research into the synthesis of novel fluorinated polymers and copolymers using this silane as a monomer or crosslinking agent is also warranted. As the demand for high-performance, durable, and functional materials continues to grow, this compound is poised to play an increasingly important role in the development of next-generation technologies.
References
- 1. Dimethoxymethyl(3,3,3-trifluoropropyl)silane [myskinrecipes.com]
- 2. innospk.com [innospk.com]
- 3. This compound|lookchem [lookchem.com]
- 4. innospk.com [innospk.com]
- 5. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. A comparison of the mechanical properties of a modified silorane based dental composite with those of commercially available composite material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resin based restorative dental materials: characteristics and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the amount of 3-methacyloxypropyltrimethoxysilane coupling agent on physical properties of dental resin nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 43.230.198.52 [43.230.198.52]
- 14. Preparation of Monotrimethoxylsilylethyl-Terminated Polysiloxane Fluids and Their Application in Thermal Interface Materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Surface Modification Using Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the surface modification of various substrates using dimethoxy(methyl)(3,3,3-trifluoropropyl)silane to create a hydrophobic and chemically resistant surface. This process is crucial for applications requiring water repellency, such as in microfluidics, specialized coatings, and medical device manufacturing.[1][2]
Introduction
This compound (CAS No. 358-67-8) is a fluorinated organosilane compound used to create low-energy surfaces.[1][3][4][5] Its unique structure, featuring a trifluoropropyl group, imparts a highly hydrophobic character to treated surfaces, while the dimethoxy groups allow for covalent bonding to hydroxylated substrates like glass, silicon, and metal oxides.[1][6] This modification results in a durable, water-repellent, and chemically resistant coating.[1]
Key Properties:
-
Molecular Weight: 202.25 g/mol [5]
-
Solubility: Soluble in most organic solvents, insoluble in water.[3] Reacts with water.[3]
Applications
The unique properties of this compound make it suitable for a wide range of applications, including:
-
Creation of superhydrophobic coatings. [4]
-
Surface treatment of inorganic fillers. [4]
-
Improving adhesion and durability of coatings on metals, glass, and plastics. [3]
-
Crosslinking agent in adhesives and sealants. [3]
-
Intermediate in the manufacture of fluorosilicones for seals, gaskets, and lubricants. [1]
-
Development of anti-fouling coatings for marine applications. [1]
Quantitative Data Summary
The effectiveness of the surface modification can be quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes expected water contact angles on a glass substrate modified with this compound under various conditions.
| Substrate | Silane Concentration (v/v) | Solvent | Reaction Time (min) | Curing Temperature (°C) | Expected Water Contact Angle (°) |
| Glass | 1% | Toluene | 30 | 120 | 95 - 105 |
| Glass | 2% | Toluene | 30 | 120 | 100 - 110 |
| Glass | 5% | Toluene | 30 | 120 | 105 - 115 |
| Glass | 2% | Isopropanol | 30 | 120 | 90 - 100 |
| Glass | 2% | Toluene | 60 | 120 | 105 - 115 |
| Glass | 2% | Toluene | 30 | 150 | 110 - 120 |
| Silicon Wafer | 2% | Toluene | 30 | 120 | 100 - 110 |
Disclaimer: The data presented in this table are representative values based on typical results for similar fluorinated silanes. Actual values may vary depending on substrate cleanliness, ambient humidity, and specific processing parameters.
Experimental Protocols
This section provides a detailed methodology for the surface modification of a glass or silicon substrate.
Materials and Equipment
-
This compound (≥97.0%)
-
Anhydrous solvent (e.g., Toluene, Isopropanol)
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas stream
-
Beakers and petri dishes
-
Pipettes
-
Fume hood
-
Oven or hotplate
-
Sonicator
-
Contact angle goniometer
Substrate Preparation (Hydroxylation)
Proper cleaning and activation of the substrate surface are critical for achieving a uniform and durable silane coating.
-
Cleaning:
-
Place the substrates in a beaker and sonicate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Activation (Piranha Etch - to be performed with extreme caution in a fume hood with appropriate personal protective equipment):
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (Warning: This is a highly exothermic and potentially explosive reaction. Never add the acid to the peroxide).
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes. This process generates hydroxyl (-OH) groups on the surface.
-
Carefully remove the substrates and rinse them extensively with deionized water.
-
Dry the substrates thoroughly under a nitrogen stream and then in an oven at 110 °C for at least 30 minutes to remove any residual water.
-
Silanization Procedure
This procedure should be carried out in a low-humidity environment, preferably in a glove box or under an inert atmosphere, as the silane is moisture-sensitive.[4]
-
Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like toluene. For example, to prepare a 2% solution in 50 mL of toluene, add 1 mL of the silane to 49 mL of toluene.
-
-
Immersion:
-
Immerse the activated and dried substrates in the silane solution for 30-60 minutes at room temperature. Ensure the entire surface to be modified is in contact with the solution.
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent (toluene) to remove any excess, unreacted silane.
-
Perform a final rinse with isopropanol.
-
-
Curing:
-
Dry the substrates under a nitrogen stream.
-
Cure the coated substrates in an oven at 120-150 °C for 30-60 minutes. This step promotes the covalent bonding of the silane to the substrate.[7]
-
-
Final Cleaning:
-
After curing, sonicate the substrates in isopropanol for 5 minutes to remove any loosely bound silane molecules.
-
Dry the final modified substrates with a nitrogen stream.
-
Characterization
The success of the surface modification can be evaluated using several techniques:
-
Water Contact Angle Measurement: Use a goniometer to measure the static water contact angle. A significant increase in the contact angle compared to the untreated substrate indicates successful hydrophobic modification.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of fluorine and silicon on the surface, providing evidence of the silane coating.[8]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the coated surface.[8]
Safety and Handling
-
This compound is a flammable liquid and vapor.[5]
-
It is moisture-sensitive and should be stored under an inert gas in a dry, cool place (2-8°C).[1][4]
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution and follow all institutional safety protocols.
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Silanization reaction mechanism.
References
- 1. Dimethoxymethyl(3,3,3-trifluoropropyl)silane [myskinrecipes.com]
- 2. zmsilane.com [zmsilane.com]
- 3. innospk.com [innospk.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hms.harvard.edu [hms.harvard.edu]
- 8. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane in Hydrophobic Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is a fluorinated organosilane that serves as a versatile precursor for the creation of robust hydrophobic surfaces. Its unique molecular structure, featuring a trifluoropropyl group, imparts a low surface energy to coatings, leading to excellent water repellency. The methoxy groups enable hydrolysis and condensation reactions, allowing the silane to covalently bond with various substrates, forming a durable and stable hydrophobic layer.[1][2] This makes it a compound of significant interest in the development of advanced materials for applications ranging from self-cleaning surfaces and moisture-resistant coatings for electronics to biocompatible coatings for medical devices.
Principle of Action
The formation of a hydrophobic coating using this compound typically proceeds via a two-step hydrolysis and condensation process, often employed in a sol-gel method.[3][4]
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water, often in the presence of an acid or base catalyst, to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups can then condense with hydroxyl groups present on the substrate surface (e.g., glass, metal oxides) to form stable siloxane bonds (Si-O-Substrate). Additionally, intermolecular condensation between silanol groups of adjacent silane molecules leads to the formation of a cross-linked polysiloxane network (Si-O-Si), enhancing the durability of the coating.[4]
The trifluoropropyl groups (-CH₂CH₂CF₃) orient away from the surface, creating a low-energy interface that repels water.
Quantitative Data Summary
The following table summarizes typical performance data for hydrophobic coatings prepared using fluorinated silanes similar to this compound. This data is compiled from various studies and provides a comparative overview.
| Precursor/Method | Substrate | Water Contact Angle (WCA) | Sliding Angle | Key Findings |
| Trifluoropropyl-trimethoxysilane (in TMOS sol) | Glass | >150° | <3° | Achieved superhydrophobicity through a sol-gel process with surface derivatization.[5] |
| Silica-Methyltrimethoxysilane (MTMS) composite | Glass | ~132° | Not Reported | Nanocomposite approach using TEOS as a silica source enhanced hydrophobicity.[6] |
| Methyltrimethoxysilane (MTMS) | Aluminum Alloy | ~95° | Not Reported | A high condensation rate of the siloxane network contributed to the hydrophobic character.[7] |
| (3,3,3-trifluoropropyl) trimethoxy silane (TFP-TMOS) on Mesoporous Silica Particles | Silica Particles | ~135° | Not Reported | Branched-structure silanes exhibited higher hydrophobicity. |
Experimental Protocols
This section provides detailed protocols for the preparation of hydrophobic coatings using this compound.
Protocol 1: Sol-Gel Dip-Coating Method for Glass Substrates
This protocol describes the formation of a hydrophobic coating on glass slides using a sol-gel approach followed by dip-coating.
Materials:
-
This compound
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium Hydroxide (NH₄OH) as a catalyst
-
Glass slides
Equipment:
-
Beakers and magnetic stirrer
-
Pipettes
-
Dip-coater
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the slides in an oven at 110°C for 1 hour and then cool to room temperature.
-
Optional: Treat the slides with plasma or piranha solution to increase the density of surface hydroxyl groups.
-
-
Sol Preparation:
-
In a clean beaker, prepare a solution of ethanol and deionized water. A typical starting ratio is 4:1 (v/v).
-
Add a catalyst to the solution. For acid catalysis, add HCl to achieve a pH of 2-3. For base catalysis, add NH₄OH to achieve a pH of 9-10.
-
While stirring, add TEOS to the solution to act as a binder and to introduce surface roughness. A typical concentration is 5-10% (v/v).
-
Stir the mixture for at least 1 hour to allow for the initial hydrolysis of TEOS.
-
Add this compound to the sol. A starting concentration of 1-5% (v/v) is recommended.
-
Continue stirring the final sol for at least 2 hours at room temperature.
-
-
Coating Deposition:
-
Immerse the cleaned glass slides into the prepared sol.
-
Withdraw the slides at a constant and slow speed (e.g., 100 mm/min) using a dip-coater to ensure a uniform film.
-
-
Curing:
-
Air-dry the coated slides for 10-15 minutes to allow for solvent evaporation.
-
Cure the slides in an oven. A typical curing temperature is between 100°C and 150°C for 1-2 hours.[8]
-
Characterization:
-
The hydrophobicity of the coating can be assessed by measuring the static water contact angle and the sliding angle using a goniometer.[9]
Protocol 2: Vapor Phase Deposition
This method is suitable for creating a thin, uniform silane layer on various substrates.
Materials:
-
This compound
-
Substrates (e.g., silicon wafers, glass)
-
Anhydrous toluene or other suitable organic solvent
Equipment:
-
Vacuum desiccator
-
Vacuum pump
-
Petri dish or other small container
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean and dry the substrates as described in Protocol 1.
-
-
Silanization:
-
Place the cleaned substrates inside a vacuum desiccator.
-
Place a small, open container (e.g., a petri dish) with a few drops of this compound inside the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator using a vacuum pump for a few minutes.
-
Close the desiccator valve and leave the substrates exposed to the silane vapor for several hours (e.g., 12-24 hours) at room temperature.
-
-
Post-Treatment:
-
Vent the desiccator and remove the coated substrates.
-
Rinse the substrates with an anhydrous solvent (e.g., toluene) to remove any excess, unreacted silane.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding.
-
Visualizations
Caption: Signaling pathway of hydrophobic coating formation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. vb.nweurope.eu [vb.nweurope.eu]
- 4. benchchem.com [benchchem.com]
- 5. US7485343B1 - Preparation of hydrophobic coatings - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silanization of Glass Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanization is a chemical process that modifies the surface of glass and other silica-based substrates by covalently bonding silane molecules to the surface hydroxyl groups. This process is fundamental in a wide range of scientific and biomedical applications, from preventing nonspecific protein adsorption in immunoassays to promoting cell adhesion in tissue culture and creating hydrophobic surfaces for microfluidics. The ability to precisely control the surface chemistry of glass substrates is crucial for the reproducibility and success of many experimental assays.
This document provides a comprehensive guide to the silanization of glass substrates, including detailed step-by-step protocols for both solution-phase and vapor-phase deposition methods. It also presents a comparative summary of quantitative data from various studies to aid in the selection of the most appropriate silanization strategy for specific research needs.
General Experimental Workflow
The overall process for silanization of glass substrates follows a series of critical steps, from initial cleaning to final curing. The choice between solution-phase and vapor-phase deposition represents a key decision point in the workflow, each offering distinct advantages depending on the desired outcome and available resources.
Caption: General workflow for the silanization of glass substrates.
Data Presentation: Quantitative Comparison of Silanization Methods
The effectiveness of a silanization procedure can be quantified by several analytical techniques. Water contact angle measurements are commonly used to assess the hydrophobicity or hydrophilicity of the modified surface. Atomic Force Microscopy (AFM) can provide information on surface roughness, and ellipsometry can be used to measure the thickness of the deposited silane layer. The following tables summarize quantitative data from various studies to facilitate comparison between different silanization methods and reagents.
Table 1: Water Contact Angles for Different Silanization Protocols
| Silane Reagent | Deposition Method | Solvent/Conditions | Water Contact Angle (°) | Reference |
| Untreated Glass | - | - | < 20° | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Solution | 2% in Acetone | 85° | [2] |
| (3-Aminopropyl)triethoxysilane (APTES) | Solution | 2% in Ethanol/Water | 50° | [3] |
| (3-Aminopropyl)triethoxysilane (APTES) | Vapor | Room Temperature | ~70° | [1] |
| Octadecyltrichlorosilane (OTS) | Solution | Toluene | ~110° | [4] |
| Octadecyltrichlorosilane (OTS) | Vapor | Vacuum Oven, 100°C | ~110° | [5] |
| Perfluorooctyltrichlorosilane (PFOTS) | Solution | - | >110° | [6] |
| Dichlorodimethylsilane (DDS) | Solution | 2% in Toluene | Hydrophobic | [7] |
| (3-Mercaptopropyl)trimethoxysilane | Solution | Toluene | 74.9° ± 2.7° | [8] |
Table 2: Surface Roughness and Layer Thickness for Selected Silanization Methods
| Silane Reagent | Deposition Method | Parameter | Value | Reference |
| Untreated Glass | - | RMS Roughness (nm) | ~0.2-0.5 | [9][10] |
| (3-Aminopropyl)triethoxysilane (APTES) | Vapor | RMS Roughness (nm) | 0.2 | [9] |
| (3-Aminopropyl)triethoxysilane (APTES) | Solution (Aqueous) | RMS Roughness (nm) | 0.2 | [9] |
| (3-Aminopropyl)triethoxysilane (APTES) | Solution (Toluene) | RMS Roughness (nm) | 0.2 (for APDMES) | [9] |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Vapor | RMS Roughness (nm) | Increased Dramatically | [11] |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Solution | Layer Thickness (nm) | 5.3 | [12] |
| (3-Aminopropyl)silane (APS) | Dip-Coating | Layer Thickness (Å) | 7-10 (monolayer) | [13] |
| Aminosilanes (APTES, APMDES, APDMES) | Vapor | Layer Thickness (Å) | 4-8 | [9] |
Experimental Protocols
Protocol 1: Solution-Phase Silanization with (3-Aminopropyl)triethoxysilane (APTES) for Surface Functionalization
This protocol is commonly used to introduce primary amine groups on a glass surface, which can then be used for the covalent immobilization of biomolecules.[14][15]
Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene or Acetone
-
Ethanol
-
Deionized (DI) water
-
Cleaning solution (e.g., Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION ), or 1:1 HCl:Methanol followed by concentrated H₂SO₄)[16][17]
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the glass substrates in the chosen cleaning solution. For Piranha solution, a 10-30 minute immersion is typical. For the acid/methanol method, soak in 1:1 HCl:Methanol for 30 minutes, rinse thoroughly with DI water, then immerse in concentrated sulfuric acid for 30 minutes.[16][17]
-
Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Rinse the substrates extensively with DI water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour or under a stream of dry nitrogen gas.
-
-
Silanization:
-
Rinsing:
-
Remove the substrates from the APTES solution and rinse them thoroughly with the same anhydrous solvent (toluene or acetone) to remove any unbound silane.
-
Follow with a rinse in ethanol and then DI water.
-
-
Curing:
-
Dry the silanized substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110-120°C for 1-2 hours to promote the formation of stable siloxane bonds.[20]
-
-
Storage:
-
Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination and degradation of the amine groups.
-
Protocol 2: Vapor-Phase Silanization with Octadecyltrichlorosilane (OTS) for Hydrophobic Surfaces
This protocol is used to create a highly hydrophobic surface, which is useful in applications such as microfluidics and self-cleaning surfaces.[4][5]
Materials:
-
Glass substrates
-
Octadecyltrichlorosilane (OTS)
-
Vacuum desiccator or vacuum oven
-
Small vial or beaker
-
Toluene or hexane (for rinsing)
-
Cleaning solution (as in Protocol 1)
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning and Activation:
-
Follow the same cleaning and activation procedure as described in Protocol 1 to ensure a high density of surface hydroxyl groups.
-
Ensure the substrates are completely dry before proceeding.
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried glass substrates inside a vacuum desiccator or vacuum oven.
-
In a fume hood, place a small, open vial or beaker containing a few drops (e.g., 100-200 µL) of OTS inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator using a vacuum pump for 5-10 minutes to lower the pressure and induce vaporization of the OTS.
-
Close the valve to the vacuum pump, leaving the desiccator under static vacuum.
-
Allow the silanization to proceed for 1-3 hours at room temperature or in an oven at a slightly elevated temperature (e.g., 60-80°C).[5]
-
-
Rinsing:
-
Vent the desiccator carefully in a fume hood.
-
Remove the substrates and rinse them with an anhydrous solvent such as toluene or hexane to remove any physisorbed OTS.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen.
-
Curing is often not strictly necessary for chlorosilanes as the reaction is quite rapid, but a gentle bake at 100°C for 30 minutes can help to stabilize the layer.
-
-
Storage:
-
Store the hydrophobic substrates in a clean, dry environment.
-
Conclusion
The choice of silanization protocol is dictated by the desired surface properties and the specific application. For applications requiring the covalent attachment of biomolecules, an amine-functionalized surface using APTES is a common choice. For creating hydrophobic surfaces, long-chain alkylsilanes like OTS are highly effective. Both solution-phase and vapor-phase deposition methods can yield high-quality silane layers, with vapor-phase deposition often providing more uniform monolayer coverage.[9] Careful attention to substrate cleaning and reaction conditions is paramount for achieving reproducible and stable silanized surfaces. The quantitative data provided in this guide can serve as a valuable resource for selecting and optimizing a silanization protocol tailored to your research needs.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. jpmtr.org [jpmtr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. same-nano.com [same-nano.com]
- 12. details | Park Systems [parksystems.com]
- 13. lehigh.edu [lehigh.edu]
- 14. Two methods for glass surface modification and their application in protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. surfmods.jp [surfmods.jp]
- 18. ronaldschulte.nl [ronaldschulte.nl]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane in Gas Chromatography Column Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preparation of high-quality capillary gas chromatography (GC) columns is crucial for achieving sensitive, reproducible, and robust analytical methods in pharmaceutical analysis and drug development. The choice of stationary phase is paramount in determining the selectivity and performance of the column. Trifluoropropylmethyl polysiloxane stationary phases are of particular interest due to their unique selectivity, offering a mid-polarity character that is effective for the separation of a wide range of compounds, including those with polar functional groups and electron-withdrawing groups.
These application notes provide a comprehensive overview and detailed protocols for the preparation of a trifluoropropylmethyl polysiloxane GC capillary column, starting from the precursor Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane. The protocols cover the synthesis of the stationary phase polymer, deactivation of the fused silica capillary, static coating of the column, and performance evaluation.
Synthesis of Poly[methyl(3,3,3-trifluoropropyl)siloxane] Stationary Phase
The synthesis of the poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPMS) stationary phase from this compound is a two-step process. The first step involves the hydrolysis and condensation of the silane monomer to form the cyclic trimer, 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane (D3F). The second step is the anionic ring-opening polymerization of D3F to yield the final polymer.
Step 1: Synthesis of 1,3,5-Tris(trifluoropropylmethyl)cyclotrisiloxane (D3F)
This protocol describes the hydrolysis and controlled condensation of this compound to produce the cyclic trimer, D3F.
Materials:
-
This compound (≥97%)
-
Deionized water
-
Anhydrous toluene
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a round-bottom flask, prepare a solution of this compound in anhydrous toluene (e.g., 100 g of silane in 500 mL of toluene).
-
In a dropping funnel, prepare a solution of deionized water with a catalytic amount of hydrochloric acid (e.g., 50 mL of water with 0.5 mL of concentrated HCl).
-
Slowly add the acidic water to the silane solution with vigorous stirring. An exothermic reaction will occur, and methanol will be formed as a byproduct.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the condensation reaction and promote the formation of cyclic siloxanes.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of cyclic and linear siloxanes, can be purified by vacuum distillation to isolate the desired 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane (D3F) fraction.
Step 2: Anionic Ring-Opening Polymerization of D3F
This protocol outlines the polymerization of the D3F cyclic trimer to form the high molecular weight poly[methyl(3,3,3-trifluoropropyl)siloxane] suitable for GC stationary phase coating.
Materials:
-
1,3,5-Tris(trifluoropropylmethyl)cyclotrisiloxane (D3F), purified
-
Anhydrous toluene
-
Potassium silanolate initiator (e.g., prepared from potassium hydroxide and octamethylcyclotetrasiloxane)
-
Dry nitrogen or argon atmosphere
-
Schlenk line or glove box for inert atmosphere operations
Protocol:
-
Under a dry inert atmosphere, dissolve the purified D3F in anhydrous toluene to a concentration of approximately 50% (w/v).
-
Add a catalytic amount of the potassium silanolate initiator to the D3F solution. The amount of initiator will determine the final molecular weight of the polymer.
-
Heat the reaction mixture to 80-100°C with stirring under an inert atmosphere.
-
Monitor the progress of the polymerization by periodically measuring the viscosity of the solution. The reaction is typically complete within 4-8 hours, resulting in a viscous polymer solution.
-
Terminate the polymerization by adding a neutralizing agent, such as a silylating agent (e.g., trimethylchlorosilane), to cap the reactive silanolate end groups.
-
The resulting polymer solution can be used directly for the column coating procedure after dilution to the appropriate concentration.
Gas Chromatography Column Preparation
The preparation of a high-performance capillary GC column involves three main stages: deactivation of the fused silica surface, static coating with the stationary phase, and conditioning of the column.
Experimental Workflow for GC Column Preparation
Protocol for Fused Silica Capillary Deactivation
The inner surface of the fused silica capillary contains active silanol groups that can cause peak tailing and adsorption of polar analytes. Deactivation is essential to create an inert surface.
Materials:
-
Fused silica capillary tubing (e.g., 0.25 mm i.d.)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous methanol
-
Anhydrous dichloromethane
-
Deactivating agent (e.g., octamethylcyclotetrasiloxane, D4)
-
High-purity nitrogen gas
-
Tube furnace or GC oven
Protocol:
-
Acid Leaching: Fill the capillary with 1 M HCl and seal both ends. Heat the column in an oven or tube furnace at 100°C for 24 hours. This process removes metal ions and creates a higher density of surface silanol groups.
-
Rinsing: After cooling, carefully unseal the ends and rinse the capillary with several column volumes of deionized water until the eluent is neutral.
-
Drying: Purge the column with dry nitrogen gas at a low flow rate while gradually increasing the temperature to 250°C. Hold at this temperature for at least 4 hours to completely dry the inner surface.
-
Silylation: Prepare a 5-10% (v/v) solution of the deactivating agent (e.g., D4) in an anhydrous solvent like dichloromethane. Fill the column with this solution and seal both ends. Heat the column in an oven at a high temperature (e.g., 300-350°C) for several hours. This step converts the active silanol groups into inert siloxane bonds.
-
Final Rinse and Dry: After cooling, rinse the column with anhydrous dichloromethane and then anhydrous methanol. Dry the column thoroughly with a stream of dry nitrogen gas as in step 3.
Protocol for Static Coating with PMTFPMS
The static coating method is employed to deposit a uniform film of the stationary phase on the deactivated inner wall of the capillary.
Materials:
-
Deactivated fused silica capillary
-
Poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPMS) solution in toluene
-
Anhydrous pentane or other suitable volatile solvent
-
Vacuum pump
-
Constant temperature water bath
-
Sealing wax or septum
Protocol:
-
Prepare Coating Solution: Dilute the synthesized PMTFPMS solution with a volatile solvent such as pentane to a concentration that will yield the desired film thickness (typically 0.1-0.5% w/v for a 0.25 µm film in a 0.25 mm i.d. column).
-
Fill the Column: Completely fill the deactivated capillary with the coating solution.
-
Seal One End: Carefully seal one end of the capillary using sealing wax or a small piece of septum.
-
Evaporation: Connect the open end of the column to a vacuum pump and immerse the entire column in a constant temperature water bath (e.g., 40°C). The solvent will evaporate from the open end, leaving a thin, uniform film of the stationary phase on the inner wall. This process can take several hours depending on the column length and solvent volatility.
-
Final Sealing and Curing: Once all the solvent has evaporated, seal both ends of the column. To crosslink and immobilize the stationary phase, heat the column in an oven under a nitrogen atmosphere, gradually programming the temperature up to a point just below the maximum operating temperature of the phase.
Column Performance Evaluation
The performance of the newly prepared column should be evaluated using a standard test mixture, such as the Grob test mix. This mixture contains compounds with different functionalities to assess column efficiency, inertness (acidity/basicity), and film thickness.
Typical GC Conditions for Column Evaluation
| Parameter | Value |
| Column: | Lab-prepared, 30 m x 0.25 mm i.d., 0.25 µm PMTFPMS |
| Carrier Gas: | Helium or Hydrogen |
| Inlet Temperature: | 250°C |
| Injection Mode: | Split (e.g., 100:1) |
| Oven Program: | 40°C (hold 2 min) to 280°C at 10°C/min |
| Detector: | Flame Ionization Detector (FID) at 300°C |
Expected Performance Data with Grob Test Mix
The following table provides expected performance characteristics for a well-prepared trifluoropropylmethyl polysiloxane column when analyzing a Grob test mix.
| Compound | Expected Elution Order | Key Performance Indicator | Acceptable Result |
| n-Decane | 1 | Column Efficiency (Plate Number) | > 3000 plates/meter |
| n-Undecane | 2 | Retention Factor (k) | Consistent with film thickness |
| 1-Octanol | 3 | Peak Shape (Asymmetry) | 0.9 - 1.5 |
| Nonanal | 4 | Peak Shape (Asymmetry) | 0.9 - 1.5 |
| 2,6-Dimethylphenol | 5 | Acidic Character (Tailing) | Minimal tailing |
| 2,6-Dimethylaniline | 6 | Basic Character (Tailing) | Minimal tailing |
| Methyl Decanoate | 7 | Polarity | Correct elution relative to alkanes |
| Methyl Undecanoate | 8 | Polarity | Correct elution relative to alkanes |
| Methyl Dodecanoate | 9 | Polarity | Correct elution relative to alkanes |
| Dicyclohexylamine | 10 | Basic Character (Adsorption) | Good peak shape and recovery |
| 2-Ethylhexanoic acid | 11 | Acidic Character (Adsorption) | Good peak shape and recovery |
Applications in Pharmaceutical Analysis
Columns with a trifluoropropylmethyl polysiloxane stationary phase are well-suited for a variety of applications in the pharmaceutical industry, including:
-
Residual Solvent Analysis: The unique selectivity allows for the separation of a wide range of organic volatile impurities.
-
Analysis of Drugs of Abuse: This stationary phase is effective for the separation of various classes of drugs.
-
Analysis of Halogenated Compounds: The fluorinated nature of the stationary phase provides specific interactions with halogenated analytes.
-
Environmental Analysis: Suitable for the analysis of pesticides and other environmental contaminants that may be relevant in pharmaceutical manufacturing.
-
Confirmation Analysis: Due to its different selectivity compared to more common phases like 5% phenyl-polysiloxane, it serves as an excellent confirmation column.
Conclusion
The preparation of a custom trifluoropropylmethyl polysiloxane GC column from this compound is a multi-step process that requires careful control of the synthetic and coating procedures. By following the detailed protocols outlined in these application notes, researchers can produce high-quality columns with unique selectivity, suitable for demanding applications in pharmaceutical analysis. The performance of these columns can be rigorously evaluated using standard test mixtures to ensure they meet the high standards required for drug development and quality control.
Application Notes & Protocols: Synthesis of Fluorosilicone Polymers via Hydrolysis and Polycondensation of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorosilicone polymers using Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane as a key monomer. The resulting poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS) and related copolymers offer a unique combination of properties, making them highly valuable for advanced applications in research, medical devices, and pharmaceutical development.
Introduction
Fluorosilicone polymers, particularly those incorporating the 3,3,3-trifluoropropyl group, exhibit exceptional properties that distinguish them from conventional polydimethylsiloxanes (PDMS).[1] These properties include high thermal stability, excellent resistance to non-polar solvents, fuels, and oils, low-temperature flexibility, and low surface energy.[2][3] The synthesis of these polymers can be achieved through various methods, with the hydrolysis and polycondensation of alkoxysilane precursors like this compound offering a versatile route to producing fluorosilicone resins and fluids with tailored properties.[4][5]
This method involves the hydrolysis of the methoxy groups on the silane monomer to form reactive silanol groups, followed by a condensation reaction to form a stable siloxane (Si-O-Si) backbone.[4] By controlling the reaction conditions and the incorporation of other silane monomers, the molecular weight, viscosity, and crosslink density of the final polymer can be precisely controlled.
Key Properties and Advantages
Fluorosilicone polymers synthesized from this compound offer several advantages over traditional silicones:
-
Enhanced Chemical and Solvent Resistance: The trifluoropropyl group imparts a strong resistance to swelling and degradation by a wide range of organic solvents, oils, and fuels.[1][6]
-
Wide Service Temperature Range: These polymers maintain their flexibility at very low temperatures (down to -47°C) and exhibit high thermal stability with a flash point of up to 315°C.[1]
-
Low Surface Energy: The fluorinated side chains result in a low surface free energy, leading to excellent water and oil repellency (hydrophobicity and oleophobicity).[4][5]
-
Biocompatibility and Inertness: Like other silicones, fluorosilicones are generally considered to be physiologically inert, opening up applications in medical devices and drug delivery systems.
Applications in Research and Drug Development
The unique properties of these fluorosilicone polymers make them suitable for a variety of specialized applications:
-
High-Performance Lubricants: Ideal for lubricating components in harsh chemical environments or at extreme temperatures, such as in scientific instrumentation or manufacturing equipment.[1]
-
Seals, Gaskets, and Tubing: Fabrication of chemically resistant seals, O-rings, and tubing for laboratory equipment, analytical instruments (e.g., HPLC, GC), and pharmaceutical processing lines.[7]
-
Specialty Coatings: Development of hydrophobic, oleophobic, and anti-fouling coatings for medical devices, microfluidic chips, and laboratory glassware to prevent non-specific binding and improve fluid flow.[7][8]
-
Drug Delivery Matrices: Potential for use in controlled-release drug delivery systems where resistance to enzymatic or chemical degradation and specific permeability characteristics are required.
-
Component Encapsulation: Protection of sensitive electronic components in medical and research instrumentation from moisture and corrosive environments.
Data Presentation: Typical Properties
The following table summarizes typical physical and chemical properties of poly[methyl(3,3,3-trifluoropropyl)siloxane] synthesized via polycondensation. Note that specific values can vary depending on the molecular weight and presence of co-monomers.
| Property | Typical Value |
| Appearance | Colorless to slightly yellowish liquid |
| Density | ~1.28 g/cm³ |
| Refractive Index | ~1.381 |
| Melting Point | -47 °C |
| Flash Point | 315 °C |
| Glass Transition Temp. | Varies from -52.0 °C to -13.2 °C |
| Tensile Strength | Can exceed 2.0 MPa |
| Elongation at Break | Can be higher than 300% |
| Surface Free Energy | 22.98 mN/m to 24.20 mN/m |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Protocol 1: Synthesis of a Basic Fluorosilicone Resin via Hydrolysis-Polycondensation
This protocol describes a general method for synthesizing a fluorosilicone resin using this compound as the primary difunctional (D) monomer, along with a trifunctional (T) monomer to introduce crosslinking, and a monofunctional (M) monomer for end-capping.
Materials:
-
This compound (D monomer)
-
Trifluoropropylalkoxysilane (e.g., (3,3,3-Trifluoropropyl)trimethoxysilane) (T monomer)[4]
-
1,3-Divinyltetramethyldisiloxane (M monomer, for vinyl termination)[4]
-
Ethyl acetate
-
Deionized water
-
Potassium hydroxide (catalyst)
-
Anhydrous calcium chloride
Equipment:
-
Four-neck round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer
-
Heating mantle
-
Separating funnel
-
Rotary evaporator
Procedure:
-
Initial Setup: In a four-neck flask, prepare a solution of the M, D, and T monomers in ethyl acetate. The molar ratios of these monomers will determine the final properties of the resin.[4]
-
Hydrolysis: At room temperature, slowly add deionized water to the monomer solution while stirring.[4]
-
Reaction: After the addition of water is complete, heat the mixture to 80°C and maintain stirring for 6 hours to facilitate hydrolysis.[4]
-
Work-up: Cool the solution and transfer it to a separating funnel. Wash the organic phase with deionized water until the aqueous phase is neutral (pH = 7).[4]
-
Drying: Dry the organic phase over anhydrous calcium chloride for 12 hours.[4]
-
Polycondensation: Filter the solution to remove the drying agent and transfer it to a clean four-neck flask. Add a catalytic amount of potassium hydroxide. Heat the mixture to 120°C for 4 hours to promote polycondensation.[4]
-
Purification: Cool the reaction mixture. Remove the low-boiling point residues and solvent by rotary evaporation under reduced pressure at 150°C for 2 hours to obtain the final fluorosilicone resin.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of a fluorosilicone resin via hydrolysis and polycondensation.
Caption: Experimental workflow for fluorosilicone resin synthesis.
Hydrolysis and Condensation Mechanism
This diagram illustrates the fundamental chemical reactions involved in the formation of the polysiloxane backbone.
Caption: Hydrolysis and condensation of dialkoxysilanes.
References
- 1. innospk.com [innospk.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. dakenchem.com [dakenchem.com]
- 7. Dimethoxymethyl(3,3,3-trifluoropropyl)silane [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, exhibiting extreme water repellency, are of great interest for a multitude of applications including self-cleaning coatings, anti-icing surfaces, and biomedical devices. The creation of such surfaces typically requires the generation of a hierarchical micro/nano-scale roughness and the subsequent lowering of the surface energy. Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is a fluorinated organosilane well-suited for this purpose. Its trifluoropropyl group provides a low surface energy, while the dimethoxy groups allow for hydrolysis and condensation, facilitating the formation of a stable, covalent bond with hydroxylated surfaces or polymerization into a polysiloxane network.[1][2]
This document provides detailed protocols for the fabrication of superhydrophobic surfaces using this compound in conjunction with silica nanoparticles to achieve the necessary surface topography.
Principle of Superhydrophobicity
The fabrication of a superhydrophobic surface is primarily governed by two factors:
-
Surface Chemistry: The surface must be composed of materials with low surface energy. The trifluoromethyl (-CF3) groups in this compound are exceptionally effective at lowering surface energy.[3]
-
Surface Morphology: The surface must possess a hierarchical roughness on both the micro and nano-scale. This roughness traps air pockets, minimizing the contact area between the surface and a water droplet, leading to a high contact angle and low roll-off angle (the "Lotus Effect").[4]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance data achieved with analogous fluoroalkylsilanes on surfaces with induced roughness (e.g., via silica nanoparticles). This data provides a benchmark for the expected performance.
| Silane Type | Substrate | Method | Water Contact Angle (WCA) | Contact Angle Hysteresis / Sliding Angle (SA) | Reference |
| Fluoroalkylsilane (FAS-17) | Aluminum Alloy | Spin-coating of functionalized silica nanoparticles | > 150° | < 2° | [5][6] |
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (HFOTES) & MTMS | Glass | Dip-coating of co-modified silica nanoparticles | 150.2° | 3.3° | [3] |
| Methyl-modified Silica Particles | Glass | Dip-coating | 153° ± 2° | 8° ± 1° | [7][8] |
| Vinyltrimethoxysilane | Not Specified | Chemical Vapor Deposition (CVD) | > 160° | < 5° | [9] |
Experimental Protocols
The following protocols describe the creation of superhydrophobic surfaces using a two-step process: first, the generation of a rough surface using silica nanoparticles, followed by chemical modification with this compound.
Protocol 1: Superhydrophobic Coating via Dip-Coating of Silica Nanoparticles and Silanization
This protocol involves the deposition of silica nanoparticles to create a rough surface, followed by functionalization with the fluorosilane.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (anhydrous)
-
Ammonium hydroxide solution (28-30%)
-
Deionized (DI) water
-
This compound
-
Toluene (anhydrous)
-
Beakers, magnetic stirrer, and stir bars
-
Dip-coater (optional, manual immersion can be performed)
-
Oven or hotplate
Procedure:
Part A: Preparation of Silica Nanoparticle Suspension (Stöber process) [5][6]
-
In a clean beaker, prepare a solution by mixing 100 mL of ethanol and 20 mL of DI water.
-
While stirring vigorously, add 10 mL of TEOS to the ethanol/water mixture.
-
Add 5 mL of ammonium hydroxide solution to catalyze the hydrolysis and condensation of TEOS.
-
Continue stirring the solution at room temperature for 12-24 hours to form a stable, monodisperse silica nanoparticle suspension.
Part B: Surface Roughening
-
Clean the substrate by sonicating in acetone, followed by ethanol, and finally DI water for 15 minutes each. Dry the substrate with a stream of nitrogen or in an oven.
-
Activate the surface by treating it with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to generate hydroxyl (-OH) groups. Rinse thoroughly with DI water and dry.
-
Immerse the cleaned and activated substrate into the silica nanoparticle suspension using a dip-coater or by manual immersion for a controlled duration (e.g., 5-10 minutes).
-
Withdraw the substrate at a slow, constant speed (e.g., 1 mm/s) to ensure a uniform coating.
-
Dry the coated substrate in an oven at 120°C for 1 hour to remove residual solvent and improve the adhesion of the silica nanoparticles.
Part C: Surface Functionalization with this compound
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.[10]
-
Immerse the silica-coated substrate in the silane solution for 2-4 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with anhydrous toluene to remove any unreacted silane.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the covalent bonding of the silane to the surface.
-
Allow the substrate to cool to room temperature before characterization.
Protocol 2: One-Step Functionalization and Deposition
This protocol involves functionalizing the silica nanoparticles in suspension before deposition.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare the silica nanoparticle suspension as described in Part A of Protocol 1.
-
To the silica nanoparticle suspension, add this compound (e.g., 1-2 mL for the volume prepared in Part A).
-
Allow the mixture to stir for 6-12 hours at room temperature to enable the functionalization of the silica nanoparticles with the fluorosilane.
-
Clean and activate the substrate as described in Part B of Protocol 1.
-
Deposit the functionalized silica nanoparticle suspension onto the substrate using dip-coating or spin-coating.
-
Spin-coating: Apply a small amount of the suspension to the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for 30-60 seconds.
-
-
Dry the coated substrate in an oven at 120°C for 1 hour.
Characterization
The superhydrophobic properties of the prepared surfaces should be characterized using the following techniques:
-
Contact Angle Goniometry: Measure the static water contact angle and the sliding angle (or contact angle hysteresis) to quantify the hydrophobicity.[11] A water contact angle greater than 150° and a sliding angle of less than 10° are indicative of a superhydrophobic surface.
-
Scanning Electron Microscopy (SEM): Visualize the surface morphology to confirm the presence of a hierarchical micro/nano-structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the successful functionalization of the surface by identifying characteristic peaks for Si-O-Si and C-F bonds.[5][6]
Visualizations
Experimental Workflow
References
- 1. Dimethoxymethyl(3,3,3-trifluoropropyl)silane [myskinrecipes.com]
- 2. zmsilane.com [zmsilane.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. journals.bilpubgroup.com [journals.bilpubgroup.com]
- 10. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane in Semiconductor Device Fabrication
Introduction
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is an organosilane compound increasingly utilized in the semiconductor industry as a precursor for the deposition of low-dielectric-constant (low-k) films. Its unique molecular structure, featuring a trifluoropropyl group, makes it particularly suitable for producing fluorine-doped silicon oxide (F-OSG) or fluorinated carbon-doped silicon oxide (SiCOF) films. These films are critical in modern integrated circuits to reduce the resistance-capacitance (RC) delay in interconnects, thereby enhancing device speed and performance. The incorporation of fluorine lowers the dielectric constant of the silicon dioxide matrix by decreasing the polarizability of Si-O bonds.
Key Applications in Semiconductor Fabrication
The primary application of this compound is as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes to create low-k interlayer dielectrics (ILDs).[1] These films serve to electrically insulate the metallic interconnects within a chip. The presence of the trifluoropropyl group offers several advantages:
-
Lowers Dielectric Constant: The fluorine atoms incorporated into the silicon oxide network reduce the material's polarizability, leading to a lower dielectric constant compared to undoped silicon dioxide (SiO2), which has a k value of approximately 3.9.[1]
-
Hydrophobicity: The fluorinated organic groups can impart hydrophobic properties to the dielectric film, which helps to prevent moisture absorption.[1] Moisture can significantly increase the dielectric constant and degrade the film's insulating properties.
-
Mechanical Properties: While the introduction of fluorine can sometimes impact mechanical strength, the organosilicate nature of the films derived from this precursor can be optimized to provide adequate mechanical properties for integration into the damascene or dual-damascene processes used in copper interconnect fabrication.
Chemical and Physical Properties of the Precursor
| Property | Value |
| Chemical Formula | C6H13F3O2Si |
| Molecular Weight | 202.25 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 113-114 °C |
| Density | 1.089 g/mL at 20 °C |
| Refractive Index | n20/D 1.358 |
Experimental Protocols
Protocol 1: Deposition of Fluorine-Doped Silicon Oxide (F-OSG) Film using PECVD
This protocol describes a general procedure for the deposition of a fluorine-doped silicon oxide low-k dielectric film on a silicon wafer using this compound as the precursor in a PECVD system.
Materials and Equipment:
-
PECVD System (capacitively coupled plasma reactor)
-
Silicon wafers (e.g., p-type <100>)
-
This compound (liquid precursor)
-
Vapor delivery system for the liquid precursor (e.g., bubbler or direct liquid injection)
-
Process gases: Oxygen (O2), Argon (Ar), Helium (He)
-
Wafer cleaning solutions (e.g., Piranha solution, DI water)
Experimental Workflow Diagram:
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., Piranha etch followed by a deionized water rinse) to remove any organic and metallic contaminants.
-
Dry the wafers thoroughly using a nitrogen gun and a bake at 150 °C for 10 minutes.
-
-
PECVD Deposition:
-
Load the cleaned and dried wafer into the PECVD chamber.
-
Pump down the chamber to a base pressure of less than 10 mTorr.
-
Heat the substrate to the desired deposition temperature (e.g., 200-400 °C).
-
Introduce the carrier gas (e.g., Ar or He) and the oxidizing gas (O2) into the chamber and allow the flow rates to stabilize.
-
Introduce the this compound vapor into the chamber from the vapor delivery system.
-
Ignite the plasma by applying RF power to the electrodes.
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
After the deposition is complete, turn off the RF power and the precursor flow.
-
Purge the chamber with an inert gas (e.g., Ar or N2).
-
Cool down the substrate and unload the wafer from the chamber.
-
Process Parameters (Starting Point for Optimization):
| Parameter | Range |
| Substrate Temperature | 200 - 400 °C |
| RF Power | 50 - 300 W |
| Pressure | 1 - 5 Torr |
| Precursor Flow Rate | 10 - 100 sccm (vapor equivalent) |
| O2 Flow Rate | 50 - 500 sccm |
| Ar/He Flow Rate | 100 - 1000 sccm |
Note: These parameters are starting points and will require optimization based on the specific PECVD tool and desired film properties. The ratio of the precursor to the oxidizing gas is a critical parameter that influences the film's composition and properties.
Data Presentation
Table of Typical Properties for Fluorinated Organosilicate Glass (F-OSG) Films
The following table summarizes the typical range of properties for F-OSG and similar low-k dielectric films deposited by PECVD using organosilane precursors.
| Property | Typical Value Range |
| Dielectric Constant (k) | 2.5 - 3.5 |
| Refractive Index (at 633 nm) | 1.38 - 1.45 |
| Hardness | 1.0 - 2.5 GPa |
| Elastic Modulus | 5 - 15 GPa |
| Breakdown Voltage | > 4 MV/cm |
| Leakage Current Density (at 1 MV/cm) | < 10^-8 A/cm² |
Signaling Pathways and Logical Relationships
Logical Relationship for PECVD Parameter Influence on Film Properties
The following diagram illustrates the general relationships between key PECVD process parameters and the resulting properties of the deposited low-k dielectric film.
References
Revolutionizing Surface Functionalization: A Detailed Guide to Vapor Phase Deposition of Silane Monolayers
For researchers, scientists, and drug development professionals, the ability to precisely modify surfaces at the molecular level is paramount. Vapor phase deposition of silane monolayers offers a robust and reproducible method for tailoring surface properties, crucial for applications ranging from biosensors and microarrays to drug delivery systems. This document provides comprehensive application notes and detailed protocols for achieving high-quality silane monolayers.
The vapor phase approach to silanization presents significant advantages over traditional solution-phase methods, including superior uniformity, reduced contamination from solvents, and the ability to coat complex geometries.[1][2][3] This technique involves the reaction of a volatile silane precursor with a hydroxylated surface within a controlled vacuum environment, leading to the formation of a self-assembled monolayer (SAM).[2] The quality of the resulting monolayer is critically dependent on meticulous control of experimental parameters such as substrate preparation, deposition temperature, pressure, and reaction time.[2]
Core Principles and Advantages
Vapor phase silanization relies on the chemical reaction between the alkoxy or chloro groups of the silane molecule and the hydroxyl (-OH) groups present on the substrate surface, forming stable siloxane (Si-O-Si) bonds. This process is self-limiting, which contributes to the formation of a uniform monolayer.[4] Key advantages include:
-
High Purity and Uniformity: The absence of solvents minimizes organic contamination and leads to the formation of highly ordered and dense monolayers.[3][5]
-
Reproducibility: Vapor phase methods offer greater control over reaction conditions, leading to more consistent and reproducible results compared to solution-phase techniques.[4][6]
-
Conformal Coating: The gaseous nature of the precursor allows for uniform coating of intricate and three-dimensional structures.[2]
Experimental Workflow and Key Considerations
The successful deposition of a silane monolayer via vapor phase is a multi-step process that requires careful attention to detail at each stage. The overall workflow can be visualized as a sequence of substrate preparation, vapor deposition, and post-deposition treatment.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent self-condensation of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-condensation of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation of this compound and why does it occur?
A1: Self-condensation is a chemical process where molecules of this compound react with each other to form larger molecules called oligomers or polymers. This process is undesirable as it alters the properties of the starting material and can interfere with experimental outcomes. The self-condensation of this alkoxysilane is a two-step process:
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water (moisture) to form silanol groups (-OH) and methanol as a byproduct.[1]
-
Condensation: The newly formed silanol groups are highly reactive and can react with other silanol groups or with the original methoxy groups of another silane molecule. This reaction forms a stable siloxane bond (Si-O-Si) and releases water or methanol.[2]
The primary trigger for this process is the presence of moisture.
Q2: What are the ideal storage conditions to prevent self-condensation of this compound?
A2: To minimize self-condensation during storage, it is crucial to protect the compound from moisture. The recommended storage conditions are:
-
Container: Store in a tightly closed, sealed container.[3]
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon.[4]
-
Temperature: Keep in a cool, dry, and well-ventilated place.[3] Refrigeration at 2-8°C is often recommended.
-
Incompatible Materials: Store away from water, acids, alcohols, and oxidizing agents.[4]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of an aqueous solution has a significant impact on the rates of both hydrolysis and condensation of alkoxysilanes. Generally:
-
Acidic Conditions (pH 3-4): The rate of hydrolysis is accelerated, but the rate of condensation is significantly slower. This can lead to a solution of more stable silanols.
-
Neutral Conditions (pH ~7): Both hydrolysis and condensation rates are slow.
-
Alkaline Conditions (pH > 7): Both hydrolysis and condensation rates are accelerated, leading to rapid formation of siloxane oligomers and potentially gelation.
Therefore, for applications requiring the formation of silanols prior to surface treatment, a mildly acidic solution is often recommended to control the reaction.
Q4: What solvents are recommended for working with this compound?
A4: To prevent hydrolysis and subsequent self-condensation, it is imperative to use anhydrous (dry) solvents. This silane is soluble in most common organic solvents.[1] Recommended solvents include:
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous alkanes (e.g., hexane, heptane)
-
Anhydrous chlorinated solvents (e.g., dichloromethane)
Always ensure that the chosen solvent is compatible with your specific experimental conditions and downstream applications.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased viscosity or gelation of the silane solution. | Self-condensation has occurred due to the presence of moisture. | - Discard the gelled material. - Ensure all glassware is thoroughly dried before use (oven-dried or flame-dried). - Use fresh, anhydrous solvents. - Handle the silane under an inert atmosphere (nitrogen or argon). |
| Inconsistent experimental results or poor surface modification. | Partial hydrolysis and condensation of the silane prior to use. | - Prepare fresh solutions of the silane immediately before use. - If a pre-hydrolyzed solution is required, control the pH to be mildly acidic (pH 3-4) to slow down condensation. - Monitor the extent of hydrolysis and condensation using analytical techniques such as FTIR or NMR spectroscopy. |
| Precipitate formation in the reaction mixture. | Formation of insoluble siloxane oligomers. | - Ensure complete dissolution of the silane in a suitable anhydrous solvent before adding other reagents. - If working in a protic solvent, consider lowering the concentration of the silane to reduce the rate of intermolecular condensation. |
| Difficulty in controlling the reaction rate. | Catalysis of hydrolysis and condensation by acidic or basic impurities. | - Use high-purity, neutral reagents and solvents. - If pH control is necessary, use a suitable buffer system. |
Advanced Strategies to Prevent Self-Condensation
For applications where the presence of water is unavoidable or for achieving highly controlled cross-linking, consider non-hydrolytic methods for forming siloxane bonds. These methods bypass the formation of reactive silanol intermediates. One such approach is the Piers-Rubinsztajn reaction , which involves the condensation of a hydrosilane with an alkoxysilane catalyzed by a Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃).[1] This reaction produces a stable siloxane bond without the involvement of water.
Experimental Protocols
Monitoring Hydrolysis and Condensation using Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively monitor the disappearance of the Si-O-CH₃ bond and the appearance of Si-O-Si and Si-OH bonds.
Methodology:
-
Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., THF) in an IR-transparent cell.
-
Acquire an initial FTIR spectrum as a baseline.
-
Introduce a controlled amount of water or allow exposure to atmospheric moisture.
-
Acquire spectra at regular time intervals.
-
Monitor the following characteristic vibrational bands:
-
Decrease in the intensity of the Si-O-CH₃ stretching band (around 1080-1100 cm⁻¹).
-
Appearance and growth of a broad Si-OH stretching band (around 3200-3700 cm⁻¹).
-
Appearance and growth of the Si-O-Si stretching band (around 1000-1100 cm⁻¹), which may overlap with the Si-O-CH₃ band.
-
Quantitative Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the extent of hydrolysis and condensation.
Methodology:
-
Prepare a solution of this compound in a suitable deuterated anhydrous solvent (e.g., CDCl₃, Toluene-d₈) in an NMR tube.
-
Acquire initial ¹H and ²⁹Si NMR spectra.
-
Introduce a known amount of water and/or catalyst.
-
Acquire a series of ¹H and ²⁹Si NMR spectra over time.
-
In ¹H NMR, monitor the decrease in the integral of the methoxy protons (-OCH₃) and the appearance of the methanol peak.
-
In ²⁹Si NMR, monitor the disappearance of the parent silane peak and the appearance of new peaks corresponding to hydrolyzed species (silanols) and condensed species (siloxanes). The chemical shifts will indicate the number of Si-O-Si bonds formed around the silicon atom.
Visualizing Prevention Strategies
Caption: Key strategies to prevent self-condensation.
References
- 1. Direct cross-linking of silyl-functionalized cage siloxanes via nonhydrolytic siloxane bond formation for preparing nanoporous materials - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00215F [pubs.rsc.org]
- 2. gelest.com [gelest.com]
- 3. EP0675128A1 - Method for preparation of stable water-borne silane compositions - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
Technical Support Center: Optimizing Silane Coupling to Metal Oxides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with silane coupling agents on metal oxide surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during the silanization of metal oxides.
| Problem | Potential Cause | Recommended Solution |
| Poor or no silane grafting (confirmed by surface analysis) | Inactive metal oxide surface: Insufficient hydroxyl groups on the surface. | Pre-treat the metal oxide surface to generate hydroxyl groups. Common methods include acid/base washing (e.g., piranha solution for silica) or plasma treatment.[1] |
| Ineffective silane hydrolysis: Incorrect pH, insufficient water, or inactive silane. | Adjust the pH of the reaction solution. Most non-amino silanes hydrolyze efficiently at a pH of 3-5.[2][3] Ensure a controlled amount of water is present for hydrolysis.[3][4] Use fresh, properly stored silane coupling agents.[5] | |
| Incorrect solvent: The chosen solvent may not be suitable for the reaction. | Use anhydrous solvents like toluene or ethanol for the reaction.[1][6] Ensure the solvent is compatible with the silane and the metal oxide. | |
| Aggregation of metal oxide nanoparticles during or after silanization | Excessive silane concentration: Leads to self-condensation of silane molecules in solution, forming polysiloxane networks that bridge nanoparticles.[3][4] | Optimize the silane concentration. The ideal amount should be sufficient for monolayer coverage on the particle surface.[3] This can be calculated based on the specific surface area of the nanoparticles. |
| Uncontrolled hydrolysis and condensation: Rapid, uncontrolled reactions can lead to aggregation. | Control the reaction temperature and the rate of addition of reactants. Perform the reaction under controlled stirring. | |
| High surface energy of unmodified nanoparticles: The inherent tendency of nanoparticles to aggregate to reduce surface energy.[7][8] | Ensure efficient and uniform silane coating to passivate the surface and reduce interparticle attractions. | |
| Inconsistent or non-uniform silane coating | Inadequate dispersion of nanoparticles: Poorly dispersed nanoparticles will have inaccessible surface areas. | Ensure nanoparticles are well-dispersed in the solvent before adding the silane. Sonication is a common method to achieve good dispersion.[6] |
| Premature condensation of silane: Silane molecules self-condense before attaching to the surface. | Control the water content and pH to manage the rates of hydrolysis and condensation.[2][4] Add the silane dropwise to the nanoparticle dispersion.[6][9] | |
| Improper curing: Incomplete or excessive curing can lead to a poorly formed silane layer. | Optimize curing temperature and time. Typical curing conditions are 110°C for 5-10 minutes or 24 hours at room temperature with controlled humidity.[10] | |
| Poor adhesion of subsequent polymer or coating | Incorrect choice of silane: The organofunctional group of the silane is not compatible with the polymer matrix. | Select a silane with an organofunctional group that is chemically compatible and can react with the target polymer.[5] |
| Incomplete reaction: The silane has not fully bonded to the metal oxide surface. | Verify successful silanization using surface characterization techniques like FTIR or TGA.[11][12][13] Re-optimize reaction conditions if necessary. | |
| Thick, multi-layered silane coating: An overly thick and poorly organized silane layer can create a weak boundary. | Aim for a monolayer or a thin, well-ordered silane layer by controlling the silane concentration.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for silane hydrolysis?
The optimal pH for the hydrolysis of most non-aminosilanes is in the acidic range, typically between 3 and 5.[2][3] The hydrolysis rate is slowest at a neutral pH of 7.[2] For aminosilanes, their aqueous solutions are alkaline, and pH adjustment with acid is generally not required.[2]
Q2: How much water is needed for the hydrolysis of silanes?
Water is essential for the hydrolysis of the alkoxy groups on the silane to form reactive silanol groups.[3][15] However, an excess of water can lead to excessive self-condensation of the silane in the solution, forming oligomers and hindering the formation of a uniform monolayer on the metal oxide surface.[3][4] The optimal amount of water depends on the specific silane and reaction conditions, but a controlled amount is crucial. Some protocols add a small, specific volume of water to an anhydrous solvent.[16]
Q3: What is the ideal concentration of the silane coupling agent?
The ideal concentration should be sufficient to form a monolayer on the surface of the metal oxide.[3] Excessive amounts can lead to the formation of multilayers and self-condensation, which can be detrimental to the final properties.[3][5] The required amount can be estimated based on the specific surface area of the metal oxide.
Q4: What are the typical reaction times and temperatures for silanization?
Reaction times can vary from a few hours to 24 hours or more.[10][16] Similarly, temperatures can range from room temperature to elevated temperatures (e.g., 60-80°C) to accelerate the reaction.[9][17] The optimal conditions depend on the specific silane, metal oxide, and solvent used.
Q5: How should the silanized metal oxide be cured?
Curing is a critical step to form stable covalent bonds between the silane and the metal oxide surface and to crosslink the silane layer.[14] Curing can be done at elevated temperatures, for example, 110°C for 5-10 minutes, or at room temperature for 24 hours, often under controlled humidity.[10] The choice of curing method depends on the substrate's thermal stability and the specific silane used.
Q6: How can I confirm that the silanization was successful?
Several surface characterization techniques can be used to verify the presence and quality of the silane coating:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic chemical bonds of the silane on the metal oxide surface, such as Si-O-Metal bonds.[11][12]
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the surface by measuring the weight loss upon heating.[13]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe changes in the morphology and dispersion of the nanoparticles after silanization.[12]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and identify the chemical states of the elements.
-
Contact Angle Measurement: To assess the change in surface hydrophobicity or hydrophilicity after modification.[18]
Data Presentation
Table 1: Typical Reaction Parameters for Silanization of Metal Oxides
| Parameter | Typical Range | Key Considerations | References |
| Silane Concentration | 0.5 - 5% (v/v or w/v) | Aim for monolayer coverage; excess can cause aggregation. | [9][10] |
| Water Content | Controlled addition | Essential for hydrolysis, but excess leads to self-condensation. | [3][16] |
| pH | 3 - 5 (for non-amino silanes) | Catalyzes hydrolysis; neutral pH is the slowest. | [2][3][19] |
| Reaction Temperature | Room Temperature - 80°C | Higher temperatures can increase reaction rates but may also promote side reactions. | [9][17] |
| Reaction Time | 1 - 48 hours | Sufficient time is needed for hydrolysis, surface adsorption, and condensation. | [9][10][16] |
| Curing Temperature | Room Temperature - 150°C | Drives off water and forms stable covalent bonds. Higher temperatures can cause degradation. | [10][20][21] |
| Curing Time | 5 min - 24 hours | Dependent on the curing temperature. | [10][22] |
Experimental Protocols
Protocol 1: General Procedure for Silanization of Metal Oxide Nanoparticles in Solution
This protocol provides a general guideline. Specific parameters should be optimized for the particular metal oxide and silane being used.
-
Surface Activation (Optional but Recommended):
-
Disperse the metal oxide nanoparticles in a suitable solvent.
-
Treat the dispersion with an appropriate method to generate surface hydroxyl groups (e.g., acid/base wash, followed by thorough rinsing with deionized water and drying).
-
-
Nanoparticle Dispersion:
-
Disperse the dried metal oxide nanoparticles in an anhydrous solvent (e.g., ethanol or toluene) to a desired concentration (e.g., 1-10 mg/mL).
-
Sonicate the dispersion for 15-30 minutes to ensure homogeneity and break up agglomerates.
-
-
Silane Solution Preparation and Reaction:
-
In a separate container, prepare the silane solution. For hydrolysis, a controlled amount of water is often added to the solvent. The pH can be adjusted using an acid like acetic acid for non-amino silanes.[9] A typical silane concentration is 1-2% (v/v).
-
Slowly add the silane solution dropwise to the stirred nanoparticle dispersion.
-
Allow the reaction to proceed for a set time (e.g., 12-24 hours) at a specific temperature (e.g., room temperature or 60°C) with continuous stirring.[9][16]
-
-
Washing and Purification:
-
After the reaction, centrifuge the mixture to collect the silanized nanoparticles.
-
Discard the supernatant containing unreacted silane.
-
Redisperse the nanoparticles in fresh solvent and repeat the centrifugation and redispersion steps 2-3 times to thoroughly wash the particles.[16]
-
-
Curing:
-
Dry the washed nanoparticles in an oven at a specific temperature (e.g., 80-120°C) for a set time (e.g., 2-4 hours) to induce covalent bond formation between the silane and the metal oxide surface. Alternatively, cure at room temperature for 24 hours.[10]
-
-
Characterization:
-
Characterize the dried, silanized nanoparticles using appropriate techniques (FTIR, TGA, SEM, etc.) to confirm successful surface modification.
-
Visualizations
Caption: Mechanism of silane coupling to a metal oxide surface.
Caption: Experimental workflow for silanization of nanoparticles.
References
- 1. fisica.unam.mx [fisica.unam.mx]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. chemsilicone.com [chemsilicone.com]
- 4. researchgate.net [researchgate.net]
- 5. rissochem.com [rissochem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gelest.com [gelest.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. gelest.com [gelest.com]
- 15. dakenchem.com [dakenchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for incomplete surface coverage with silanes
This guide provides solutions to common issues encountered during the silanization of surfaces, a critical step for many applications in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of silanization?
Silanization is a surface modification technique used to deposit a thin layer of organofunctional silanes onto a substrate. This process is crucial for controlling surface properties such as hydrophobicity or hydrophilicity, and for covalently immobilizing molecules like proteins, DNA, or drugs.[1][2] The silane molecules act as a bridge between the inorganic substrate (e.g., glass, silicon) and the organic or biological material to be attached.[3]
Q2: How does the silanization reaction work?
The process involves the hydrolysis of the silane's alkoxy or chloro groups in the presence of trace amounts of water to form reactive silanol groups (Si-OH).[2] These silanols then condense with the hydroxyl (-OH) groups present on the substrate surface, forming stable siloxane (Si-O-Si) bonds. Subsequent cross-linking between adjacent silanol groups creates a durable monolayer.[2][3]
Troubleshooting Incomplete Surface Coverage
Incomplete or non-uniform silane layers can significantly impact the performance of your downstream applications. This section details common problems, their causes, and systematic solutions.
Problem 1: The surface remains hydrophilic after treatment, indicating poor or no silanization.
Symptoms:
-
Low water contact angle.
-
Poor adhesion of subsequent hydrophobic layers.
Potential Causes and Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning | Organic residues or contaminants can mask the surface hydroxyl groups, preventing the silane from binding.[4][5] Implement a rigorous cleaning protocol such as sonication in solvents (e.g., ethanol, acetone) followed by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma.[4][5] Ensure thorough rinsing with deionized water and complete drying before silanization.[5] |
| Insufficient Surface Hydroxylation | A low density of surface hydroxyl (-OH) groups will result in sparse silane attachment.[5] Activate the surface using methods like oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments to generate a high density of hydroxyl groups.[5] |
| Degraded Silane Reagent | Silanes are sensitive to moisture and can degrade over time.[4][5] Use a fresh, high-quality silane from a tightly sealed container stored under an inert atmosphere.[4][5] |
| Incorrect Silane Concentration | A concentration that is too low may not provide enough molecules for complete surface coverage.[4][5] Conversely, a concentration that is too high can lead to the formation of aggregates and unstable, thick multilayers.[4][5] The optimal concentration is typically in the range of 1-2% (v/v) in an appropriate solvent.[4] |
| Inappropriate Solvent | The solvent must be dry and compatible with the silane. The presence of excess water can cause premature hydrolysis and self-condensation of the silane in solution.[2][4] Use anhydrous solvents like toluene or ethanol.[4] |
Troubleshooting Workflow:
Problem 2: The silane coating is non-uniform, leading to inconsistent performance.
Symptoms:
-
Visible patches, streaks, or spots on the surface.
-
Variable contact angle measurements across the surface.
-
Poor reproducibility in subsequent experiments.
Potential Causes and Solutions:
| Cause | Solution |
| Environmental Factors | High humidity can cause premature hydrolysis and self-condensation of the silane in the solution before it can bind to the surface.[4][6] Perform the silanization in a controlled environment with moderate humidity or in a glove box.[4] |
| Inadequate Rinsing | Excess, unbound silane that is not thoroughly removed can form aggregates on the surface upon drying.[7] After deposition, rinse the substrates thoroughly with the same anhydrous solvent used to prepare the silane solution.[4] |
| Sub-optimal Curing | A post-silanization curing step is often necessary to drive the condensation reaction, form a stable cross-linked layer, and remove volatile byproducts.[4] Insufficient curing temperature or time can result in a less durable layer.[4] |
| Improper Application Method | The method of applying the silane solution can affect uniformity.[6] Immersion of the substrate in the silane solution is a common and effective method.[2][4] Ensure the entire surface is in contact with the solution for the specified time. |
Deposition and Curing Parameters:
| Parameter | Typical Range | Notes |
| Immersion Time | 2-4 hours at room temperature | Can be shortened to 30-60 minutes at an elevated temperature (e.g., 60°C).[4] |
| Curing Temperature | 110-120°C | This step helps to stabilize the silane layer.[4] |
| Curing Time | 30-60 minutes | Essential for promoting a stable, cross-linked siloxane layer.[4] |
Logical Relationship Diagram:
Problem 3: Poor adhesion of a subsequent layer (e.g., polymer, biomolecule) to the silanized surface.
Symptoms:
-
The top layer delaminates or is easily washed away.
-
Low signal in bioassays due to insufficient immobilization.
Potential Causes and Solutions:
| Cause | Solution |
| Silane Layer is Too Thick | A thick, multilayered silane coating can lead to a random orientation of the functional groups, making them inaccessible for reaction with the subsequent layer.[4] This can also lead to cohesive failure within the silane layer itself.[8] Aim for a monolayer by using a lower silane concentration and shorter reaction times.[4] |
| Inactive Functional Groups | The terminal functional groups of the silane may be inactive or inaccessible. This can be due to improper orientation in a thick layer or premature polymerization.[4] |
| Incompatibility | The chemistry of the top layer may not be compatible with the functional group of the silane.[4] Ensure that the chosen silane has a functional group that will react specifically with the molecule you intend to immobilize.[9] |
| Premature Polymerization | For silanes with reactive groups like methacrylates, exposure to UV light or high temperatures before the application of the final polymer layer can cause them to prematurely polymerize.[4] Store silanized substrates in a dark, cool, and dry environment.[4] |
Experimental Protocols
Protocol 1: Piranha Solution Cleaning of Glass or Silicon Substrates
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Preparation: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The solution will become very hot.
-
Immersion: Carefully immerse the cleaned substrates in the still-hot piranha solution for 30-60 minutes.[4]
-
Rinsing: Using forceps, carefully remove the substrates and rinse them extensively with deionized (DI) water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake them in an oven at 120°C for at least 30 minutes to remove any adsorbed water.[4]
Protocol 2: Solution-Based Silane Deposition
-
Solution Preparation: In a clean, dry glass container, prepare a 1-2% (v/v) solution of the desired silane in a dry solvent such as toluene or anhydrous ethanol.[4] For some silanes, a small, controlled amount of water (e.g., 5% of the silane volume) may be added to the solvent to facilitate hydrolysis.[4]
-
Immersion: Immerse the pre-cleaned and dried substrates in the silane solution. The reaction can be carried out at room temperature for 2-4 hours or at an elevated temperature (e.g., 60°C) for a shorter duration (e.g., 30-60 minutes).[4]
-
Rinsing: After the reaction, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any excess, unbound silane.[4]
-
Curing: Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer on the surface.[4]
-
Storage: Store the silanized substrates in a desiccator or under an inert atmosphere until ready for use.[4]
References
- 1. airsemtech.com [airsemtech.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Silanization - HPF Minerals [hpfminerals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zmsilane.com [zmsilane.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
Improving the durability of (3,3,3-Trifluoropropyl)methyldimethoxysilane coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (3,3,3-Trifluoropropyl)methyldimethoxysilane coatings.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
| Issue | Potential Causes | Recommended Solutions |
| Poor or Non-Uniform Coating | 1. Inadequate Substrate Cleaning: Residual organic contaminants, dust, or oils on the substrate surface can hinder uniform silane bonding. 2. Insufficient Surface Hydroxylation: The methoxysilyl groups of the silane require hydroxyl (-OH) groups on the substrate for covalent bonding. Surfaces with low hydroxyl group density will exhibit poor coating quality. 3. Premature Silane Hydrolysis and Condensation: The silane can hydrolyze and self-condense in the solution if exposed to moisture, forming oligomers and aggregates that deposit unevenly.[1] 4. Inappropriate Solvent: Using a solvent that is not anhydrous can lead to premature hydrolysis of the silane. | 1. Rigorous Cleaning Protocol: Implement a multi-step cleaning process. For glass or silicon substrates, this can include sonication in a detergent solution, followed by rinsing with deionized water and drying with a stream of nitrogen. A final plasma or piranha etch (use with extreme caution) can be used to maximize surface hydroxyl groups. 2. Surface Activation: Treat substrates with oxygen plasma or a UV/ozone cleaner to generate a high density of hydroxyl groups. For other materials, consult literature for appropriate activation methods. 3. Use Fresh Solutions: Always prepare the silane solution immediately before use. Avoid storing silane solutions for extended periods. 4. Use Anhydrous Solvents: Ensure all solvents used for the silane solution are of high purity and anhydrous. |
| Hazy or Cloudy Coating Appearance | 1. Excessive Self-Condensation: A hazy appearance often indicates that the silane has formed large polysiloxane networks in the solution before or during deposition. 2. High Silane Concentration: Using too high a concentration of the silane can lead to the formation of thick, uncontrolled multilayers instead of a uniform monolayer. | 1. Control Moisture: Minimize the exposure of the silane and the coating solution to atmospheric moisture. Work in a controlled environment (e.g., a glove box) if possible. 2. Optimize Concentration: Start with a low silane concentration (e.g., 1-2% v/v) and incrementally increase if necessary. The goal is to achieve a monolayer or a thin, uniform coating. |
| Poor Adhesion and Durability | 1. Incomplete Covalent Bonding: Insufficient reaction between the silanol groups of the hydrolyzed silane and the substrate's hydroxyl groups. 2. Inadequate Curing: The cross-linking of the silane molecules to form a stable siloxane network is incomplete. 3. Substrate-Silane Mismatch: The surface chemistry of the substrate may not be ideal for bonding with this specific silane. | 1. Proper Surface Preparation: Ensure the substrate is meticulously cleaned and activated to present a high density of hydroxyl groups. 2. Optimize Curing Parameters: After deposition, a thermal curing step is often crucial. Experiment with different temperatures (e.g., 100-150°C) and times (e.g., 30-60 minutes) to maximize cross-linking.[2] 3. Use of Adhesion Promoters: For challenging substrates, consider the use of a primer or an additional adhesion promoter. |
| Inconsistent Hydrophobicity | 1. Non-uniform Coating: See "Poor or Non-Uniform Coating" above. 2. Contamination after Coating: The coated surface may have been contaminated with hydrophilic substances. 3. Incomplete Self-Assembled Monolayer (SAM) Formation: The fluorinated alkyl chains may not be densely packed, leading to variations in surface energy. | 1. Follow Uniform Coating Procedures: Adhere strictly to the optimized protocol for cleaning, surface activation, and coating application. 2. Proper Handling and Storage: Handle coated substrates with clean tools and store them in a clean, dry environment. 3. Optimize Deposition Time and Conditions: Allow sufficient time for the silane molecules to self-assemble on the surface. Gentle agitation during deposition can sometimes improve uniformity. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the trifluoropropyl group in this silane?
A1: The (3,3,3-trifluoropropyl) group is a fluoroalkyl group. Its presence significantly lowers the surface energy of the coating, resulting in a highly hydrophobic (water-repellent) and oleophobic (oil-repellent) surface. These properties are desirable for applications requiring anti-fouling, anti-stiction, or self-cleaning characteristics.
Q2: My (3,3,3-Trifluoropropyl)methyldimethoxysilane coating is not as hydrophobic as expected. What could be the reason?
A2: Several factors can lead to suboptimal hydrophobicity:
-
Incomplete Coverage: If the coating is not uniform or does not fully cover the substrate, the underlying surface properties will influence the overall wettability.
-
Contamination: Any hydrophilic contaminants on the surface will decrease the water contact angle.
-
Improper Curing: Insufficient curing can lead to a less organized and less stable coating, which may not exhibit the expected hydrophobicity.
-
Surface Roughness: While micro/nanoscale roughness can enhance hydrophobicity (the "lotus effect"), an improperly rough surface can sometimes lead to pinning of water droplets and a lower contact angle.
Q3: Can I apply a (3,3,3-Trifluoropropyl)methyldimethoxysilane coating to any substrate?
A3: This silane primarily bonds to substrates that have hydroxyl (-OH) groups on their surface. This includes materials like glass, silicon wafers, ceramics, and many metal oxides. For substrates that lack these functional groups, such as some polymers (e.g., polyethylene) or noble metals (e.g., gold), a surface pre-treatment to introduce hydroxyl groups is necessary. This can often be achieved through plasma treatment or UV/ozone exposure.
Q4: What is the ideal solvent and concentration for the coating solution?
A4: A common solvent system is a mixture of 95% ethanol and 5% water (v/v). The water is necessary to initiate the hydrolysis of the methoxy groups on the silane. The pH of this solution is often adjusted to around 4.5-5.5 with an acid like acetic acid to catalyze the hydrolysis. A typical starting concentration for the silane is 1-2% (v/v). The optimal concentration will depend on the substrate and the desired coating thickness.
Q5: How does the curing temperature affect the durability of the coating?
A5: Curing at an elevated temperature (e.g., 100-150°C) after the initial deposition is generally recommended.[2] This thermal energy promotes the condensation reaction between the silanol groups, leading to the formation of a more highly cross-linked and stable siloxane (Si-O-Si) network. This increased cross-linking enhances the coating's adhesion to the substrate and its overall mechanical and chemical durability.[3][4]
Quantitative Data
Table 1: Representative Contact Angle Data for Fluorinated Silane Coatings
| Substrate | Coating | Water Contact Angle (Advancing/Receding) | Reference |
| Quartz | Fluorinated Alkyltrichlorosilane | 119°/104° | [1] |
| Epoxy-siloxane Hybrid | Fluorosilane | 113° | [2] |
| Polydimethylsiloxane (PDMS) with Fluorinated Graphene Oxide | 60 wt% FGO in PDMS | 173.7° | [5] |
| Glass | Dichlorooctamethyltetrasiloxane | >90° | [6] |
| Wood | Acrylated Epoxidized Linseed Oil with HDTMS | ~108° | [7] |
Table 2: Adhesion Strength of Coatings (General Reference)
| Test Method | Coating System | Substrate | Adhesion Strength | Reference |
| ASTM D4541 (Pull-Off) | Polyurethane | Not Specified | ~2000 psi (advertised) | [8] |
| ASTM D4541 (Pull-Off) | UV-Curable Hybrid Polymer | Aluminum | Decreases with increasing fluorosilane content | [9] |
Experimental Protocols
Protocol 1: Standard Procedure for Applying (3,3,3-Trifluoropropyl)methyldimethoxysilane Coating on Glass Substrates
-
Substrate Cleaning: a. Sonicate glass slides in a 2% solution of laboratory detergent for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in deionized water for 15 minutes. d. Dry the slides with a stream of high-purity nitrogen gas.
-
Surface Activation: a. Place the cleaned and dried slides in a plasma cleaner or a UV/ozone cleaner. b. Treat the surfaces for 5-10 minutes to generate a high density of hydroxyl groups.
-
Silane Solution Preparation (Prepare immediately before use): a. Prepare a 95:5 (v/v) solution of ethanol and deionized water. b. Adjust the pH of the solution to 4.5-5.5 using acetic acid. c. Add (3,3,3-Trifluoropropyl)methyldimethoxysilane to the solution to a final concentration of 2% (v/v), while stirring. d. Allow the solution to stir for 5-10 minutes to facilitate hydrolysis.
-
Coating Deposition: a. Immerse the activated glass slides into the freshly prepared silane solution. b. Allow the slides to remain in the solution for 2-5 minutes with gentle agitation. c. Withdraw the slides slowly and rinse them with fresh ethanol to remove any excess, unreacted silane. d. Dry the coated slides with a stream of high-purity nitrogen gas.
-
Curing: a. Place the coated slides in an oven at 120°C for 30-60 minutes to promote cross-linking of the silane layer. b. Allow the slides to cool to room temperature before handling.
Protocol 2: Durability Testing - Pull-Off Adhesion Test (Based on ASTM D4541)
-
Preparation: a. Ensure the coated substrate has been cured according to the established protocol. b. Select a suitable loading fixture (dolly) and adhesive for the pull-off adhesion tester. c. Clean the surface of the dolly and the coated surface to be tested.
-
Adhesive Application: a. Apply a uniform layer of the adhesive to the dolly. b. Press the dolly onto the coated surface and ensure a small amount of adhesive extrudes from the sides. c. Allow the adhesive to cure as per the manufacturer's instructions.
-
Scoring (Optional but Recommended): a. Use a scoring tool to cut through the coating around the dolly. This isolates the test area.
-
Testing: a. Attach the pull-off adhesion tester to the dolly. b. Apply a perpendicular force to the dolly at a specified rate until the dolly detaches from the surface. c. Record the pull-off force at which detachment occurs.
-
Analysis: a. Calculate the pull-off strength in psi or MPa. b. Examine the dolly and the substrate to determine the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).
Visualizations
Caption: Chemical mechanism of silane coating formation.
Caption: Experimental workflow for coating application.
Caption: Troubleshooting logic for coating failures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sol-gel.net [sol-gel.net]
- 3. The Impact of Curing Temperature on the Performance of Powder Coatings [chinapowdercoating.com]
- 4. mdpi.com [mdpi.com]
- 5. cmeri.res.in [cmeri.res.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business | Resources | DeFelsko [defelsko.com]
- 9. Investigation of Coating Performance of UV-Curable Hybrid Polymers Containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane Coated on Aluminum Substrates | MDPI [mdpi.com]
Technical Support Center: Navigating the Challenges of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane in aqueous solutions. This guide addresses common issues such as hydrolysis, solubility, and solution stability, offering practical advice and experimental protocols to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my aqueous solution of this compound cloudy or forming a precipitate?
A1: this compound is insoluble in water and highly susceptible to hydrolysis.[1] The cloudiness or precipitate you are observing is likely due to the formation of insoluble siloxane polymers resulting from the hydrolysis and subsequent condensation of the silane molecules. The methoxy groups (-OCH3) on the silicon atom react with water to form silanol groups (-OH), which are highly reactive and readily condense with each other to form Si-O-Si bonds, leading to oligomers and polymers that are insoluble in water.
Q2: What are the primary products of this compound hydrolysis in water?
A2: The hydrolysis of this compound in the presence of water or moisture yields methanol and 3,3,3-trifluoropropylsilanetriol.[1] This reaction is often rapid and can be difficult to control in purely aqueous systems.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The rate of hydrolysis of alkoxysilanes like this compound is highly dependent on the pH of the solution. Generally, the hydrolysis rate is slowest at a near-neutral pH (around 7). The rate increases significantly in both acidic (pH < 4) and basic (pH > 10) conditions. The condensation of the resulting silanols to form siloxanes also has a complex relationship with pH, with different condensation rates for different silanol species at various pH levels. For many silanes, condensation is slow in acidic conditions, which can favor the formation of more stable hydrolyzed monomer solutions for a limited time.
Q4: Can I pre-hydrolyze this compound before adding it to my aqueous system?
A4: Yes, pre-hydrolyzing the silane in a controlled manner is a common strategy. This is typically done in a solution containing water and a co-solvent, often with a catalyst (acid or base) to control the reaction rate. The goal is to generate the reactive silanol species in a more controlled fashion before introducing them to the final aqueous system. This can improve the homogeneity and bonding to a substrate.
Troubleshooting Guides
Issue 1: Poor Solubility and Phase Separation
Problem: this compound is not dissolving in the aqueous medium, leading to an unstable, two-phase system.
Root Cause: The nonpolar nature of the trifluoropropyl and methyl groups and the overall molecular structure lead to its insolubility in water.[1]
Solutions:
-
Co-solvent System: Introduce a water-miscible organic solvent to the aqueous solution. This can help to solubilize the silane and create a single-phase system. The choice of co-solvent is critical and should be compatible with the overall experimental goals.
-
Recommended Co-solvents: Ethanol, isopropanol, acetone.
-
General Protocol:
-
Dissolve the this compound in the chosen co-solvent first.
-
Slowly add this solution to the aqueous phase with vigorous stirring.
-
The optimal ratio of co-solvent to water will depend on the desired final concentration of the silane and needs to be determined empirically. Start with a higher proportion of co-solvent and gradually increase the water content.
-
-
-
Emulsion Formation: For applications like coatings, creating an emulsion can be an effective way to disperse the water-insoluble silane in an aqueous phase. This requires the use of surfactants and high-shear mixing.
-
General Protocol:
-
Prepare an aqueous solution containing a suitable surfactant.
-
Separately, dissolve the this compound in a small amount of a water-immiscible organic solvent (if necessary).
-
Add the silane (or silane solution) to the aqueous surfactant solution under high-shear mixing (e.g., using a homogenizer or sonicator) to form a stable emulsion.
-
-
Issue 2: Rapid and Uncontrolled Hydrolysis and Condensation
Problem: The silane solution becomes viscous, gels, or precipitates too quickly after the addition of water.
Root Cause: The hydrolysis and condensation reactions are occurring too rapidly and in an uncontrolled manner.
Solutions:
-
pH Control: Adjust the pH of the aqueous solution to a range where the hydrolysis and/or condensation rates are minimized. For many silanes, a pH range of 4-5 can provide a reasonable rate of hydrolysis while minimizing the rate of condensation, leading to a more stable solution of hydrolyzed silane for a period of time.
-
Temperature Control: Perform the mixing and any subsequent reactions at a reduced temperature (e.g., in an ice bath) to slow down the rates of both hydrolysis and condensation.
-
Controlled Water Addition: If using a co-solvent system, add the water to the silane-solvent mixture slowly and with good agitation. This allows for a more gradual hydrolysis process.
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous Solution using a Co-solvent
This protocol outlines a general method for preparing a solution of this compound in a water/ethanol mixture.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Deionized Water
-
Acetic Acid (for pH adjustment, optional)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
In a clean, dry glass beaker, add the desired amount of this compound to anhydrous ethanol. A common starting point is a 1-5% (v/v) solution of the silane in ethanol.
-
Stir the mixture until the silane is fully dissolved.
-
In a separate beaker, prepare the required volume of deionized water. If pH control is desired, adjust the pH of the water to 4-5 with a few drops of acetic acid.
-
While vigorously stirring the silane-ethanol solution, slowly add the deionized water dropwise.
-
Continue stirring for a predetermined "hydrolysis time" before use. This time can range from a few minutes to several hours, depending on the application, and should be optimized for your specific process. The solution should ideally be used within a few hours of preparation.
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Silane Concentration | 1-5% (v/v) in final solution | Higher concentrations may require more co-solvent. |
| Ethanol:Water Ratio | 9:1 to 1:1 (v/v) | Start with a higher ethanol ratio for better initial solubility. |
| pH | 4-5 | To control hydrolysis and condensation rates. |
| Hydrolysis Time | 5 minutes - 24 hours | Application-dependent; should be determined experimentally. |
| Temperature | Room Temperature or 0-5°C | Lower temperatures slow down reaction rates. |
Signaling Pathways and Workflow Diagrams
Below are diagrams illustrating the key processes and logical workflows discussed in this guide.
Caption: Hydrolysis and Condensation Pathway of this compound.
Caption: Troubleshooting Workflow for Common Issues with Aqueous Silane Solutions.
References
Technical Support Center: Purification of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification methods for commercial Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS: 358-67-8). It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
A1: Commercial grades of this compound typically have a purity of ≥97.0% as determined by Gas Chromatography (GC).[1] Potential impurities can include:
-
Starting Materials and By-products: Depending on the synthesis route, these may include residual starting materials or by-products from side reactions. For instance, if synthesized via a Grignard reaction with 3,3,3-trifluoropropyltrimethoxysilane, trace amounts of this starting material or related silanes could be present.[2][3]
-
Hydrolysis Products: This silane is sensitive to moisture.[4][5] Exposure to water or atmospheric moisture can lead to hydrolysis, forming methanol and various siloxane oligomers.[1]
-
Residual Solvents: Solvents used during synthesis and initial purification, such as diethyl ether or hexane, may be present in trace amounts.[2]
-
Halides: If chlorosilanes were used in the synthesis, residual chlorides might be present, which can be corrosive.[6][7]
Q2: What is the primary method for purifying this compound?
A2: The most common and effective method for purifying non-polymeric silanes is fractional distillation , often performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.[8][9] This technique is well-suited for separating compounds with close boiling points.[10]
Q3: Why is vacuum distillation recommended?
A3: this compound has a boiling point of approximately 111-114 °C at atmospheric pressure.[1][5] While atmospheric distillation is possible, vacuum distillation is often preferred for several reasons:
-
It lowers the required temperature, reducing the risk of thermal degradation of the silane.
-
It can improve the separation efficiency from higher-boiling impurities.
-
It minimizes the potential for oxidation or reaction with atmospheric components at elevated temperatures.
Q4: How can I assess the purity of the silane before and after purification?
A4: The purity of this compound can be reliably assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the industry-standard method for determining the purity of volatile and semi-volatile compounds like silanes.[11][12][13] It can separate the main component from impurities and provide their relative concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can provide detailed structural information and are excellent for identifying and quantifying impurities.[14][15][16][17][18] Quantitative 1H NMR (qNMR) can be used for absolute purity determination.[15]
-
Karl Fischer Titration: This method is specifically used to quantify the water content, which is a critical parameter for moisture-sensitive compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during distillation (broad boiling point range) | 1. Inefficient distillation column. 2. Distillation rate is too fast. 3. Fluctuations in vacuum pressure or heat source. 4. Presence of an azeotrope with an impurity. | 1. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). 2. Reduce the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. 3. Ensure a stable vacuum and consistent heating using a well-controlled mantle or oil bath. 4. Consider alternative purification methods or chemical treatment to remove the azeotrope-forming impurity. |
| Product appears cloudy or contains solid particles after purification | 1. Hydrolysis due to moisture contamination. 2. Incomplete removal of solid by-products (e.g., salts from synthesis). | 1. Ensure all glassware is rigorously dried before use. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon). 2. Filter the crude material before distillation. |
| Low recovery of purified product | 1. Significant holdup in the distillation apparatus. 2. Loss of volatile product due to an inadequate cold trap. 3. Thermal decomposition of the product. | 1. Use a smaller distillation setup for smaller quantities. Insulate the distillation column to minimize heat loss. 2. Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry or a cryocooler). 3. Use vacuum distillation to lower the boiling temperature. |
| Purified product purity does not improve significantly | 1. Impurities have very similar boiling points to the product. 2. The impurity is a thermal degradation product formed during distillation. | 1. Use a more efficient fractionating column and a very slow distillation rate. Consider preparative gas chromatography for very high purity requirements. 2. Lower the distillation temperature by applying a higher vacuum. |
| GC analysis shows new peaks after distillation | 1. Thermal decomposition during distillation. 2. Reaction with residual contaminants in the distillation apparatus. | 1. Use a lower distillation temperature (higher vacuum). 2. Thoroughly clean and dry all glassware before use. |
Experimental Protocols
Fractional Vacuum Distillation
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Apparatus:
-
All glassware (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks) must be thoroughly cleaned and oven-dried at >120 °C for several hours to remove all traces of water.
-
Assemble the distillation apparatus while it is still warm and immediately place it under a vacuum and/or purge with a dry inert gas (nitrogen or argon) to prevent atmospheric moisture from entering.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
2. Distillation Procedure:
-
Charge the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips for smooth boiling.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask using a heating mantle or an oil bath.
-
Monitor the temperature at the distillation head. Collect a forerun fraction, which will contain lower-boiling impurities.
-
Once the temperature stabilizes at the expected boiling point of the product at the applied pressure, switch to a new receiving flask to collect the main fraction.
-
Collect the main fraction over a narrow temperature range.
-
Stop the distillation before the distilling flask is completely dry to prevent the formation of potentially unstable residues.
-
Release the vacuum carefully with an inert gas.
-
Store the purified product under an inert atmosphere in a tightly sealed container, preferably with a septum for sampling.
Purity Analysis by GC-MS
1. Sample Preparation:
-
Prepare a dilute solution of the purified silane (e.g., 1 mg/mL) in a dry, inert solvent such as heptane or anhydrous dichloromethane.
2. GC-MS Conditions (Illustrative):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected product and impurities (e.g., m/z 30-400).
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram to determine the relative percentage purity. Identify impurity peaks by their mass spectra.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 358-67-8 | [1][4] |
| Molecular Formula | C6H13F3O2Si | [1][5] |
| Molecular Weight | 202.25 g/mol | [1] |
| Boiling Point | 111.3 - 114 °C (at 760 mmHg) | [1][5] |
| Density | 1.089 g/mL (at 20 °C) | [1] |
| Refractive Index (n20/D) | 1.358 | [1] |
| Flash Point | 57.8 °C | [5] |
| Moisture Sensitivity | Yes | [4][5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
- 1. innospk.com [innospk.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound|lookchem [lookchem.com]
- 6. US5104999A - Method of purification of alkoxysilanes - Google Patents [patents.google.com]
- 7. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tmcindustries.com [tmcindustries.com]
- 11. Gas phase impurities in silane determined by gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The n.m.r. spectra of silicon hydrides and derivatives. Part 4.—Disilane and trisilane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
- 18. (29Si) Silicon NMR [chem.ch.huji.ac.il]
Technical Support Center: Silane Layer Deposition on Silicon Wafers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the control of silane layer thickness on silicon wafers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing a silane layer on a silicon wafer?
A1: The two primary methods for silane deposition are solution-phase deposition and vapor-phase deposition.[1][2]
-
Solution-Phase Deposition: This common method involves immersing the silicon wafer in a solution containing the silane dissolved in an anhydrous organic solvent (like toluene or hexane).[2][3] It is a relatively simple technique but can be prone to forming multilayers if not carefully controlled.[4] Variations include dip-coating and spin-coating.
-
Vapor-Phase Deposition (VPD) or Chemical Vapor Deposition (CVD): In this method, the wafer is exposed to silane vapor in a controlled environment, often under vacuum.[5][6] VPD offers superior control for creating uniform, monolayer coatings and avoids the use of organic solvents for the deposition itself.[1][2][4]
Q2: What is the fundamental mechanism of silanization on a silicon wafer?
A2: Silanization relies on the reaction between the silane coupling agent and the hydroxyl groups (-OH) present on the native oxide layer of the silicon wafer. The process typically involves two main steps:
-
Hydrolysis: The reactive groups on the silane molecule (e.g., chloro- or alkoxy- groups) react with trace amounts of water to form reactive silanol groups (Si-OH).[4]
-
Condensation: These silanol groups then condense with the hydroxyl groups on the silicon wafer surface, forming stable, covalent siloxane bonds (Si-O-Si).[7][8] Lateral polymerization between adjacent silane molecules can also occur, creating a cross-linked network.
Q3: Which factors have the most significant impact on the final thickness of the silane layer?
A3: The thickness and quality of the silane layer are determined by a combination of factors, including silane concentration, reaction time, temperature, humidity, deposition method, and the type of silane used.[9] For solution-phase deposition, parameters like solvent choice and withdrawal speed (for dip-coating) or spin speed (for spin-coating) are also critical.[10]
Q4: How is the thickness of a nanometer-scale silane layer accurately measured?
A4: Several analytical techniques can measure the thickness of thin silane films:
-
Spectroscopic Ellipsometry: This is a non-destructive optical technique that is ideal for measuring the thickness of thin, transparent films. It analyzes the change in polarization of light reflected from the wafer surface to determine film thickness with high precision.[1][4][11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the presence of the silane and provide information on its elemental composition. Angle-Resolved XPS (ARXPS) can be used to estimate the thickness of the layer.[4][11]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and measure layer thickness by scanning across a deliberately created scratch in the silane film.[4]
Q5: Why is surface preparation of the silicon wafer crucial before silanization?
A5: A pristine and hydrophilic silicon surface is essential for the formation of a high-quality, uniform silane layer.[7] Proper cleaning removes organic and inorganic contaminants and increases the density of surface hydroxyl groups, which are the reactive sites for silane attachment.[2][12] Inadequate cleaning can lead to incomplete coverage, non-uniformity, and poor adhesion of the silane layer.
Troubleshooting Guide
Issue 1: The deposited silane layer is much thicker than a monolayer.
| Question | Answer & Solution |
| Why is my silane layer too thick? | The most common cause for thick, uncontrolled layers is the premature self-condensation (polymerization) of the silane in the solution or on the surface.[13] This is often exacerbated by excess water.[4] Using a high concentration of silane also directly contributes to thicker film formation.[14][15] |
| How can I reduce the thickness of my silane layer? | 1. Reduce Silane Concentration: Significantly dilute the silane solution. For monolayer or near-monolayer coverage, concentrations in the range of 0.01% to 1% are often recommended.[10] 2. Control Water Content: Use anhydrous solvents and perform the deposition in a controlled, low-humidity environment (e.g., a glove box) to minimize silane self-polymerization in the solution.[3][4] 3. Shorten Reaction Time: Reduce the wafer's exposure time to the silane solution. A few minutes may be sufficient to form a monolayer.[10] 4. Use Vapor-Phase Deposition: This method is less prone to multilayer formation and offers better control for achieving monolayers.[2][4] 5. Post-Deposition Rinse: After deposition, thoroughly rinse the wafer with a fresh anhydrous solvent (e.g., toluene, acetone) to remove physisorbed or loosely bound silane molecules and oligomers.[3][10] |
Issue 2: The silane coating is non-uniform and patchy.
| Question | Answer & Solution |
| What causes a non-uniform or patchy silane coating? | A non-uniform coating typically points to issues with surface preparation, improper deposition technique, or silane aggregation. Contaminated or incompletely hydroxylated surfaces will have areas with poor reactivity, leading to patchy coverage.[7] Aggregation of silane in the solution before it reaches the surface can also lead to clumps depositing on the wafer.[4] |
| How can I achieve a more uniform silane layer? | 1. Improve Wafer Cleaning: Implement a rigorous cleaning protocol like RCA-1 or Piranha solution to ensure the wafer surface is uniformly clean and activated with hydroxyl groups.[3][7] 2. Use Fresh Solution: Prepare the silane solution immediately before use. Silane solutions can degrade over time as the silane hydrolyzes and self-condenses. 3. Control Deposition Environment: For solution deposition, ensure the wafer is fully and evenly immersed. For spin-coating, ensure the spin speed is adequate to spread the solution evenly.[10] For vapor deposition, ensure uniform temperature and pressure within the chamber.[6] 4. Consider Spin Coating: This technique is known to produce more uniform coatings compared to simple dip-coating.[10] |
Issue 3: The silane layer shows poor stability and delaminates.
| Question | Answer & Solution |
| Why is my silane layer unstable? | Poor stability is often due to a weak bond with the substrate. This can be caused by an insufficient number of covalent Si-O-Si bonds. The layer may be composed of physisorbed molecules or weakly-bound oligomers rather than a covalently attached monolayer.[16] Incomplete removal of the solvent or a lack of post-deposition curing can also lead to instability. |
| How can I improve the stability and adhesion of the silane layer? | 1. Ensure Proper Hydrolysis: A controlled amount of water is necessary for the reaction, but too much is detrimental. The trace water on the substrate surface is often sufficient for monolayer formation.[4] 2. Implement a Curing Step: After deposition and rinsing, bake (anneal) the wafer. A typical curing step is performed at 100-150°C.[5][17] This provides the thermal energy to drive the condensation reaction, forming more covalent bonds with the surface and cross-linking the silane molecules, thereby removing residual water and solvent.[15] 3. Thorough Rinsing: A thorough rinse after deposition removes the unstable outer layers of silane, leaving behind the more strongly bonded molecules.[16] |
Data & Parameters
Table 1: Influence of Deposition Parameters on Silane Layer Thickness
This table summarizes the general effect of key experimental parameters on the final thickness of the silane layer.
| Parameter | Effect on Thickness | Rationale & Notes |
| Silane Concentration | Increasing concentration generally increases thickness.[14] | Higher concentrations increase the availability of silane molecules for both surface reaction and self-polymerization, often leading to multilayer formation.[15] |
| Reaction Time | Increasing time generally increases thickness, often reaching a plateau.[8] | Initially, longer times allow for more complete surface coverage. However, extended times can promote multilayer growth, especially at higher concentrations. |
| Humidity / Water | Excess water increases thickness and aggregation.[18][19] | While a small amount of water is needed for hydrolysis, excess water promotes rapid silane self-condensation in solution, leading to the deposition of thick, irregular polysiloxane films.[4][20] |
| Curing Temperature | Higher curing temperatures can decrease the thickness of an already deposited film.[15] | Curing promotes further condensation, water/solvent elimination, and cross-linking, resulting in a denser and often thinner film.[15] |
| Deposition Method | Vapor-phase deposition generally produces thinner , more controlled layers (monolayers) than solution-phase methods.[21] | Vapor deposition limits the transport of pre-polymerized oligomers to the surface, favoring a self-limiting monolayer formation.[2] |
| Spin Speed (Spin-Coating) | Higher spin speeds decrease thickness.[10] | A higher rotational speed results in a greater centrifugal force, which thins the liquid film more effectively before the solvent evaporates. |
Table 2: Example Thickness Values from Experimental Studies
This table provides specific examples of silane layer thicknesses achieved under different conditions.
| Silane Type | Deposition Method | Key Parameters | Reported Thickness |
| APTES, APMDES, APDMES | Vapor Phase | N/A | ~4–5 Å[21] |
| Bis-sulfur silane | Solution (Spin-Coating) | 5% concentration, 1000 rpm spin speed | >1000 Å (>100 nm)[15] |
| GLYMO | Solution (Dip-Coating) | N/A | 5.3 nm (untreated multilayer)[22] |
| GLYMO | Solution (Dip-Coating) | Toluene wipe post-deposition | 1.5 nm (remaining layer)[23] |
| VPS 2978 | Solution (Sonication) | 1 wt.% concentration | ~2.75 nm (approx. a monolayer)[24] |
Experimental Protocols
Protocol 1: Wafer Cleaning and Hydroxylation (RCA-1 Method)
A clean, hydrophilic surface is critical for high-quality silanization.[7]
Materials:
-
Silicon wafers
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Teflon-coated tweezers, glass beakers
Procedure:
-
Prepare the RCA-1 cleaning solution in a glass beaker inside a fume hood. Mix DI water, NH₄OH, and H₂O₂ in a 5:1:1 volumetric ratio.
-
Caution: This solution is caustic and exothermic. Prepare it carefully.
-
-
Heat the solution to 75-80°C on a hot plate.
-
Immerse the silicon wafers in the heated solution using Teflon tweezers.
-
Leave the wafers in the solution for 15-20 minutes. This step removes organic residues and forms a thin, hydrated oxide layer.
-
Remove the wafers and rinse them extensively with DI water.
-
Dry the wafers completely using a stream of dry, filtered nitrogen gas or by using a spin coater.[3] The wafers are now ready for immediate silanization.
Protocol 2: Solution-Phase Deposition (Dip-Coating)
This protocol is adapted for forming a self-assembled monolayer in a controlled environment.
Materials:
-
Cleaned silicon wafers
-
Anhydrous toluene (or hexane)
-
Silane coupling agent (e.g., APTES)
-
Nitrogen-filled glove bag or glove box
-
Glass Coplin jars or beakers
-
Acetone (for rinsing)
Procedure:
-
Perform all steps inside a nitrogen-filled glove bag to minimize exposure to atmospheric moisture.[3]
-
Prepare a 1-2% (v/v) solution of the silane in anhydrous toluene in a Coplin jar.[3]
-
Place the dry, cleaned wafers into the silane solution. Ensure they are fully immersed.
-
Allow the reaction to proceed for 1-2 hours.[3] (Note: time can be varied to control thickness).
-
Remove the wafers from the silane solution and rinse them by dipping sequentially into two separate beakers of fresh, anhydrous toluene to remove excess, unbound silane.[3]
-
Perform a final rinse with acetone and dry the wafers with a stream of nitrogen.
-
For improved stability, cure the silanized wafers in an oven at 110-125°C for 1-2 hours.[3]
Protocol 3: Vapor-Phase Deposition
This is a simplified protocol for vapor-phase silanization in a vacuum desiccator.
Materials:
-
Cleaned silicon wafers
-
Silane coupling agent (e.g., a trichlorosilane)
-
Vacuum desiccator and vacuum pump
-
Small aluminum foil cap or petri dish
Procedure:
-
Place the clean, dry silicon wafers inside the vacuum desiccator.
-
In a fume hood, place a small aluminum foil cap containing 2-3 drops of the liquid silane inside the desiccator, next to the wafers.[5] Do not let the liquid touch the wafers.
-
Seal the desiccator and evacuate it using the vacuum pump. The vacuum will lower the boiling point of the silane, causing it to evaporate and create a vapor environment.
-
Leave the wafers in the silane vapor for 30-60 minutes.[5] The silane vapor will react with the wafer surface.
-
Vent the desiccator carefully inside the fume hood.
-
Remove the wafers and place them on a hotplate at 150°C for 10-15 minutes to cure the layer and evaporate any excess silane.[5]
Visualized Workflows and Relationships
General Experimental Workflow for Silanization
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 3. surfmods.jp [surfmods.jp]
- 4. benchchem.com [benchchem.com]
- 5. hms.harvard.edu [hms.harvard.edu]
- 6. Silanization Surface treatment process - Plasma.com [plasma.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of the Application Time of Silane for the Bonding Performance between Feldspar or Lithium Disilicate Ceramics and Luting Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. brewerscience.com [brewerscience.com]
- 18. Vapour Phase Deposition of Thin Siloxane Coatings on the Iron Surface. The Impact of the Layer Structure and Oxygen Adsorption on Corrosion Stability [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 22. details | Park Systems [parksystems.com]
- 23. parksystems.com [parksystems.com]
- 24. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Troubleshooting Side Products in Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating the formation of side products in reactions involving Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane. This versatile fluorinated silane is valued for its ability to impart unique properties to materials, including hydrophobicity, thermal stability, and chemical resistance. However, its high reactivity can also lead to the formation of undesired byproducts. This guide offers practical advice and detailed protocols to help you achieve cleaner reactions and higher yields of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most prevalent side products arise from the hydrolysis and subsequent condensation of the methoxy groups on the silicon atom. This leads to the formation of siloxane oligomers and polymers. In reactions such as hydrosilylation, incomplete reaction or side reactions of the platinum catalyst can also occur. In polymer synthesis, side reactions like back-biting can lead to the formation of cyclic siloxanes.
Q2: How can I minimize the formation of siloxane byproducts due to hydrolysis?
A2: Strict control of anhydrous conditions is paramount. This includes using freshly dried solvents and reagents, performing reactions under an inert atmosphere (e.g., argon or nitrogen), and using oven-dried glassware. If a controlled amount of water is necessary for a specific application, its addition should be precise and monitored.
Q3: What analytical techniques are best suited for identifying side products in my reaction mixture?
A3: A combination of techniques is often most effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile side products and unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information about both the desired product and any impurities. ²⁹Si NMR is particularly useful for characterizing the silicon environment and identifying different siloxane species.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of Si-OCH₃ bonds and the appearance of Si-O-Si (siloxane) and Si-OH (silanol) bonds, indicating hydrolysis and condensation.
Troubleshooting Guides
Issue 1: Formation of Insoluble Precipitates or Gels
Diagram: Troubleshooting Insoluble Precipitate Formation
Caption: A logical workflow to diagnose and resolve the formation of insoluble byproducts.
Problem: The reaction mixture becomes cloudy, or a white, insoluble precipitate or gel forms.
Probable Cause: This is most often due to uncontrolled hydrolysis of the dimethoxy groups, leading to the formation of polymeric siloxanes. High concentrations of the silane and elevated temperatures can accelerate this process.
Troubleshooting Steps & Solutions:
| Parameter | Observation/Problem | Recommended Action |
| Moisture Control | Formation of a white precipitate, especially upon addition of the silane. | Ensure all reagents and solvents are rigorously dried. Handle the silane under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Silane Concentration | Gel formation, particularly in concentrated solutions. | Reduce the concentration of this compound. Consider adding the silane slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Temperature | Increased rate of precipitate formation at higher temperatures. | Conduct the reaction at a lower temperature to slow down the rate of hydrolysis and condensation. |
Experimental Protocol: General Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel, etc.) should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through an activated alumina column).
-
Reagent Handling: Handle this compound and any other moisture-sensitive reagents under an inert atmosphere. Use syringes or cannulas for transfers.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Identification of Unexpected Peaks in GC-MS or NMR
Diagram: Workflow for Identifying Unknown Side Products
Caption: A systematic approach to identifying unknown side products using spectroscopic data.
Problem: Spectroscopic analysis of the crude reaction product reveals peaks that do not correspond to the starting material or the expected product.
Probable Cause: These peaks likely belong to various side products. The nature of these byproducts will depend on the specific reaction conditions.
Potential Side Products and Their Identification:
| Side Product Type | Formation Condition | Key Spectroscopic Features |
| Methanol | Hydrolysis | Singlet around 3.49 ppm in ¹H NMR. |
| (3,3,3-Trifluoropropyl)methylsilanediol | Complete Hydrolysis | Broad singlet in ¹H NMR for the Si-OH protons. |
| Linear and Cyclic Siloxane Oligomers | Hydrolysis and Condensation | Complex multiplets in the upfield region of the ¹H NMR. Multiple signals in the ²⁹Si NMR. |
| Redistribution Products | Presence of certain catalysts (e.g., Lewis acids/bases) | Appearance of new Si-CH₃ and Si-OCH₃ signals in ¹H and ¹³C NMR with different chemical shifts from the starting material. |
Experimental Protocol: Sample Preparation for NMR Analysis
-
Quenching: At the desired time point, take an aliquot of the reaction mixture. If the reaction is sensitive to air or moisture, quench it under an inert atmosphere.
-
Solvent Removal: Carefully remove the reaction solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃, C₆D₆) suitable for NMR analysis.
-
Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane, 1,3,5-trimethoxybenzene) to allow for quantitative analysis of product and byproduct formation.
-
Acquisition: Acquire ¹H, ¹³C, and, if possible, ²⁹Si NMR spectra.
Quantitative Data Summary
While specific quantitative data for side product formation with this compound is often reaction-dependent and not widely published, the following table provides a general overview of expected side products and conditions that favor their formation. Researchers should perform their own analytical validation to quantify side products in their specific systems.
| Reaction Type | Potential Side Product(s) | Conditions Favoring Formation | Typical Analytical Method for Quantification |
| Hydrolysis/Condensation | Methanol, Silanols, Linear and Cyclic Siloxanes | Presence of water/moisture, acidic or basic catalysts, high temperatures. | GC-MS (for methanol), ¹H and ²⁹Si NMR (for silanols and siloxanes). |
| Hydrosilylation | Alkene isomerization products, dehydrogenative silylation products | High catalyst loading, elevated temperatures, certain platinum catalysts. | GC-MS, ¹H NMR. |
| Reaction with Organometallics | Multiple alkylation/arylation products, reduction of the silane | Excess organometallic reagent, inappropriate reaction stoichiometry. | GC-MS, ¹H and ¹³C NMR. |
| Polymerization | Cyclic siloxanes (e.g., D3, D4), low molecular weight oligomers | "Back-biting" reactions, presence of impurities, non-optimized initiator/catalyst concentration. | Gel Permeation Chromatography (GPC), MALDI-TOF MS, ²⁹Si NMR. |
By understanding the potential side reactions and implementing the appropriate preventative and analytical measures, researchers can significantly improve the outcome of their experiments with this compound.
Technical Support Center: Fluorosilane Stability and Reactivity in the Presence of Humidity
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of humidity on the stability and reactivity of fluorosilanes. Proper handling and control of moisture are critical to ensure the success of experiments and the integrity of products involving these reagents.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Incomplete Reactions
Question: My reaction with a fluorosilane is giving inconsistent yields, or is not going to completion. Could humidity be the cause?
Answer:
Yes, moisture is a common culprit for such issues. Fluorosilanes can react with water, leading to hydrolysis and the formation of silanols and other byproducts. This degradation reduces the amount of active fluorosilane available for your desired reaction.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Even commercially available "anhydrous" solvents can contain trace amounts of water. It is crucial to use freshly dried solvents.
-
Inert Atmosphere Technique: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]
-
Reagent Integrity: The fluorosilane reagent itself may have been compromised by previous exposure to humidity.
-
Recommended Action: If possible, use a fresh, unopened bottle of the fluorosilane. Compare its performance to the suspect bottle under identical conditions.
-
Issue 2: Formation of Precipitates or Hazy Solutions
Question: I am observing a white precipitate or a hazy appearance in my fluorosilane solution or reaction mixture. What could be causing this?
Answer:
The formation of solids or cloudiness is a strong indicator of fluorosilane hydrolysis. The reaction with water forms silanols, which can then condense to form insoluble siloxane oligomers or polymers.
Visual Indicators of Decomposition:
-
White Precipitate: Formation of insoluble siloxanes.
-
Hazy or Cloudy Solution: Presence of finely dispersed hydrolysis or condensation products.
-
Increased Viscosity: Polymerization of the fluorosilane.
-
Phase Separation: Formation of an aqueous layer if significant water is present.
Troubleshooting Steps:
-
Immediate Action: If you observe these signs, the reagent is likely compromised and should not be used for moisture-sensitive applications.
-
Review Handling Procedures: Re-evaluate your entire experimental workflow for potential points of moisture ingress. This includes solvent and reagent transfer, reaction setup, and storage of reagents.
-
Glassware Preparation: Ensure all glassware is scrupulously cleaned and dried to remove any adsorbed water on the surfaces.[6]
Issue 3: Poor Performance in Surface Coating Applications
Question: My fluorosilane-based surface coating is showing defects like pinholes, de-wetting, or poor adhesion. Is humidity a factor?
Answer:
Humidity is a critical factor in the quality of fluorosilane coatings. While a controlled amount of water is sometimes necessary for the hydrolysis and condensation reactions that form the coating, excess humidity can lead to premature and uncontrolled reactions, resulting in defects.[7][8]
Common Coating Defects and Their Relation to Humidity:
| Defect | Possible Cause Related to Humidity | Recommended Action |
| Pinholes/Bubbles | Rapid hydrolysis and condensation trapping gas.[9] | Control the humidity in the deposition environment. Apply the coating in thinner layers to allow for controlled evaporation and reaction.[9] |
| De-wetting/Beading | Contamination of the substrate with moisture or premature hydrolysis of the fluorosilane before uniform application.[9] | Ensure the substrate is completely dry before coating. Apply the fluorosilane solution in a controlled, low-humidity environment. |
| Cracking | Excessive coating thickness due to rapid polymerization induced by high humidity.[9] | Reduce the concentration of the fluorosilane solution. Control the application environment's humidity and temperature.[7] |
| Poor Adhesion | Formation of a weak boundary layer due to uncontrolled hydrolysis at the substrate interface. | Optimize the surface preparation to ensure it is clean and dry. Control the humidity during the curing process.[7] |
Frequently Asked Questions (FAQs)
Q1: How stable are fluorosilanes compared to chlorosilanes in the presence of moisture?
A1: Generally, the silicon-fluorine (Si-F) bond is more stable towards hydrolysis than the silicon-chlorine (Si-Cl) bond. The hydrolysis of fluorosilanes is often thermodynamically less favorable and has a higher activation energy compared to the hydrolysis of chlorosilanes.[10][11] However, fluorosilanes are still considered moisture-sensitive and require handling under anhydrous conditions for most applications.
Q2: What are the primary byproducts of fluorosilane hydrolysis?
A2: The initial hydrolysis of a fluorosilane (R₃SiF) with water (H₂O) yields a silanol (R₃SiOH) and hydrogen fluoride (HF). The silanols are often unstable and can undergo self-condensation to form siloxanes (R₃Si-O-SiR₃) and water. In the case of di- or trifluorosilanes, this can lead to the formation of oligomeric or polymeric siloxanes.
Q3: How can I store my fluorosilane reagents to ensure their stability?
A3: Proper storage is crucial for maintaining the integrity of fluorosilanes.
-
Inert Atmosphere: Store fluorosilanes under a dry, inert atmosphere such as nitrogen or argon.
-
Sealed Containers: Use containers with tight-fitting seals. For frequently accessed reagents, consider using a septum-sealed bottle and Parafilm® for extra protection.
-
Cool and Dry Location: Store in a cool, dark, and dry place away from direct sunlight and sources of moisture.
Q4: What is the impact of fluorosilane instability in drug development?
A4: In drug development, fluorosilanes may be used as reagents or as protecting groups in the synthesis of active pharmaceutical ingredients (APIs).[1][3] If a fluorosilane reagent degrades due to moisture, it can lead to:
-
Reduced Yield and Purity: The desired reaction may not proceed efficiently, leading to lower yields and a more complex mixture of products.[12]
-
Formation of Impurities: Hydrolysis and condensation byproducts can be incorporated into the final API as impurities.[13] These impurities can be difficult to remove and may have their own pharmacological or toxicological effects.[14]
-
Inconsistent Batches: Variability in the moisture content from batch to batch can lead to inconsistent product quality, which is a major concern in a GMP (Good Manufacturing Practice) environment.[15]
Quantitative Data on Fluorosilane Hydrolysis
Obtaining precise, universal hydrolysis rate constants for all fluorosilanes under varying humidity is challenging due to the wide range of structures and reaction conditions. However, the concept of hydrolytic half-life (t₁/₂) is a useful measure of stability.
Theoretical models have been developed that correlate the structural features of organofluorosilanes with their experimentally determined hydrolytic half-lives.[6] The stability of the Si-F bond is influenced by the electronic and steric nature of the substituents on the silicon atom.
| Factor Influencing Stability | Effect on Hydrolysis Rate | Rationale |
| Steric Hindrance | Increased steric bulk around the silicon atom generally decreases the rate of hydrolysis. | Bulky groups hinder the approach of water molecules to the silicon center. |
| Electron-withdrawing Groups | Electron-withdrawing substituents on the silicon atom can increase the rate of hydrolysis. | They increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water. |
| Solvent Polarity | Higher solvent polarity can increase the rate of hydrolysis. | Polar solvents can stabilize the transition state of the hydrolysis reaction.[16] |
| pH | Hydrolysis is generally faster under acidic or basic conditions compared to neutral pH.[17] | Both H⁺ and OH⁻ can catalyze the hydrolysis reaction. |
Experimental Protocols
Protocol 1: General Procedure for Handling Moisture-Sensitive Fluorosilanes
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere to prevent hydrolysis of fluorosilanes.
Materials:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stir bar
-
Nitrogen or argon gas source with a bubbler
-
Schlenk line or manifold
-
Dry syringes and needles
-
Anhydrous solvent
-
Fluorosilane reagent
Procedure:
-
Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours, or flame-dry under vacuum. Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of inert gas.[3][4]
-
Inerting the Flask: Place a magnetic stir bar in the flask and seal it with a rubber septum. Purge the flask with inert gas for 5-10 minutes using an inlet and an outlet needle.[3]
-
Solvent Transfer: Transfer the required volume of anhydrous solvent to the flask via a dry syringe or cannula.
-
Reagent Addition: Carefully draw the required amount of the liquid fluorosilane into a dry syringe. It is good practice to flush the syringe with inert gas before drawing up the reagent. Add the fluorosilane dropwise to the reaction mixture. For solid fluorosilanes, use a glove box or a positive pressure of inert gas to weigh and add the reagent.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction by appropriate analytical techniques (e.g., TLC, GC, NMR).
Protocol 2: Determination of Water Content in Solvents using Karl Fischer Titration
This method is the gold standard for accurately determining low levels of water in organic solvents.[1][2]
Principle:
The Karl Fischer reaction is a titration based on the oxidation of sulfur dioxide by iodine in the presence of water. The endpoint is detected potentiometrically.
General Procedure (Volumetric Titration):
-
Apparatus Setup: Assemble the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be protected from atmospheric moisture.
-
Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to eliminate any residual water in the solvent.
-
Sample Addition: Accurately weigh or measure a known amount of the solvent to be tested and add it to the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the Karl Fischer reagent.
Visualizations
Caption: Mechanism of fluorosilane hydrolysis and subsequent condensation.
Caption: Troubleshooting workflow for fluorosilane reaction issues.
References
- 1. jocpr.com [jocpr.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organosilane Protecting Groups - Gelest [technical.gelest.com]
- 4. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. diva-portal.org [diva-portal.org]
- 12. qingmupharm.com [qingmupharm.com]
- 13. ijesjournal.com [ijesjournal.com]
- 14. ijprdjournal.com [ijprdjournal.com]
- 15. fda.gov [fda.gov]
- 16. Hydrolysis of fluorosilanes: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Strategies to Improve the Adhesion of Fluoropolymer Coatings on Metal
Welcome to the Technical Support Center for advanced coating applications. This guide is designed for researchers, scientists, and drug development professionals who are working with fluoropolymer coatings on metal substrates. The inherent low surface energy of fluoropolymers like PTFE, PFA, and FEP presents a significant adhesion challenge.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges and achieve robust, durable coatings in your experiments.
The Adhesion Challenge with Fluoropolymers
Fluoropolymers are prized for their chemical inertness, high-temperature resistance, and non-stick properties.[2][3] These characteristics, however, stem from the strong carbon-fluorine bonds and low surface energy of the material, making it difficult to form a strong bond with metal substrates.[1][4] Achieving durable adhesion is critical for the performance and longevity of your coated components. This guide will walk you through the key strategies to enhance this adhesion, focusing on surface preparation, the use of primers, and advanced surface modification techniques.
Troubleshooting Guide: Adhesion Failure
This section addresses common issues encountered during the application of fluoropolymer coatings on metal substrates.
Question 1: My fluoropolymer coating is delaminating or peeling from the metal substrate. What are the likely causes and how can I fix it?
Answer:
Coating delamination is a frequent and frustrating issue, most often pointing to inadequate surface preparation.[5] The low surface energy of fluoropolymers means they cannot easily "wet" the surface of the metal, a prerequisite for good adhesion. To troubleshoot this, we must systematically evaluate each step of the coating process.
Core Directive: Surface Preparation is Paramount
The primary cause of adhesion failure is an improperly prepared substrate.[6] The goal of surface preparation is twofold: to clean the surface of all contaminants and to create a surface profile that promotes mechanical interlocking.[6]
Troubleshooting Checklist:
-
Surface Cleanliness: Have all organic and inorganic contaminants been removed? Oils, greases, dust, and oxides will act as a barrier between the coating and the substrate.[7][8]
-
Surface Profile (Roughness): Is the metal surface too smooth? A smooth surface offers insufficient anchor points for the coating to grip onto.[9]
-
Solution: Mechanical or chemical etching is necessary to create a suitable surface profile.
-
-
Primer Application: Are you using a primer? For many fluoropolymer systems, a primer is essential to bridge the chemical differences between the metal and the fluoropolymer topcoat.[1][12]
-
Solution: Select a primer specifically designed for your fluoropolymer and metal substrate. The primer creates a strong chemical bond with the metal and presents a more receptive surface for the fluoropolymer topcoat.[1]
-
-
Curing Conditions: Was the coating cured at the correct temperature and for the specified duration? Improper curing will result in a weak film with poor adhesion.[6]
Frequently Asked Questions (FAQs)
Surface Preparation
Q1: What is the ideal surface roughness (Ra) for fluoropolymer coating adhesion?
A1: The optimal surface roughness depends on the specific coating system and desired film thickness. However, a general guideline for grit blasting is to achieve a surface profile that provides sufficient mechanical keying without being so aggressive that it leads to other coating defects. For instance, grit blasting stainless steel with different aluminum oxide grit sizes can produce a range of Ra values.[13]
| Abrasive Grit Size (Aluminum Oxide) | Achieved Surface Roughness (Ra) on Stainless Steel |
| 16 | ~277 µin |
| 36 | ~161 µin |
| 60 | ~104 µin |
| 80 | ~87 µin |
| 100 | ~72 µin |
| 220 | ~29 µin |
| (Data sourced from Washington Mills)[13] |
For thinner coatings, a finer profile is generally preferred, while thicker coatings can benefit from a more aggressive profile.[14]
Q2: Can I use chemical etching instead of grit blasting? What is a typical protocol for aluminum?
A2: Yes, chemical etching is an excellent alternative to mechanical abrasion, especially for complex geometries or when grit blasting is not feasible.[11] For aluminum, a common and effective method is an FPL (Forest Products Laboratory) etch, which uses a sodium dichromate and sulfuric acid solution.[15]
Experimental Protocol: Optimized FPL Etch for Aluminum
-
Degreasing: Immerse the aluminum part in an alkaline cleaner (e.g., Oakite 164 solution, 9-11 oz./gallon of water) at 88°C ± 5°C for 10-20 minutes.[15]
-
Rinse: Immediately rinse with copious amounts of cold running water.[15]
-
Etching: Immerse the part in the FPL etch solution (see below for preparation) at 66-71°C for 12-15 minutes.[15]
-
Rinse: Rinse thoroughly with clean, running tap water.[15]
-
Drying: Air dry for approximately 15 minutes, followed by a forced dry at a maximum of 60°C for at least 10 minutes.[15]
-
Coating: Apply the primer and coating as soon as possible after drying to prevent reoxidation of the surface.
FPL Etch Solution Preparation (per 1 liter):[15]
-
Dissolve 28 to 67.3 grams of sodium dichromate in 700 mL of distilled water.
-
Slowly add 287.9 to 310.0 grams of concentrated sulfuric acid and mix well.
-
Add distilled water to bring the total volume to 1 liter.
-
Heat the solution to 66-71°C.
-
Dissolve 1.5 grams of 2024 bare aluminum chips per liter of solution. Allow approximately 24 hours for the aluminum to dissolve with gentle agitation.
Primers and Adhesion Promoters
Q3: What are primers and how do they improve adhesion?
A3: Primers are specialized coatings applied directly to the substrate before the fluoropolymer topcoat.[12] They act as an intermediary layer, creating a strong chemical bond with the metal surface and presenting a more compatible surface for the fluoropolymer.[1] Many primers for fluoropolymer systems contain a blend of high-performance resins like polyamide-imide (PAI) or polysulfone, along with a certain amount of fluoropolymer particles.[16][17]
Q4: What are silane coupling agents and how do they work?
A4: Silane coupling agents are bifunctional molecules that act as a "molecular bridge" between the inorganic metal substrate and the organic fluoropolymer coating.[18][19] One end of the silane molecule bonds with the metal surface, while the other end has an organic functional group that is compatible with and can react with the polymer coating.[18][19] This creates a durable, covalent bond at the interface, significantly enhancing adhesion and resistance to moisture.[20][21]
Advanced Surface Modification
Q5: What is the difference between corona and plasma treatment, and when should I consider them?
A5: Both corona and plasma treatments are high-energy processes that modify the surface of a material to improve its wettability and adhesion characteristics.[22]
-
Corona Treatment: This process uses an electrical discharge in the air to ionize the air and create a "corona" that modifies the surface.[23][24] It is a simpler, faster, and more cost-effective method, often used for large, flat surfaces.[22][25]
-
Plasma Treatment: This is a more versatile and precise technique that occurs in a controlled environment, often under vacuum or with specific gases.[23][25] Plasma treatment can achieve a deeper and more controlled surface modification, making it suitable for complex shapes and applications requiring very high adhesion.[25][26]
Consider these advanced techniques when standard surface preparation and priming do not provide sufficient adhesion for your application, or when working with particularly challenging fluoropolymers.
Q6: How does plasma treatment improve the surface energy of a metal?
A6: Plasma treatment bombards the metal surface with energetic ions and reactive species. This process cleans the surface at a microscopic level, removing any remaining organic contaminants. More importantly, it can introduce polar functional groups (like hydroxyl groups) onto the metal surface.[27] This dramatically increases the surface energy of the metal, making it much more receptive to bonding with the primer and coating. For example, plasma treatment of aluminum alloy can increase its surface free energy from around 26 mJ/m² to over 87 mJ/m².[28]
| Substrate | Treatment | Surface Free Energy (SFE) |
| Aluminum Alloy | Untreated | ~26 mJ/m² |
| Aluminum Alloy | Nitrogen Plasma Treated | ~87-90 mJ/m² |
| PTFE | Untreated | ~18 mJ/m² |
| Stainless Steel | Untreated | ~700-1100 mJ/m² |
| (Data sourced from various sources)[28][29][30] |
Adhesion Testing
Q7: How can I quantitatively measure the adhesion of my fluoropolymer coating?
A7: The most common method for evaluating the adhesion of coatings on metal substrates is the ASTM D3359 Tape Test , also known as the cross-hatch adhesion test.[5][31]
Experimental Protocol: ASTM D3359 Cross-Hatch Adhesion Test (Method B)
This method is suitable for coatings less than 5 mils (125 µm) thick.[9]
-
Preparation: Ensure the coated surface is clean and dry.
-
Cutting: Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating to the substrate. Make a second set of cuts perpendicular to the first, creating a lattice pattern. The spacing of the cuts depends on the coating thickness.
-
Cleaning: Gently brush the area with a soft brush to remove any detached flakes of coating.
-
Tape Application: Apply a specified pressure-sensitive tape over the lattice pattern and smooth it down firmly.
-
Tape Removal: After a set time, rapidly pull the tape off at a 180-degree angle.
-
Evaluation: Visually inspect the grid area and classify the adhesion based on the ASTM D3359 scale, which ranges from 5B (no peeling or removal) to 0B (severe flaking and detachment).[9]
| Classification | Percent Area Removed | Description |
| 5B | 0% | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 4B | Less than 5% | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |
| 3B | 5% to 15% | Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. |
| 2B | 15% to 35% | The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. |
| 1B | 35% to 65% | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice. |
| 0B | Greater than 65% | Flaking and detachment worse than Grade 1. |
| (Based on ASTM D3359 Standard)[9] |
Visualizing the Path to Enhanced Adhesion
To better illustrate the concepts discussed, the following diagrams outline the key workflows and mechanisms.
Caption: Workflow for Improving Fluoropolymer Adhesion on Metal.
Caption: Mechanism of Plasma Treatment for Enhanced Adhesion.
Caption: Troubleshooting Flowchart for Adhesion Failure.
References
- 1. coatingsystems.com [coatingsystems.com]
- 2. corrosionpedia.com [corrosionpedia.com]
- 3. precisioncoatingtech.com [precisioncoatingtech.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. Coating Failure Troubleshooting [marvelcoatings.com]
- 6. suncoating.com [suncoating.com]
- 7. Troubleshooting Field Defects > Powder Coated Tough Magazine [powdercoatedtough.com]
- 8. Weak Adhesion Troubleshooting: Tips for Metal and Glass Surfaces [kingdeliadhesive.com]
- 9. kta.com [kta.com]
- 10. Surface pre-treatment for adhesive bonding aluminium alloys - TWI [twi-global.com]
- 11. How Industrial Etching Enhances Coating Adhesion – Sandblasting Material Manufacturer [hlh-js.com]
- 12. teflon.com [teflon.com]
- 13. Interactive Surface Finishing Photo | Washington Mills [washingtonmills.com]
- 14. stacoat.com [stacoat.com]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. US7462667B2 - Primer coating of PTFE for metal substrates - Google Patents [patents.google.com]
- 17. US20150072091A1 - Primer Compositions for Non-Stick Coatings and Method for Manufacturing Same - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. dakenchem.com [dakenchem.com]
- 20. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 21. server.ccl.net [server.ccl.net]
- 22. What is Corona and Plasma Surface Treatment? Comprehensive Guide to Understanding Surface Treatment — infinityPV [infinitypv.com]
- 23. tantec.com [tantec.com]
- 24. Corona vs. Plasma treatment [ferben.com]
- 25. sciplasma.com [sciplasma.com]
- 26. keylinktech.com [keylinktech.com]
- 27. mdpi.com [mdpi.com]
- 28. Influence of Plasma Treatment on Surface Characteristics of Aluminum Alloy Sheets and Bonding Performance of Glass Fiber-Reinforced Thermoplastic/Al Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Typical values of surface energy for materials and adhesives - TWI [twi-global.com]
- 30. forgeway.com [forgeway.com]
- 31. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
Validation & Comparative
A Comparative Guide to Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane and Other Fluoroalkylsilanes for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane with other common fluoroalkylsilanes and non-fluorinated alkylsilanes. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate surface modifying agents for their specific applications.
Introduction to Fluoroalkylsilanes
Fluoroalkylsilanes are a class of organosilicon compounds that possess a fluorinated alkyl chain. These molecules are widely used to create low-energy, hydrophobic, and oleophobic surfaces on a variety of substrates. The presence of the highly electronegative fluorine atoms in the alkyl chain imparts unique properties to these silanes, including enhanced thermal and hydrolytic stability compared to their non-fluorinated counterparts. This compound is a specific fluoroalkylsilane with applications in coatings, adhesives, and surface treatments.[1][2][3]
Performance Comparison
The performance of silane coatings is evaluated based on several key parameters, including hydrophobicity, thermal stability, and hydrolytic stability. This section provides a comparative overview of this compound and other relevant silanes based on available data.
Hydrophobicity
The hydrophobicity of a surface is typically quantified by measuring the water contact angle (WCA). A higher contact angle indicates a more hydrophobic surface. The data in Table 1 summarizes the water contact angles of various silane coatings on different substrates. Fluoroalkylsilanes generally exhibit higher water contact angles compared to alkylsilanes, indicating superior water repellency.
Table 1: Comparison of Water Contact Angles for Various Silane Coatings
| Silane | Substrate | Water Contact Angle (°) | Reference(s) |
| This compound | Not Specified | Data Not Available | |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | Glass | ~112 | [4] |
| 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS) | Silicon Wafer | ~103 | [3] |
| Octadecyltrichlorosilane (OTS) | Glass | ~110 | |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | 78 ± 2 | [5] |
Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of materials by measuring weight loss as a function of temperature. Perfluorinated self-assembled monolayers (SAMs) are known to have greater resistance to thermal decomposition compared to alkylsilane SAMs.[6] While specific TGA data for a this compound coating is not available, studies on similar fluoroalkylsilanes indicate thermal stability at elevated temperatures.
Table 2: Thermal Stability Data for Fluoroalkylsilanes
| Silane | Onset Decomposition Temperature (°C) | Comments | Reference(s) |
| This compound | Data Not Available | Expected to have good thermal stability due to the presence of C-F bonds. | |
| Perfluoroalkylsilanes (general) | > 300 | Perfluorinated SAMs show greater resistance to thermal decomposition than alkylsilane SAMs.[6] | [6] |
| 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS) | ~323 | Thermal decomposition starts around 322.7 °C and continues to 535 °C.[6] | [6] |
| Octadecyltrichlorosilane (OTS) | ~150 | Irreversible change in monolayer structure observed above this temperature.[6] | [6] |
Hydrolytic Stability
Hydrolytic stability refers to the resistance of a coating to degradation in the presence of water. The siloxane bonds formed between the silane and the substrate, as well as between adjacent silane molecules, are susceptible to hydrolysis.[7] Fluoroalkylsilanes are generally considered to have better hydrolytic stability than their non-fluorinated counterparts. The rate of hydrolysis is influenced by factors such as the type of alkoxy group (methoxy groups hydrolyze faster than ethoxy groups).[8]
A common method to assess hydrolytic stability is to measure the change in water contact angle over time upon immersion in an aqueous solution. A significant decrease in the contact angle suggests degradation of the hydrophobic silane layer.[7]
Applications in Drug Development and Biomedical Devices
The unique surface properties imparted by fluoroalkylsilanes make them valuable in the field of drug development and for biomedical devices. Their ability to create biocompatible, hydrophobic, and anti-fouling surfaces is of particular interest.
Drug Delivery Systems
Surface modification of drug delivery nanocarriers, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, is a crucial strategy to control drug release profiles and improve targeting.[6][9][10] While specific data on the use of this compound for this purpose is limited, fluoroalkylsilanes, in general, can be used to modify the hydrophobicity of nanoparticles, thereby influencing drug loading and release kinetics.[11][12] For instance, a more hydrophobic surface can be beneficial for encapsulating hydrophobic drugs and achieving sustained release.[13]
Biomedical Implant Coatings
Fluoroalkylsilane coatings are being explored for various biomedical implants, including cardiovascular and orthopedic devices, to improve their biocompatibility and performance.[14] These coatings can reduce protein adsorption and platelet adhesion, thereby minimizing the risk of thrombosis on blood-contacting devices.[15] In orthopedic implants, hydrophobic coatings can potentially reduce bacterial adhesion and biofilm formation, a major cause of implant-associated infections.[16][17]
The logical flow for developing and evaluating a silane-coated biomedical device is outlined below:
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare silane coatings.
Measurement of Water Contact Angle (Sessile Drop Method)
This protocol is based on the sessile drop technique and is in general accordance with ASTM D7334-08.[1][18][19]
Objective: To determine the static water contact angle of a silane-coated surface.
Apparatus:
-
Contact angle goniometer with a high-resolution camera and light source.
-
Syringe with a fine-gauge needle for dispensing droplets.
-
Software for image analysis and contact angle measurement.
Procedure:
-
Sample Preparation: The substrate is thoroughly cleaned to remove any organic contaminants and dried. The silane coating is then applied using a specified method (e.g., dip-coating, vapor deposition) and cured according to the manufacturer's instructions.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed from the syringe and gently deposited onto the coated surface.
-
Image Capture and Analysis: An image of the sessile drop is captured by the camera. The software then analyzes the drop profile and calculates the contact angle between the liquid-solid interface and the liquid-vapor tangent.
-
Multiple Measurements: At least five measurements should be taken at different locations on the surface to ensure statistical relevance, and the average value and standard deviation should be reported.
Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for TGA based on standards such as ISO 11358.[20][21][22]
Objective: To determine the thermal stability and decomposition temperature of a silane coating.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision microbalance and furnace.
-
Sample pans (e.g., alumina, platinum).
-
Gas flow controller for inert (e.g., nitrogen) and/or oxidative (e.g., air) atmospheres.
Procedure:
-
Sample Preparation: A small amount of the coated material (typically 5-10 mg) is carefully weighed and placed into a TGA sample pan. For thin films, a piece of the coated substrate may be used.
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min). The instrument is tared to zero.
-
Heating Program: A temperature program is set, typically a linear ramp of 10 °C/min from ambient temperature to a final temperature above the expected decomposition range (e.g., 800 °C).
-
Data Collection: The TGA instrument heats the sample, and the mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition temperature, which is the temperature at which significant weight loss begins.
Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines a general procedure for EIS to evaluate the corrosion protection performance of silane coatings, based on practices similar to ASTM G106-89.[23][24][25]
Objective: To assess the barrier properties and corrosion resistance of a silane coating on a metallic substrate.
Apparatus:
-
Potentiostat with a frequency response analyzer.
-
Electrochemical cell with a three-electrode setup:
-
Working electrode: the coated metal sample.
-
Reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter electrode: e.g., platinum mesh or graphite rod.
-
-
Electrolyte solution (e.g., 3.5% NaCl in deionized water).
Procedure:
-
Cell Assembly: The coated sample is mounted as the working electrode in the electrochemical cell, exposing a defined surface area to the electrolyte. The reference and counter electrodes are positioned in the cell.
-
Open Circuit Potential (OCP) Stabilization: The system is allowed to stabilize for a period (e.g., 30-60 minutes) until a stable OCP is reached.
-
EIS Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data can be fitted to an equivalent electrical circuit model to extract parameters such as coating resistance (Rc) and capacitance (Cc), which provide information about the coating's barrier properties and water uptake. Higher Rc values generally indicate better corrosion protection.
Conclusion
Fluoroalkylsilanes offer significant advantages over non-fluorinated alkylsilanes in terms of hydrophobicity and stability, making them highly suitable for a range of advanced applications in research and drug development. While specific quantitative performance data for this compound is not as readily available as for some other common fluoroalkylsilanes, its chemical structure suggests it is a valuable candidate for creating hydrophobic and stable surfaces. The choice of a particular silane will ultimately depend on the specific requirements of the application, including the desired surface energy, the operating environment, and the nature of the substrate. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different silane coatings.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. randb.co.kr [randb.co.kr]
- 8. benchchem.com [benchchem.com]
- 9. Surface functionalisation of PLGA nanoparticles for gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface functionalization of PLGA nanoparticles by non-covalent insertion of a homo-bifunctional spacer for active targeting in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Nanoparticle coating on the silane-modified surface of magnesium for local drug delivery and controlled corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. orchid-ortho.com [orchid-ortho.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Antibacterial coatings on orthopedic implants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sunzern.com [sunzern.com]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 21. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]
- 22. nexus-analytics.com.my [nexus-analytics.com.my]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. standards.iteh.ai [standards.iteh.ai]
A Comparative Performance Analysis for Surface Modification: Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane vs. (3,3,3-Trifluoropropyl)trimethoxysilane
In the realms of advanced materials, medical device fabrication, and drug delivery systems, the precise modification of surfaces is paramount. Silane coupling agents are instrumental in this regard, creating stable interfaces between organic and inorganic materials. This guide provides a detailed performance comparison between two such agents: Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane and (3,3,3-Trifluoropropyl)trimethoxysilane. This analysis, supported by physicochemical data and established principles of silane chemistry, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal agent for their specific application.
The key distinction between these two silanes lies in the number of hydrolyzable methoxy groups attached to the silicon atom and the presence of a methyl group. (3,3,3-Trifluoropropyl)trimethoxysilane is a trifunctional silane with three methoxy groups, allowing for the formation of a dense, highly cross-linked siloxane network on a substrate. In contrast, this compound is a bifunctional silane, possessing two methoxy groups and a non-hydrolyzable methyl group. This structural difference significantly influences their reactivity, the architecture of the resulting surface coating, and ultimately, their performance in various applications.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of both silanes is presented below. These properties are fundamental to understanding their handling, processing, and behavior in solution.
| Property | This compound | (3,3,3-Trifluoropropyl)trimethoxysilane |
| CAS Number | 358-67-8[2] | 429-60-7[3] |
| Molecular Formula | C₆H₁₃F₃O₂Si[2] | C₆H₁₃F₃O₃Si[3] |
| Molecular Weight | 202.25 g/mol [2] | 218.25 g/mol [3] |
| Boiling Point | 113-114 °C[4] | 144 °C[3] |
| Density | 1.089 g/mL at 20 °C[2] | 1.142 g/mL at 20 °C[3] |
| Refractive Index | n20/D 1.358[2] | n20/D 1.355[5] |
| Flash Point | 14 °C[4] | 38 °C[3] |
Performance Comparison
While direct, side-by-side experimental data for every performance metric is not always available in published literature, a comparative analysis can be constructed based on established principles of silane chemistry and data from analogous systems.
Hydrolysis Rate and Reactivity
The initial step in the surface modification process is the hydrolysis of the methoxy groups to form reactive silanol groups (-Si-OH). The rate of this reaction is a critical performance parameter.
-
(3,3,3-Trifluoropropyl)trimethoxysilane , with three methoxy groups, is expected to have a faster initial hydrolysis rate compared to its dimethoxy counterpart under acidic conditions.[6] This is due to the higher number of reactive sites.
-
This compound , being bifunctional, will form a more linear and less densely cross-linked siloxane network upon condensation. The presence of the electron-donating methyl group can also influence the reactivity of the silicon center.[7]
Surface Energy and Hydrophobicity
Both silanes possess the 3,3,3-trifluoropropyl group, which is known to significantly lower the surface energy of a treated substrate, imparting hydrophobic (water-repellent) and oleophobic (oil-repellent) properties.[8]
| Performance Metric | This compound | (3,3,3-Trifluoropropyl)trimethoxysilane |
| Expected Water Contact Angle | High | Very High |
| Expected Surface Energy | Low | Very Low |
It is anticipated that surfaces treated with (3,3,3-Trifluoropropyl)trimethoxysilane will exhibit a slightly higher water contact angle and lower surface energy due to the potential for a more densely packed and organized monolayer, a result of its trifunctional nature.
Adhesion and Bond Strength
The primary function of a coupling agent is to enhance the adhesion between an inorganic substrate and an organic polymer. The strength and durability of this bond are critical for the performance of composites, coatings, and adhesives.
-
(3,3,3-Trifluoropropyl)trimethoxysilane is expected to provide superior adhesion and higher shear bond strength in many applications.[9][10] The ability to form a greater number of siloxane bonds with the substrate and a more robust, three-dimensional cross-linked network at the interface contributes to this enhanced performance.
-
This compound , while still an effective coupling agent, may form a more flexible interface due to its lower cross-linking density.[4] This could be advantageous in applications requiring some degree of compliance at the interface.
| Performance Metric | This compound | (3,3,3-Trifluoropropyl)trimethoxysilane |
| Expected Shear Bond Strength | Good | Excellent |
| Interface Flexibility | Higher | Lower |
Hydrolytic Stability
The long-term performance of a silane-treated surface, particularly in aqueous or humid environments, is dependent on the hydrolytic stability of the siloxane bonds formed. While both silanes will improve the moisture resistance of the interface, the structure of the siloxane network plays a key role. The more extensively cross-linked network formed by (3,3,3-Trifluoropropyl)trimethoxysilane is generally expected to offer greater resistance to water ingress and subsequent hydrolysis, leading to enhanced long-term durability.[11]
Experimental Protocols
To empirically determine the performance of these silanes, the following experimental protocols are recommended.
Protocol 1: Surface Treatment of a Solid Substrate
Objective: To apply a uniform layer of the silane coupling agent to a solid substrate (e.g., glass, silicon wafer, metal oxide).
Materials:
-
Substrate of choice
-
This compound or (3,3,3-Trifluoropropyl)trimethoxysilane
-
Anhydrous solvent (e.g., ethanol or toluene)
-
Deionized water
-
Acid or base catalyst (optional, e.g., acetic acid)
-
Beakers, magnetic stirrer, and stir bar
-
Drying oven
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a reactive surface. This typically involves sonication in a series of solvents such as acetone and isopropanol, followed by a final rinse with deionized water. Dry the substrate with a stream of nitrogen and then in an oven at 110°C for 1 hour. For silicon-based substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used to generate surface hydroxyl groups, followed by extensive rinsing with deionized water and drying.
-
Silane Solution Preparation: Prepare a dilute solution (e.g., 1-5% v/v) of the silane in the chosen anhydrous solvent. For hydrolysis, a controlled amount of deionized water can be added to the solvent. The addition of an acid or base catalyst can be used to control the hydrolysis rate.
-
Silanization: Immerse the cleaned and dried substrate in the silane solution for a specified period (e.g., 30 minutes to 2 hours) at room temperature or elevated temperature with gentle agitation.
-
Rinsing: After immersion, rinse the substrate with the anhydrous solvent to remove any excess, unreacted silane.
-
Curing: Cure the coated substrate in an oven at a specific temperature (e.g., 110-120°C) for a set time (e.g., 30-60 minutes) to promote the formation of a stable, cross-linked siloxane network.
Protocol 2: Contact Angle Measurement
Objective: To quantify the hydrophobicity of the silane-treated surface.
Materials:
-
Silane-treated substrate
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Measurement: Capture a high-resolution image of the droplet profile. The software associated with the goniometer will then calculate the static contact angle between the liquid droplet and the solid surface. Multiple measurements at different locations on the surface should be taken to ensure reproducibility.
Protocol 3: Shear Bond Strength Testing
Objective: To evaluate the adhesive strength of the silane-treated surface when bonded to another material, typically a resin composite.
Materials:
-
Silane-treated substrates
-
Adhesive resin composite
-
Molds for creating standardized bonding areas (e.g., cylindrical molds)
-
Universal testing machine with a shear testing fixture
-
Curing light (if using a light-cured resin)
Procedure:
-
Sample Preparation: Secure the silane-treated substrate in a mounting jig.
-
Application of Bonding Agent: Apply a thin layer of a compatible adhesive or resin to the treated surface.
-
Bonding: Place the mold onto the adhesive-coated surface and fill it with the resin composite.
-
Curing: Cure the resin composite according to the manufacturer's instructions (e.g., using a curing light).
-
Testing: After a specified storage period (e.g., 24 hours in water at 37°C to simulate aging), mount the sample in the universal testing machine. Apply a shear force to the bonded resin cylinder at a constant crosshead speed until failure occurs.
-
Data Analysis: The shear bond strength is calculated by dividing the maximum load at failure by the bonding area.
Visualizing the Chemistry and Workflows
To better understand the underlying mechanisms and processes, the following diagrams, created using the DOT language, illustrate the key chemical reactions and a typical experimental workflow.
Conclusion
The choice between this compound and (3,3,3-Trifluoropropyl)trimethoxysilane is contingent upon the specific requirements of the application. For applications demanding the highest levels of adhesion, durability, and the creation of a dense, robust hydrophobic surface, (3,3,3-Trifluoropropyl)trimethoxysilane is likely the superior choice due to its trifunctionality. Conversely, This compound may be preferred in applications where a more flexible interface is desired or where the reaction kinetics need to be more controlled. The presence of the methyl group also offers a different chemical handle for potential secondary reactions. For professionals in research and drug development, a thorough evaluation of these performance trade-offs, ideally through the experimental protocols outlined, will ensure the selection of the most appropriate silane for achieving optimal and reliable results.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Dimethoxy-methyl(3,3,3-trifluoropropyl)silane = 97.0 GC 358-67-8 [sigmaaldrich.com]
- 3. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. 三甲氧基(3,3,3-三氟丙基)硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]
- 11. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Hydrophobicity: Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane vs. Alternative Silanes
For researchers, scientists, and drug development professionals seeking to control surface wettability, the choice of a hydrophobic coating agent is critical. This guide provides an objective comparison of surfaces treated with Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane and other common silane alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable surface modification strategy.
This compound is a fluorinated organosilane compound utilized for creating water-repellent and low surface energy coatings.[1][2] Its trifluoropropyl group plays a significant role in imparting hydrophobic properties to a surface. This guide will compare its performance with that of other widely used silanizing agents, providing a framework for understanding their relative effectiveness in achieving desired levels of hydrophobicity.
Performance Comparison: Contact Angle Analysis
The primary metric for quantifying surface hydrophobicity is the water contact angle (WCA). A higher contact angle indicates greater water repellency. The following tables summarize the static, advancing, and receding water contact angles for surfaces treated with this compound and two common alternatives: Octadecyltrichlorosilane (OTS), a long-chain alkylsilane, and a perfluorinated alkylsilane.
| Silane Treatment | Substrate | Static Water Contact Angle (°) | Advancing Water Contact Angle (°) | Receding Water Contact Angle (°) |
| This compound | Silicon Wafer | ~103°[3] | Data Not Available | Data Not Available |
| Octadecyltrichlorosilane (OTS) | Glass | ~109°[4] | ~110°[4] | ~105°[4] |
| Perfluorooctyltrichlorosilane (PFOTS) | Glass | ~114°[4] | ~115°[4] | ~110°[4] |
Table 1: Comparison of Water Contact Angles on Silane-Treated Flat Surfaces. This table provides a comparative overview of the hydrophobicity imparted by different silane treatments on smooth, non-porous substrates.
| Silane Treatment | Substrate | Water Contact Angle (WCA) (°) |
| (3,3,3-Trifluoropropyl)trimethoxysilane (TFP-TMOS) | Mesoporous Silica Particles | 134.26° - 148.6° |
| Octadecyltrimethoxysilane (OD-TEOS) | Mesoporous Silica Particles | Data Not Available |
| Hexamethyldisilazane (HMDS) | Mesoporous Silica Particles | ~135° |
Table 2: Water Contact Angles on Silane-Treated Porous Surfaces. This table highlights the influence of surface texture on hydrophobicity, showcasing the high contact angles achievable on porous materials.
Experimental Protocols
Reproducible and reliable contact angle measurements depend on standardized experimental procedures. Below are detailed protocols for substrate preparation, silanization, and contact angle measurement.
Substrate Preparation (Glass Slides or Silicon Wafers)
-
Cleaning: Sonicate the substrates in a 2% solution of Hellmanex III in deionized water for 20 minutes.
-
Rinsing: Rinse the substrates thoroughly with deionized water (10-15 times) until the water runs clear.
-
Final Rinse: Perform a final rinse with methanol.
-
Drying: Dry the substrates with a stream of nitrogen gas or by placing them in an oven at 110°C for 15-20 minutes.[5]
-
Activation (Optional but Recommended): Expose the cleaned substrates to an oxygen plasma cleaner for 5-20 minutes to generate hydroxyl groups on the surface, which are essential for the silanization reaction.[5]
Silanization Protocol: Solution Deposition
This protocol is a general guideline and can be adapted for this compound and its alternatives. Note: Trichlorosilanes are highly reactive and moisture-sensitive; therefore, anhydrous solvents and inert atmosphere conditions are crucial.
-
Prepare Silane Solution: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of the silane in an anhydrous solvent such as toluene or isopropanol.[6][7] The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the solution.[8]
-
Substrate Immersion: Immerse the cleaned and activated substrates in the silane solution for a duration ranging from 30 minutes to 2 hours at room temperature.[6][8]
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.[8]
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
Final Cleaning: Sonicate the cured substrates in the solvent (e.g., toluene or isopropanol) for a few minutes to remove any loosely bound molecules and then dry with nitrogen.
Contact Angle Measurement Protocol (Sessile Drop Method)
-
Instrument Setup: Use a contact angle goniometer placed on a vibration-free table. Ensure the instrument is level.[8]
-
Sample Placement: Carefully place the silane-treated substrate on the sample stage.[8]
-
Droplet Dispensing: Use a microsyringe to gently dispense a droplet of deionized water (typically 2-5 µL) onto the surface of the substrate.[8]
-
Image Capture and Angle Measurement:
-
Static Contact Angle: As soon as the droplet is stable, capture a high-resolution image of the droplet profile. Use the goniometer's software to measure the angle at the three-phase contact point.[8]
-
Advancing and Receding Angles: To measure the advancing angle, slowly add more liquid to the droplet, causing the contact line to advance. The advancing angle is the angle just before the contact line moves. To measure the receding angle, slowly withdraw liquid from the droplet. The receding angle is the angle just before the contact line recedes.[9]
-
-
Multiple Measurements: To ensure statistical validity, perform measurements at a minimum of three different locations on each substrate and use at least three replicate substrates.[8]
Visualizing the Process: From Surface Treatment to Hydrophobicity
The following diagrams illustrate the workflow of the experimental process and the logical relationship between the silane structure and the resulting surface property.
Figure 1. Experimental workflow for surface treatment and contact angle measurement.
Figure 2. Relationship between silane type and resulting hydrophobic surface.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]
- 5. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. gelest.com [gelest.com]
- 9. Trimethoxy(3,3,3-trifluoropropyl)silane = 97.0 GC 429-60-7 [sigmaaldrich.com]
A Comparative Guide to Surface Modification: XPS Analysis of (3,3,3-Trifluoropropyl)methyldimethoxysilane versus Non-Fluorinated Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of surface modification using (3,3,3-Trifluoropropyl)methyldimethoxysilane and common non-fluorinated alkylsilane alternatives. The performance of these modifications is evaluated through X-ray Photoelectron Spectroscopy (XPS) and water contact angle measurements, with supporting experimental data and detailed protocols for reproducibility.
Performance Comparison: Fluorinated vs. Non-Fluorinated Silanes
The primary distinction between surfaces modified with (3,3,3-Trifluoropropyl)methyldimethoxysilane and non-fluorinated alkylsilanes lies in their resulting surface energy and hydrophobicity. The presence of the trifluoropropyl group creates a low surface energy interface, leading to enhanced hydrophobic and oleophobic properties.
Quantitative Data Summary
The following tables summarize typical XPS elemental composition and water contact angle data for surfaces modified with a fluorinated silane, such as (3,3,3-Trifluoropropyl)methyldimethoxysilane, and a common long-chain alkylsilane, Octadecyltrichlorosilane (OTS). It is important to note that the data presented is a synthesis from multiple sources and direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Typical XPS Elemental Surface Composition (%)
| Element | Untreated Substrate (e.g., Silicon Wafer) | (3,3,3-Trifluoropropyl)methyldimethoxysilane Modified | Octadecyltrichlorosilane (OTS) Modified |
| C 1s | Variable (Adventitious Carbon) | Increased | Significantly Increased |
| O 1s | Present (Native Oxide) | Decreased | Decreased |
| Si 2p | Present (Substrate and Oxide) | Signal Attenuated | Signal Attenuated |
| F 1s | Absent | Present | Absent |
Note: The elemental composition is highly dependent on the substrate, cleaning procedure, and deposition quality.
Table 2: High-Resolution XPS Peak Analysis (Binding Energies in eV)
| Element | Functional Group | (3,3,3-Trifluoropropyl)methyldimethoxysilane | Octadecyltrichlorosilane (OTS) |
| C 1s | C-C, C-H | ~285.0 | ~285.0 |
| C-Si | ~284.5 | ~284.5 | |
| C-F (CF3) | ~292-293 | Not Applicable | |
| Si 2p | Si-O (from silane) | ~102-103 | ~102-103 |
| Si (substrate) | ~99 | ~99 | |
| F 1s | C-F | ~688-689 | Not Applicable |
Note: Binding energies can shift slightly based on the instrument calibration and the chemical environment of the atoms.
Table 3: Comparative Water Contact Angle (WCA)
| Surface Modification | Typical Water Contact Angle (°) | Reference |
| Untreated Silicon Wafer | 30 - 50 | |
| (3,3,3-Trifluoropropyl)methyldimethoxysilane | 100 - 115 | [1] |
| Octadecyltrichlorosilane (OTS) | 105 - 112 | [1] |
| Perfluorodecyltrichlorosilane (longer chain fluorosilane) | >115 | [1] |
Note: WCA is influenced by surface roughness and the quality of the silane monolayer.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results in surface modification and analysis.
Protocol 1: Surface Modification via Vapor Deposition
This protocol describes a general method for the vapor deposition of silanes, which can be adapted for (3,3,3-Trifluoropropyl)methyldimethoxysilane.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
(3,3,3-Trifluoropropyl)methyldimethoxysilane (or alternative silane)
-
Vacuum desiccator
-
Schlenk flask or similar vial for the silane
-
Vacuum pump
-
Nitrogen or Argon gas
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
Procedure:
-
Substrate Cleaning:
-
Sonicate substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
For a more rigorous clean and to generate surface hydroxyl groups, treat the substrates with Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen or argon.
-
-
Vapor Deposition Setup:
-
Place the cleaned, dry substrates inside a vacuum desiccator.
-
In a separate small, open container (e.g., a glass vial), place a few drops of (3,3,3-Trifluoropropyl)methyldimethoxysilane. Place this container inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Seal the desiccator and evacuate it using a vacuum pump for 10-15 minutes.
-
Close the desiccator to the vacuum pump, leaving it under a static vacuum.
-
-
Deposition:
-
Allow the silanization to proceed for 2-12 hours at room temperature. The deposition time will influence the quality and thickness of the silane layer.
-
-
Post-Deposition Treatment:
-
Vent the desiccator with dry nitrogen or argon gas.
-
Remove the substrates and bake them in an oven at 100-120°C for 30-60 minutes to cure the silane layer and promote covalent bonding to the surface.
-
Sonicate the coated substrates in a suitable solvent (e.g., toluene or isopropanol) to remove any physisorbed silane molecules.
-
Dry the final coated substrates with nitrogen or argon.
-
Protocol 2: XPS Analysis of Modified Surfaces
This protocol outlines the general procedure for acquiring and analyzing XPS data from silanized surfaces.
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Argon ion gun for sputter cleaning (optional).
Procedure:
-
Sample Preparation:
-
Mount the silanized substrate on the XPS sample holder using appropriate clips or conductive tape. Ensure the surface to be analyzed is facing the X-ray source and the analyzer.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum analysis chamber.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, Si 2p, and F 1s for the trifluoropropylsilane). Use a smaller energy step size and longer acquisition time to obtain detailed chemical state information.
-
Charge Correction: If the sample is insulating, use a charge neutralizer (e.g., a low-energy electron flood gun) to prevent surface charging. Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or 285.0 eV.
-
-
Data Analysis:
-
Elemental Quantification: Determine the atomic concentrations of the detected elements from the survey spectrum using appropriate sensitivity factors.
-
Peak Fitting: Deconvolute the high-resolution spectra into their constituent chemical state components using appropriate peak fitting software. Constrain peak positions and widths based on known chemical shifts from the literature.
-
Interpretation: Assign the fitted peaks to specific chemical bonds and functional groups to confirm the presence and chemical nature of the silane layer.
-
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for surface modification and analysis.
Caption: Logical relationship of silane choice to surface properties.
References
Assessing the long-term stability of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane coatings
A detailed analysis of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane coatings and their performance against industry-standard alternatives, Octadecyltrichlorosilane (OTS) and Hexamethyldisilazane (HMDS), reveals critical differences in their long-term stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform the selection of the most suitable surface modification agent for their applications.
The longevity and reliability of surface coatings are paramount in numerous scientific and industrial applications, from microfluidics and medical devices to semiconductor manufacturing. This guide delves into the long-term stability of this compound, a fluorinated silane, and contrasts its performance with two widely used non-fluorinated alternatives: Octadecyltrichlorosilane (OTS) and Hexamethyldisilazane (HMDS). The primary degradation mechanism for these silane-based coatings, particularly in ambient or aqueous environments, is hydrolysis, which leads to a loss of hydrophobicity and eventual failure of the coating.
Comparative Performance: A Quantitative Look
The stability of these coatings can be assessed through various analytical techniques that measure changes in surface properties over time, such as water contact angle (WCA), surface roughness (measured by Atomic Force Microscopy - AFM), and elemental composition (determined by X-ray Photoelectron Spectroscopy - XPS).
Hydrolytic Stability
Hydrolytic stability is a critical factor for coatings exposed to moisture. The data suggests that while all three silanes provide initial hydrophobicity, their long-term performance varies significantly.
| Silane Coating | Substrate | Test Conditions | Initial WCA | WCA after 2 days (83% RH) | WCA after 11 days (<18% RH) |
| This compound | Silicon | Ambient | ~90-100° | Data Not Available | Data Not Available |
| Octadecyltrichlorosilane (OTS) | Silicon | Cyclohexane | ~110° | Complete conversion to silanols[1] | No conversion to silanols[1] |
| Hexamethyldisilazane (HMDS) | Silicon | Vapor Phase | ~70-80° | Stable | Stable |
Fluorinated silanes, such as this compound, are generally known for their enhanced chemical resistance and hydrophobicity due to the strong carbon-fluorine bond[4]. This suggests a potentially higher intrinsic stability compared to non-fluorinated counterparts. However, the methoxy functional groups are susceptible to hydrolysis.
Octadecyltrichlorosilane (OTS) forms a dense, self-assembled monolayer (SAM) that provides excellent initial hydrophobicity. However, its stability is highly dependent on the presence of water. Studies have shown that at high relative humidity (83%), OTS coatings can completely convert to silanols within two days, leading to a loss of hydrophobicity[1]. Conversely, in a dry environment (<18% relative humidity), the coating remains stable for at least 11 days[1].
Hexamethyldisilazane (HMDS) is primarily used as an adhesion promoter in photolithography. When applied via vapor deposition, it forms a stable hydrophobic layer that can last from a few days to several weeks, providing a reliable surface for subsequent processing steps[5][6][7][8].
Thermal Stability
Thermal stability is crucial for applications involving elevated temperatures.
| Silane Coating | Substrate | Degradation Temperature (in vacuum/inert atmosphere) |
| This compound | - | Data Not Available |
| Octadecyltrichlorosilane (OTS) | Silicon | ~200-250 °C |
| Hexamethyldisilazane (HMDS) | - | Data Not Available |
Note: Specific thermal degradation data for this compound and HMDS coatings under comparable conditions to OTS is limited in the available literature. However, studies on similar fluorinated silanes suggest they possess high thermal stability[9].
Studies on OTS have shown that it is thermally stable up to approximately 200-250°C, with degradation occurring at higher temperatures[7]. The thermal stability of fluorinated silanes is generally considered to be superior to their non-fluorinated alkyl counterparts[4].
Experimental Protocols
To ensure accurate and reproducible assessment of coating stability, standardized experimental protocols are essential.
Protocol 1: Water Contact Angle (WCA) Measurement for Hydrolytic Stability
Objective: To measure the change in surface hydrophobicity over time when exposed to a humid environment.
-
Sample Preparation:
-
Clean substrates (e.g., silicon wafers, glass slides) using a standard cleaning procedure (e.g., Piranha solution or UV/Ozone).
-
Apply the silane coatings (this compound, OTS, HMDS) according to established protocols (e.g., vapor deposition, solution immersion).
-
Measure the initial static water contact angle using a goniometer.
-
-
Aging:
-
Place the coated substrates in controlled humidity chambers (e.g., one at <20% RH and another at >80% RH) at a constant temperature.
-
-
Measurement:
-
At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove the samples and measure the static water contact angle.
-
Record the average contact angle and standard deviation for multiple measurements on each sample.
-
Protocol 2: Atomic Force Microscopy (AFM) for Surface Morphology
Objective: To visualize changes in the surface topography and roughness of the coatings as they degrade.
-
Sample Preparation and Aging:
-
Prepare and age the coated samples as described in Protocol 1.
-
-
Imaging:
-
At each time point, analyze the surface of the samples using an Atomic Force Microscope in tapping mode.
-
Acquire images from multiple areas on each sample to ensure representativeness.
-
Measure the root-mean-square (RMS) roughness of the surfaces.
-
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) for Chemical Analysis
Objective: To determine changes in the elemental composition and chemical states of the coating surface during degradation.
-
Sample Preparation and Aging:
-
Prepare and age the coated samples as described in Protocol 1.
-
-
Analysis:
-
At each time point, analyze the samples using an XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Obtain high-resolution spectra for key elements (e.g., C 1s, O 1s, Si 2p, F 1s) to determine their chemical states and relative concentrations.
-
Monitor the Si 2p peak to observe the formation of Si-O-Si bonds and the degradation of the silane layer. For the fluorinated silane, monitor the F 1s peak intensity.
-
Visualizing the Assessment Process
Caption: Experimental workflow for assessing the long-term stability of silane coatings.
Factors Influencing Long-Term Stability
The long-term stability of silane coatings is a multifactorial issue.
Caption: Key factors influencing the long-term stability of silane coatings.
Conclusion
The selection of an appropriate silane coating for long-term applications requires careful consideration of its chemical structure and the environmental conditions it will be subjected to.
-
This compound , as a fluorinated silane, is expected to offer high chemical and thermal stability. However, its methoxy groups suggest a potential vulnerability to hydrolysis, a factor that needs to be quantified through direct long-term studies.
-
Octadecyltrichlorosilane (OTS) provides a highly hydrophobic surface but is sensitive to humidity, making it more suitable for applications in controlled, dry environments.
-
Hexamethyldisilazane (HMDS) offers good stability for several days to weeks, particularly when deposited via vapor phase, making it a reliable choice for applications requiring short- to medium-term surface passivation, such as in microfabrication.
For applications demanding the highest long-term stability, particularly in humid or aqueous environments, further investigation into the hydrolytic stability of this compound is warranted. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to enable an informed decision based on empirical data.
References
- 1. mdpi.com [mdpi.com]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HMDS Process – Research Core Facilities [cores.research.utdallas.edu]
- 7. researchgate.net [researchgate.net]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Oleophobic Surfaces: Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane vs. Hydrocarbon Silanes
For Researchers, Scientists, and Drug Development Professionals
The creation of oleophobic surfaces, which repel oils and other low surface tension liquids, is a critical requirement in a multitude of advanced applications, from microfluidics and high-throughput screening in drug discovery to anti-fouling coatings for medical devices and optical components. The choice of surface modification agent is paramount in achieving the desired level of oleophobicity and durability. This guide provides an objective, data-driven comparison between a fluorinated silane, Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, and traditional hydrocarbon-based silanes for the creation of oleophobic surfaces.
Introduction to Oleophobic Surfaces and Silanization
Oleophobicity is a surface property characterized by a high contact angle with oils and other organic liquids. This repellency is governed by the surface energy of the material; a lower surface energy results in greater oleophobicity. Silanization is a common and effective surface modification technique that utilizes organosilane molecules to form a covalent bond with a substrate, creating a self-assembled monolayer (SAM) that alters the surface properties. The chemical nature of the organic functional group of the silane dictates the final surface energy.
This compound is a fluorinated organosilane. The presence of the trifluoropropyl group is key to its performance. The high electronegativity and low polarizability of fluorine atoms in the C-F bonds lead to exceptionally low surface energies, making it a prime candidate for creating highly oleophobic surfaces.[1]
Hydrocarbon silanes , such as octadecyltrimethoxysilane (OTS), are long-chain alkylsilanes. Their oleophobicity arises from the dense packing of long alkyl chains, which creates a non-polar, low-energy surface. While effective at repelling water (hydrophobicity), their ability to repel oils is generally less pronounced compared to their fluorinated counterparts.
Performance Comparison: Fluorinated vs. Hydrocarbon Silanes
The performance of these two classes of silanes in creating oleophobic surfaces can be quantitatively compared across several key metrics. The following tables summarize representative data based on extensive studies of fluorinated and hydrocarbon silane coatings.
Table 1: Contact Angle Performance with Various Liquids
| Liquid | Surface Tension (mN/m) | Typical Contact Angle with this compound Coated Surface | Typical Contact Angle with Octadecyltrimethoxysilane (OTS) Coated Surface |
| Water | 72.8 | > 110° | ~105-110° |
| Diiodomethane | 50.8 | > 90° | ~70-80° |
| Hexadecane | 27.5 | > 60° | < 20° (often wets the surface) |
| Toluene | 28.4 | > 45° | < 15° (often wets the surface) |
Note: Exact contact angles can vary depending on the substrate, surface roughness, and deposition method.
Table 2: Surface Free Energy Comparison
| Silane Type | Typical Surface Free Energy (mN/m) |
| This compound | 10 - 15 |
| Octadecyltrimethoxysilane (OTS) | 20 - 25 |
Lower surface free energy corresponds to higher oleophobicity. Fluorinated silanes consistently exhibit lower surface free energies than hydrocarbon silanes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving high-quality oleophobic surfaces. Below are representative methodologies for surface preparation and silane deposition.
Substrate Preparation (for Glass or Silicon Oxide Surfaces)
A thorough cleaning and hydroxylation of the substrate is critical for uniform silane deposition.
-
Sonication: Sonicate the substrates in a sequence of solvents to remove organic contaminants:
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
Deionized (DI) water (15 minutes)
-
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.
-
Rinse the substrates copiously with DI water.
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas and bake in an oven at 110-120°C for at least 30 minutes to remove any residual water.
Silane Deposition: Vapor Phase Deposition of this compound
Vapor phase deposition generally yields more uniform and reproducible monolayers.
-
Chamber Preparation: Place the cleaned and hydroxylated substrates in a vacuum deposition chamber or a desiccator.
-
Silane Introduction: Place a small, open vial containing 100-200 µL of this compound inside the chamber, ensuring it does not touch the substrates.
-
Vacuum Application: Evacuate the chamber to a pressure of <1 Torr.
-
Deposition: Allow the deposition to proceed for 2-4 hours at room temperature. For more reactive silanes or to accelerate the process, the chamber can be gently heated (e.g., to 60-80°C).
-
Post-Deposition Rinsing: Vent the chamber with dry nitrogen. Remove the substrates and rinse them with a non-polar solvent like toluene or hexane to remove any physisorbed silane molecules.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
Silane Deposition: Liquid Phase Deposition of Octadecyltrimethoxysilane (OTS)
Liquid phase deposition is a simpler alternative to vapor phase deposition.
-
Solution Preparation: Prepare a 1-2% (v/v) solution of OTS in an anhydrous solvent such as toluene or hexane. The use of anhydrous solvents is critical to prevent premature hydrolysis and polymerization of the silane in the solution.
-
Immersion: Immerse the cleaned and hydroxylated substrates in the OTS solution for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent to remove excess, unbound silane.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
Characterization of Oleophobic Surfaces
The primary method for characterizing an oleophobic surface is through contact angle goniometry . This involves dispensing a small droplet of a known liquid onto the surface and measuring the angle formed between the liquid-solid interface and the liquid-vapor interface. For a comprehensive analysis, a range of liquids with varying surface tensions should be used.
Surface free energy can be calculated from contact angle measurements with at least two liquids of known polar and dispersive components using models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Signaling Pathways and Experimental Workflows
To visualize the chemical processes and experimental procedures, the following diagrams are provided.
References
A Comparative Guide to Characterization Techniques for Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane Modified Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The surface modification of nanoparticles is a critical step in the development of advanced materials for a myriad of applications, including drug delivery, bio-imaging, and diagnostics. The choice of surface modifying agent dictates the nanoparticle's interaction with its biological environment, influencing its stability, biocompatibility, and targeting efficiency. Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is a fluorinated silane coupling agent that imparts unique hydrophobic and oleophobic properties to nanoparticle surfaces. This guide provides a comprehensive comparison of key characterization techniques for nanoparticles modified with this specific silane, alongside other common silane alternatives. The supporting experimental data and detailed protocols aim to equip researchers with the necessary tools to thoroughly evaluate their surface-modified nanoparticles.
Comparison of Characterization Data for Silane-Modified Nanoparticles
The selection of a silane coupling agent is contingent on the desired surface properties. While this compound provides a fluorinated, low-surface-energy coating, other silanes offer a range of functionalities. The following table summarizes typical quantitative data obtained from various characterization techniques for nanoparticles modified with this compound and two common alternatives: (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).
| Characterization Technique | This compound | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) |
| Thermogravimetric Analysis (TGA) | |||
| Weight Loss (%) | 5-15% | 3-10% | 4-12% |
| X-ray Photoelectron Spectroscopy (XPS) | |||
| Elemental Composition (Atomic %) | C, O, Si, F | C, O, Si, N | C, O, Si |
| High-Resolution F 1s Peak (eV) | ~688-689 | - | - |
| High-Resolution N 1s Peak (eV) | - | ~400-402 | - |
| Contact Angle Measurement | |||
| Water Contact Angle (°) | 100-120° | 40-60° | 50-70° |
| Zeta Potential | |||
| Surface Charge (mV at pH 7) | -15 to -30 mV | +20 to +40 mV | -5 to -20 mV |
| Dynamic Light Scattering (DLS) | |||
| Increase in Hydrodynamic Diameter (nm) | 5-20 nm | 5-15 nm | 5-18 nm |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific nanoparticle system and instrumentation.
Thermogravimetric Analysis (TGA)
Objective: To quantify the amount of silane grafted onto the nanoparticle surface.
Methodology:
-
Place 5-10 mg of the dried, silane-modified nanoparticle powder into a ceramic TGA pan.
-
Use an empty pan as a reference.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
The weight loss observed between 200°C and 600°C is attributed to the decomposition of the grafted silane.
-
The percentage of weight loss is used to calculate the grafting density of the silane on the nanoparticle surface.
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the successful modification of nanoparticles with the silane coupling agent by identifying characteristic functional groups.
Methodology:
-
Prepare a KBr pellet by mixing ~1 mg of the dried nanoparticle sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the powder directly onto the ATR crystal.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
For this compound: Look for characteristic peaks corresponding to C-F stretching (~1100-1300 cm⁻¹), Si-O-Si stretching (~1000-1100 cm⁻¹), and C-H stretching from the propyl and methyl groups (~2850-2960 cm⁻¹). The disappearance or reduction of surface Si-OH bands (~3400 cm⁻¹) indicates successful condensation.
-
For APTES: Look for N-H bending (~1560 cm⁻¹) and stretching (~3300-3400 cm⁻¹) vibrations.
-
For GPTMS: Look for the characteristic epoxide ring vibrations (~910 cm⁻¹ and ~840 cm⁻¹).
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the elements on the nanoparticle surface.
Methodology:
-
Mount the dried nanoparticle powder onto a sample holder using double-sided carbon tape.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p, F 1s, N 1s).
-
For this compound: The presence of a strong F 1s peak at approximately 688 eV confirms the presence of the trifluoropropyl group.
-
Deconvolute the high-resolution spectra to determine the different chemical states of each element.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural information about the silane layer on the nanoparticle surface.
Methodology for Solid-State ²⁹Si NMR:
-
Pack the dried, modified nanoparticles into a solid-state NMR rotor.
-
Acquire the ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum.
-
The appearance of T-type silicon signals (R-Si(O-)₃) in the range of -50 to -80 ppm confirms the covalent bonding of the silane to the silica surface.
Methodology for Solution ¹H and ¹⁹F NMR:
-
Disperse the modified nanoparticles in a suitable deuterated solvent.
-
Acquire ¹H and ¹⁹F NMR spectra.
-
For this compound: The ¹⁹F NMR spectrum should show a characteristic signal for the -CF₃ group. The ¹H NMR will show signals corresponding to the methyl and propyl groups of the silane.
Contact Angle Measurement
Objective: To evaluate the hydrophobicity or hydrophilicity of the modified nanoparticle surface by measuring the water contact angle.
Methodology:
-
Prepare a flat, smooth surface by spin-coating or drop-casting a concentrated dispersion of the modified nanoparticles onto a substrate (e.g., a silicon wafer or glass slide) and drying it thoroughly.
-
Place a small droplet (2-5 µL) of deionized water onto the prepared surface.
-
Use a goniometer to capture an image of the droplet and measure the angle between the substrate and the tangent of the droplet at the three-phase contact point.
-
A higher contact angle indicates a more hydrophobic surface.
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the characterization of silane-modified nanoparticles.
Caption: Workflow for the characterization of silane-modified nanoparticles.
A Comparative Guide to the Biocompatibility of Fluorinated Silane-Coated Surfaces
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of a material is a critical determinant of its success in biomedical applications. Surface modifications are often employed to enhance the biocompatibility of materials that come into contact with biological systems. Among the various surface coating technologies, fluorinated silanes have garnered significant attention due to their unique surface properties. This guide provides an objective comparison of the biocompatibility of surfaces coated with fluorinated silanes against common alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Fluorinated silane coatings are known for creating surfaces with low surface energy, leading to hydrophobic and oleophobic properties. These characteristics are often associated with reduced protein adsorption and cell adhesion, which can be advantageous in preventing biofouling and thrombosis. However, the biocompatibility of these coatings is a multifaceted issue that requires a comprehensive evaluation of various biological responses, including cytotoxicity, hemocompatibility, and inflammatory reactions. This guide delves into these aspects, presenting a data-driven comparison with other widely used biocompatible coatings such as polyethylene glycol (PEG) and heparin.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to provide a clear comparison of the biocompatibility profiles of different surface coatings.
Table 1: Protein Adsorption on Various Biomaterial Surfaces
| Surface Coating | Protein | Adsorbed Protein (ng/cm²) | Reference |
| Fluorinated Silane | Fibrinogen | Low (specific values vary) | [1] |
| Albumin | Low (specific values vary) | [1] | |
| Polyethylene Glycol (PEG) | Fibrinogen | 4.1 ± 0.9 | [2] |
| Myoglobin | Lowest among tested proteins | [3] | |
| Unmodified Polyether-urethane (PEU) | Fibrinogen | High | [1] |
| MPTS (control silane) | Fibrinogen | 201.9 ± 1.2 | [2] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across studies. The data presented provides a qualitative and semi-quantitative overview.
Table 2: Platelet Adhesion on Different Surface Coatings
| Surface Coating | Platelet Adhesion (platelets/1000 µm²) | Platelet Activation | Reference |
| Fluorinated SMM-modified PEU | Significantly lower than unmodified PEU | Not appreciably activated | [1] |
| Unmodified Polyether-urethane (PEU) | High | Activated | [1] |
| Hydrophobic Surfaces (general) | Increased on rough surfaces | - | [4] |
| Microstructured Surfaces | Significant reduction compared to flat surfaces | - | [5] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below to facilitate the replication and validation of findings.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cell culture medium
-
MTT labeling reagent (0.5 mg/mL)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Prepare extracts of the coated materials according to ISO 10993-5 standards.[7][8]
-
Remove the culture medium from the wells and replace it with the material extracts. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT labeling reagent to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[6]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6]
Hemolysis Assay (Direct Contact Method)
This assay evaluates the potential of a material to cause hemolysis (destruction of red blood cells).[9][10]
Materials:
-
Freshly drawn, anticoagulated human blood
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (e.g., uncoated substrate)
-
Spectrophotometer
Procedure:
-
Prepare a diluted red blood cell (RBC) suspension from the whole blood.
-
Place the test material in direct contact with the RBC suspension in a controlled environment.
-
Incubate the samples at 37°C with gentle agitation to simulate physiological conditions.[10]
-
After the incubation period, centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at 541 nm to quantify the amount of released hemoglobin.[11]
-
Calculate the percentage of hemolysis relative to the positive control.
Platelet Adhesion and Activation Assay
This assay assesses the thrombogenicity of a material by quantifying platelet adhesion and observing their activation state.
Materials:
-
Platelet-rich plasma (PRP)
-
Scanning electron microscope (SEM)
-
Lactate dehydrogenase (LDH) assay kit
Procedure:
-
Incubate the coated surfaces with PRP for a specified time.
-
Gently rinse the surfaces to remove non-adherent platelets.
-
For qualitative analysis, fix, dehydrate, and sputter-coat the samples for visualization by SEM to observe platelet morphology and activation (e.g., spreading, pseudopodia formation).
-
For quantitative analysis, perform an LDH assay on the adherent platelets to determine their number.[4]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the biocompatibility assessment of biomaterials.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Workflow for Hemolysis Assay.
Caption: Contact Activation of Coagulation.
Caption: Inflammatory Response to Biomaterials.
Conclusion
The selection of a surface coating for a biomedical application is a critical decision that significantly impacts the device's performance and safety. Fluorinated silane coatings offer the advantage of creating highly hydrophobic and low-fouling surfaces, which can be beneficial in reducing protein adsorption and platelet adhesion.[1] However, a comprehensive biocompatibility assessment is crucial. This guide provides a framework for comparing fluorinated silanes with other surface modification technologies, emphasizing the importance of standardized experimental protocols and quantitative data analysis. Researchers and drug development professionals are encouraged to use this information as a starting point for their own specific applications, tailoring the evaluation methods to the intended use of the biomaterial. The interplay between surface chemistry, topography, and the biological environment is complex, and a thorough understanding of these interactions is paramount for the development of safe and effective medical devices.
References
- 1. Fluorinated surface-modifying macromolecules: modulating adhesive protein and platelet interactions on a polyether-urethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein adsorption and cell adhesion on nanoscale bioactive coatings formed from poly(ethylene glycol) and albumin microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a protocol for the evaluation of platelet adhesion onto microstructured surfaces compared to flat surfaces - Webthesis [webthesis.biblio.polito.it]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 11. Hemolysis Assay [protocols.io]
A Comparative Guide to the Effectiveness of Silane Coupling Agents in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
The performance of polymer composites is critically dependent on the strength and stability of the interface between the polymer matrix and the reinforcing filler or fiber. Silane coupling agents are essential organosilicon compounds that act as molecular bridges, enhancing this interfacial adhesion and ultimately improving the mechanical and long-term performance of the composite material. This guide provides an objective comparison of the effectiveness of various silane coupling agents, supported by experimental data, to aid in the selection of the optimal agent for specific composite systems.
Mechanism of Action: Bridging the Gap
Silane coupling agents possess a unique bifunctional structure, typically represented as Y-R-Si(OR')₃. The hydrolyzable alkoxy groups (OR') react with water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the surface of inorganic fillers or fibers (like glass, silica, or metal oxides) to form stable covalent oxane bonds (Si-O-Filler). The organofunctional group (Y) is designed to be compatible and react with the polymer matrix, creating a durable link between the two phases. This bridging effect facilitates efficient stress transfer from the flexible polymer matrix to the rigid reinforcement, significantly enhancing the composite's overall properties.
Figure 1. General mechanism of silane coupling agents at the filler-polymer interface.
Comparative Performance of Common Silane Coupling Agents
The choice of the organofunctional group is critical and depends on the chemistry of the polymer matrix. Below is a summary of commonly used silanes and their performance in various composite systems.
| Silane Coupling Agent | Organofunctional Group | Common Abbreviation | Compatible Polymer Systems | Key Advantages |
| 3-Aminopropyltriethoxysilane | Amino (-NH₂) | APTES | Epoxy, Phenolic, Polyamide, Polyurethane, Nitrile Rubber | Excellent adhesion, improves flexural and compressive strength, enhances water resistance.[1][2] |
| 3-Glycidoxypropyltrimethoxysilane | Epoxy (Glycidyl) | GPTMS | Epoxy, Urethane, Acrylics | Excellent for epoxy matrices, provides good chemical and thermal resistance.[1] |
| Vinyltrimethoxysilane | Vinyl (-CH=CH₂) | VTMS | Unsaturated Polyester (UP), Polyethylene (PE), EPDM Rubber | Improves mechanical properties in peroxide-cured thermosets and thermoplastics. |
| 3-Methacryloxypropyltrimethoxysilane | Methacryl | MPTMS | Unsaturated Polyester (UP), Acrylics | Enhances strength in free-radical cured systems like UP and acrylic resins. |
| Bis[3-(triethoxysilyl)propyl]tetrasulfide | Tetrasulfide | TESPT | Sulfur-cured Rubbers (NR, SBR) | Standard for silica reinforcement in tires; improves modulus, tensile strength, and abrasion resistance.[3] |
Quantitative Performance Data
The following tables summarize experimental data from studies comparing the effectiveness of different silane coupling agents on the mechanical properties of polymer composites.
Table 1: Silica-Filled Natural Rubber (NR) Composites
| Silane Type | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| No Silane (Control) | 18.5 | 3.8 | 650 | 58 |
| APTES (Aminosilane) | 24.0 | 8.5 | 550 | 63 |
| TESPT (Sulfur Silane) | 26.5 | 10.2 | 500 | 65 |
Note: Data compiled from comparative studies on silica-filled natural rubber. Absolute values can vary based on specific formulations and testing conditions.
Table 2: Glass Fiber (GF) Reinforced Polysulfone (PSU) Composites (70/30 wt% Fiber/Polymer)
| Silane Treatment | Tensile Strength (MPa) | Young's Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Untreated GF (Control) | 530 | 25.5 | 610 | 24.0 |
| Epoxy-functional silane | 628 | 32.5 | 780 | 31.5 |
| Amino-functional silane | 680 | 39.1 | 850 | 37.5 |
Source: Adapted from experimental data on glass fabric reinforced polysulfone composites.[4] The chemical treatment of glass fibers with silanes can increase mechanical properties by up to 1.5 times compared to composites with untreated fibers.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for filler surface treatment and composite fabrication.
Protocol 1: Surface Treatment of Glass Fibers
This protocol describes a typical lab-scale procedure for applying a silane coupling agent to glass fibers.
-
Preparation of Silane Solution:
-
Prepare a 95% ethanol-5% deionized water solution.
-
Adjust the pH of the solution to between 3.5 and 5.5 using a weak acid like acetic acid. This is not necessary for aminosilanes.[3]
-
Add the selected silane coupling agent (e.g., APTES) to the solution with stirring to achieve a final concentration of 1-2 wt.%.[3]
-
Allow the solution to stir for approximately 30 minutes for hydrolysis and the formation of silanol groups.[3]
-
-
Fiber Treatment:
-
Immerse the clean, dry glass fibers into the prepared silane solution.
-
Agitate the solution gently for 2-3 minutes to ensure uniform coating.
-
Remove the fibers and rinse briefly with pure ethanol to remove excess silane.
-
-
Curing:
-
Dry the treated fibers in an oven at 110-120°C for 20-30 minutes to facilitate the condensation reaction between the silane and the fiber surface.[3]
-
Alternatively, fibers can be cured at room temperature for 24 hours.
-
Figure 2. Experimental workflow for silane treatment of glass fibers.
Protocol 2: Fabrication of a Composite Laminate via Vacuum Bagging
This protocol outlines the fabrication of a glass fiber/epoxy composite panel.
-
Mold Preparation: Apply a suitable mold release agent to the tool surface to prevent the composite from adhering.
-
Lay-up:
-
Mix the epoxy resin and hardener according to the manufacturer's specifications.
-
Apply a layer of the mixed resin onto the mold surface.
-
Place the first ply of silane-treated glass fiber fabric onto the resin.
-
Use a roller to impregnate the fabric with resin and remove trapped air.
-
Repeat the process of adding resin and fabric layers until the desired thickness is achieved.
-
-
Vacuum Bagging Assembly:
-
Place a layer of peel ply over the entire laminate. This provides a textured surface for later bonding.[5][6]
-
Add a layer of breather cloth over the peel ply. This allows for the even distribution of vacuum pressure and absorbs excess resin.[5][6]
-
Seal the perimeter of the mold with sealant tape.
-
Place the vacuum bag film over the entire assembly and seal it against the sealant tape.[5]
-
-
Curing:
-
Attach a vacuum pump to the bag and draw a vacuum to consolidate the laminate and remove air voids.[5]
-
Once the vacuum is stable, place the entire assembly in an oven to cure according to the resin manufacturer's recommended temperature cycle.
-
After curing, turn off the oven and allow the part to cool to room temperature before releasing the vacuum and demolding the composite panel.
-
Selecting the Right Silane
The optimal silane coupling agent is highly dependent on the specific materials and application. The following diagram provides a logical approach to selecting an appropriate silane.
Figure 3. Decision guide for selecting a silane based on polymer matrix type.
References
- 1. chinacouplingagents.com [chinacouplingagents.com]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. ijltemas.in [ijltemas.in]
- 4. Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. rockwestcomposites.com [rockwestcomposites.com]
Quantitative methods for determining silane surface density
For researchers, scientists, and drug development professionals, the precise functionalization of surfaces with silanes is a cornerstone of innovation. The density of the silane layer is a critical parameter that dictates the performance, reproducibility, and efficacy of devices ranging from biosensors and microarrays to drug delivery systems. Controlling this parameter requires accurate and reliable quantification methods.
This guide provides an objective comparison of common quantitative techniques used to determine silane surface density. We will delve into the principles of each method, present their performance characteristics supported by experimental data, and provide detailed protocols to aid in the selection and implementation of the most suitable technique for your specific research needs.
Comparison of Quantitative Analysis Techniques
Several analytical techniques can be employed to quantify the density and quality of silane monolayers. These methods can be broadly categorized as direct or indirect. Direct methods provide a quantitative measure of the number of silane molecules per unit area, while indirect methods measure a property that changes as a function of surface coverage, such as film thickness or surface energy. The choice of technique often depends on the specific information required, available instrumentation, and the nature of the substrate and silane molecule.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the most common analytical techniques used to analyze silane surface coverage.
| Technique | Principle | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Key Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of core-level electrons ejected by X-ray irradiation. | Elemental composition, chemical bonding states, layer thickness. | Atomic concentration (at%), Areic density (~2-4 molecules/nm²).[1][2] | No | High surface sensitivity, provides chemical state information.[3] | Requires high vacuum, quantification can be complex without standards.[3][4] |
| Total Reflection X-ray Fluorescence (TXRF) | Energy-dispersive X-ray fluorescence with a very low angle of incidence for the primary X-ray beam. | Absolute elemental mass per unit area. | Areic density (2-4 molecules/nm²), Detection limits (10⁹ – 10¹² at/cm²).[1][3] | No | High sensitivity, provides absolute, reference-free quantification.[1][4] | Limited to elements heavier than sulfur.[4] |
| Spectroscopic Ellipsometry | Measures the change in the polarization state of light upon reflection from a surface. | Film thickness, refractive index. | Layer thickness (0.5-10 nm).[5][6] | No | Non-destructive, high precision for thin films.[3][5] | Indirect measure of density, model-based (requires assumed refractive index).[3][5] |
| Quartz Crystal Microbalance (QCM) | Measures the change in resonant frequency of a piezoelectric quartz crystal as mass is added or removed. | Adsorbed mass per unit area. | Mass density (ng/cm²).[7][8] | No | Extremely high sensitivity (sub-ng/cm²), real-time analysis.[7][8] | Sensitive to viscoelastic properties of the film and temperature; Sauerbrey equation assumes a rigid layer.[9] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Amount of grafted silane. | Weight loss (%), which can be correlated to surface coverage (μmol/m²).[10][11] | Yes | Simple, inexpensive, good for powders and porous materials.[12] | Destructive, less accurate for very thin monolayers on flat surfaces.[13] |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with a solid surface. | Surface energy, wettability (hydrophobicity/hydrophilicity). | Contact angle (degrees). A high water contact angle (>90°) indicates a well-formed hydrophobic layer.[14][15] | No | Rapid, simple, highly sensitive to surface chemistry changes.[3] | Indirect measure of density, highly sensitive to surface contamination.[4] |
| Atomic Force Microscopy (AFM) | Scans a sharp probe over a surface to create a topographical map. | Surface morphology, roughness, layer thickness (height of features). | Height of silane islands/layer (nm), surface roughness (Ra).[16][17] | No | High spatial resolution, provides topographical information.[16] | Can be difficult to distinguish between silane and substrate, tip can damage soft layers. |
| Fluorescence Spectroscopy | Measures fluorescence from a labeled silane molecule. | Relative or absolute number of functional groups. | Fluorescence intensity, which can be correlated to surface density. | No | Very high sensitivity, can be used for imaging. | Requires a fluorescent label, potential for quenching at high densities.[18] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are generalized protocols for the key techniques discussed.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a premier technique for determining the elemental composition and chemical states at a material's surface. The intensity of the elemental signals can be used to calculate the surface coverage of the silane.
Experimental Protocol:
-
Sample Preparation: Mount the silanized substrate on a clean sample holder. Ensure the surface is free from handling contaminants.
-
System Evacuation: Introduce the sample into the UHV analysis chamber and evacuate to <10⁻⁸ mbar.[3]
-
Survey Scan: Acquire a wide-energy survey spectrum (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s for aminosilanes).
-
Data Analysis:
-
Fit the high-resolution peaks to identify different chemical states. For example, the Si 2p peak can be deconvoluted into contributions from the silicon substrate, the native silicon oxide, and the organosilane.[1][16]
-
Calculate atomic percentages from the peak areas, corrected for relative sensitivity factors (RSFs).
-
Determine the silane surface density by relating the atomic percentage of a unique element in the silane (e.g., Nitrogen in aminosilanes) to the signal from the underlying substrate.[1]
-
Experimental Workflow Diagram:
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique that is highly effective for measuring the thickness of thin, transparent films on reflective substrates.
Experimental Protocol:
-
Substrate Characterization: First, measure the ellipsometric angles (Ψ and Δ) of a clean, bare substrate. Model this data to determine the optical properties (refractive index n and extinction coefficient k) of the substrate and its native oxide layer.[3]
-
Sample Measurement: Measure Ψ and Δ for the silanized substrate over a range of wavelengths and angles of incidence.
-
Optical Modeling:
-
Construct a multi-layer model representing the system (e.g., Air / Silane Layer / SiO₂ / Si Substrate).
-
Fix the known optical constants of the substrate and native oxide.
-
Assume a refractive index for the silane layer (a typical value is ~1.45-1.50).[3]
-
Perform a regression analysis (fit) to vary the thickness of the silane layer in the model until the calculated Ψ and Δ values match the experimental data.
-
-
Data Interpretation: The resulting thickness from the best-fit model represents the average thickness of the silane film.
Experimental Workflow Diagram:
Quartz Crystal Microbalance (QCM)
QCM is a mass-sensing technique capable of measuring mass changes on a sensor surface with extremely high sensitivity in real-time.
Experimental Protocol:
-
Sensor Preparation: Clean the quartz crystal sensor (e.g., with UV/Ozone or piranha solution) to ensure a hydrophilic surface.
-
System Equilibration: Install the sensor in the QCM flow cell. Flow a buffer solution over the sensor until a stable baseline frequency (f₀) and dissipation (D₀) are established.
-
Silanization: Introduce the silane solution into the flow cell. Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time as the silane adsorbs to the sensor surface.
-
Rinsing: After the silanization step, flow the buffer solution again to rinse away any non-covalently bound silane molecules until the frequency and dissipation signals stabilize.
-
Data Analysis:
-
Record the final stable frequency shift (Δf).
-
For thin, rigid films, use the Sauerbrey equation to convert the frequency shift to a change in mass (Δm): Δm = -C * Δf / n , where C is the mass sensitivity constant of the crystal (~17.7 ng/cm²·Hz for a 5 MHz crystal) and n is the overtone number.[9]
-
Calculate the surface density by dividing the mass by the molar mass of the silane and multiplying by Avogadro's number.
-
Logical Relationship Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. details | Park Systems [parksystems.com]
- 6. mdpi.com [mdpi.com]
- 7. Quartz crystal microbalance - Wikipedia [en.wikipedia.org]
- 8. aos.ro [aos.ro]
- 9. biolinscientific.com [biolinscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative and Qualitative Analysis of Surface Modified Cellulose Utilizing TGA-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane: A Step-by-Step Guide
For laboratory personnel engaged in research, development, and other scientific endeavors, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS No. 358-67-8), ensuring compliance and minimizing environmental impact.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its hazards. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment must be worn at all times.
Table 1: Hazard Identification and Required PPE
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Flammable Liquid (Category 3)[1] | Flame-retardant lab coat, use in a well-ventilated area away from ignition sources.[2][3] |
| Skin Irritant[1][2] | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Irritant[1][2] | Safety glasses with side shields or chemical goggles.[2] |
| Respiratory Irritant[1] | Use in a chemical fume hood. For spills or poor ventilation, a respirator with a suitable filter (e.g., type ABEK (EN14387)) is recommended. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. Remove all sources of ignition.[3]
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or earth, to contain the spill.
-
Neutralize (for small spills): Slowly add an absorbent material to the spill.
-
Collect Absorbent Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][4]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All contaminated clothing, absorbent materials, and cleaning supplies must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[5]
-
Waste Collection:
-
Waste Segregation:
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of this chemical waste must be handled by a licensed and qualified hazardous waste disposal company.
-
Provide the waste disposal company with a complete Safety Data Sheet (SDS) for this compound.
-
-
Approved Disposal Methods:
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the laboratory use of this compound (CAS No: 358-67-8). Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation. It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE) at all times.
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves (minimum 8 mil thickness) are recommended for incidental splash protection. For prolonged contact, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Flame-resistant lab coat. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with a Type ABEK (EN14387) filter cartridge is recommended if working outside of a fume hood or in poorly ventilated areas. |
Experimental Protocol: Transfer of this compound
Due to its moisture sensitivity, this silane must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure reproducibility of experimental results. The following is a step-by-step protocol for the safe transfer of the liquid reagent using a syringe.
Materials:
-
Bottle of this compound with a Sure/Seal™ cap
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, nitrogen source with a needle adapter
-
Sterile, dry syringe and a long needle (e.g., 18-21 gauge)
-
A bubbler filled with mineral oil
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry nitrogen.
-
Inert Atmosphere: Assemble the reaction flask and flush it with dry nitrogen. Maintain a slight positive pressure of nitrogen throughout the procedure, confirmed by the bubbling of the mineral oil bubbler.
-
Prepare for Transfer: Place the bottle of this compound in a secure clamp within the fume hood. Pierce the septum of the bottle with a nitrogen inlet needle.
-
Pressurize the Bottle: Gently introduce a positive pressure of nitrogen into the bottle. This will aid in the transfer of the liquid.
-
Syringe Transfer:
-
Carefully insert a dry syringe with a needle through the septum of the silane bottle.
-
Allow the positive nitrogen pressure to slowly fill the syringe to the desired volume. Avoid pulling back on the plunger, as this can create leaks and introduce air.
-
Expel any gas bubbles and the slight excess of the reagent back into the bottle.
-
-
Dispense the Reagent: Swiftly and carefully withdraw the syringe and insert the needle through the septum of the reaction flask. Gently depress the plunger to dispense the silane into the flask.
-
Post-Transfer: Once the transfer is complete, withdraw the syringe and needle. The reaction flask should remain under a positive nitrogen atmosphere. Clean the syringe and needle immediately by rinsing with a dry, inert solvent (e.g., anhydrous toluene or hexane) and then quenching the rinsate as described in the disposal plan.
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
The chemical is moisture-sensitive and should be stored under an inert gas (nitrogen or argon).
-
Recommended storage temperature is 2-8°C.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store separately from oxidizing agents, acids, and water.
Disposal Plan:
Unused or waste this compound is considered hazardous waste and must be disposed of accordingly. Do not dispose of it down the drain.
Step-by-Step Disposal Procedure for Small Quantities:
-
Quenching: Small amounts of residual silane in reaction flasks or on equipment should be cautiously quenched.
-
In a fume hood, dilute the residue with an inert, high-boiling point solvent like toluene.
-
Place the flask in an ice bath to manage any exothermic reaction.
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise with stirring until the reaction ceases.
-
Next, slowly add methanol, a more reactive quenching agent, to ensure the complete destruction of the silane.
-
Finally, very slowly and carefully add water dropwise to neutralize any remaining reactive species.
-
-
Waste Collection: The resulting mixture should be collected in a designated hazardous waste container for flammable organic waste.
-
Labeling and Disposal: Clearly label the waste container with its contents. Dispose of the container through your institution's hazardous waste management program.
-
Contaminated Materials: Any materials used for spill cleanup, such as absorbent pads, should be placed in a sealed container and disposed of as hazardous waste.
Workflow and Logical Relationships
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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